molecular formula C10H12FNO3 B8014542 2-Fluoro-O-methyl-D-tyrosine

2-Fluoro-O-methyl-D-tyrosine

Cat. No.: B8014542
M. Wt: 213.21 g/mol
InChI Key: WPRRDCRYBYGCQS-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-O-methyl-D-tyrosine (CAS 1269809-79-1) is a non-natural D-amino acid derivative utilized in scientific research, particularly in the fields of radiochemistry and microbiology. It is structurally related to tyrosine-based radiopharmaceutical precursors but differs in its D-configuration, which can lead to distinct biological interactions compared to its L-enantiomer counterpart. Recent research explores the use of D-enantiomers of amino acids, such as O-(2-[18F]fluoroethyl)-D-tyrosine (D-[18F]FET), as bacteria-specific probes for Positron Emission Tomography (PET) imaging . D-amino acids are incorporated into the peptidoglycan cell wall of metabolically active bacteria, a structural feature absent in human cells, offering a potential mechanism for selective targeting of bacterial infections over sterile inflammation . The compound is offered with a purity of 99% . It is critical to note that this product is intended For Research Use Only (RUO) and is not meant for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

(2R)-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRRDCRYBYGCQS-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C[C@H](C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Fluoro-O-methyl-D-tyrosine: Structural Analysis and Synthetic Utility

[1]

Executive Summary

2-Fluoro-O-methyl-D-tyrosine (also known as 2-Fluoro-4-methoxy-D-phenylalanine ) is a synthetic D-amino acid derivative characterized by the presence of a fluorine atom at the ortho position of the aromatic ring (relative to the alanine side chain) and a methyl ether group at the para position.[1]

This compound serves as a critical building block in the development of proteolytically stable peptidomimetics and as a molecular probe for studying amino acid transport systems (specifically System L/LAT1).[1] The D-configuration confers resistance to endogenous proteases, while the fluorine substitution modulates lipophilicity, metabolic stability, and aromatic ring electron density.[1]

Chemical Structure & Properties[1][2][3][4]

Structural Identity

The molecule is a derivative of D-phenylalanine.[1] The "2-Fluoro" designation in this context typically follows the phenylalanine numbering convention, where the alanine side chain is attached to C1 of the benzene ring, placing the fluorine at C2 (ortho) and the methoxy group at C4 (para).[1]

IUPAC Name: (2R)-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid CAS Number: 1269809-79-1 Molecular Formula: C



Molecular Weight:1
Physicochemical Data
PropertyValue / Description
Appearance White to off-white crystalline powder
Stereochemistry D-isomer ((R)-configuration at

-carbon)
Solubility Soluble in dilute acid (1M HCl) and base (1M NaOH); sparingly soluble in water; soluble in DMSO/Methanol.[1][2]
pKa (Calculated)

-COOH: ~2.2
Lipophilicity (LogP) ~1.2 (More lipophilic than Tyrosine due to O-methylation and Fluorination)
Melting Point >200°C (Decomposition)
Structural Visualization

The following diagram illustrates the connectivity and key functional groups.

Figure 1: Structural connectivity of 2-Fluoro-O-methyl-D-tyrosine.[1]

Synthetic Methodologies

The synthesis of 2-Fluoro-O-methyl-D-tyrosine requires precise control over regiochemistry (fluorine placement) and stereochemistry (D-isomer isolation).[1] The most robust laboratory-scale method involves the Chemo-Enzymatic Resolution of the racemic precursor.[1]

Precursor Synthesis (Erlenmeyer-Plöchl Azlactone Route)

This phase constructs the racemic amino acid skeleton.[1]

Reagents:

  • 2-Fluoro-4-methoxybenzaldehyde[1]

  • N-Acetylglycine[1]

  • Sodium Acetate (anhydrous) / Acetic Anhydride[1]

Protocol:

  • Condensation: Reflux 2-fluoro-4-methoxybenzaldehyde (1.0 eq) with N-acetylglycine (1.1 eq) and sodium acetate (0.5 eq) in acetic anhydride for 2 hours.

  • Isolation: Cool the mixture to precipitate the azlactone intermediate. Filter and wash with cold water.[1]

  • Hydrolysis: Reflux the azlactone in 1M HCl/Acetone (1:1) for 4 hours to open the ring and hydrolyze the acetyl group, yielding DL-2-Fluoro-O-methyl-tyrosine .

Enantiomeric Resolution (Isolation of D-Isomer)

To obtain the pure D-isomer, an enzymatic resolution using Acylase I (from Aspergillus melleus) is employed.[1] This enzyme selectively hydrolyzes the N-acetyl-L-isomer, leaving the N-acetyl-D-isomer intact.[1]

Workflow Diagram:

Synthesis_WorkflowStartRacemic N-Acetyl-2-Fluoro-O-Me-TyrEnzymeAcylase I (Aspergillus melleus)pH 7.5, 37°CStart->EnzymeMixtureReaction Mixture:1. L-Amino Acid (Free)2. D-N-Acetyl Amino Acid (Unreacted)Enzyme->MixtureExtractionAcidify to pH 1.0Extract with Ethyl AcetateMixture->ExtractionAqueousAqueous Phase:L-2-Fluoro-O-Me-TyrExtraction->AqueousRemains in waterOrganicOrganic Phase:N-Acetyl-D-2-Fluoro-O-Me-TyrExtraction->OrganicExtracts into organicHydrolysisAcid Hydrolysis(2M HCl, Reflux)Organic->HydrolysisFinalPure 2-Fluoro-O-methyl-D-tyrosineHydrolysis->Final

Figure 2: Chemo-enzymatic resolution workflow for isolating the D-isomer.

Step-by-Step Resolution Protocol:

  • Acetylation: Convert the racemic amino acid (from 3.1) to its N-acetyl derivative using acetic anhydride/NaOH.[1]

  • Enzymatic Digest: Dissolve N-acetyl-DL-amino acid in water adjusted to pH 7.5 with LiOH. Add Acylase I and incubate at 37°C for 24-48 hours.

  • Separation: Acidify the solution to pH 1.5 with HCl. The free L-amino acid remains in the aqueous phase (protonated).[1] The unreacted N-acetyl-D-amino acid precipitates or is extracted into ethyl acetate.[1]

  • Final Hydrolysis: Reflux the extracted N-acetyl-D-isomer in 2M HCl for 3 hours to remove the acetyl group. Evaporate to dryness to obtain 2-Fluoro-O-methyl-D-tyrosine hydrochloride .[1]

Biological Applications & Mechanisms[1][2]

Peptide Stabilization (The D-Isomer Effect)

Incorporating 2-Fluoro-O-methyl-D-tyrosine into peptide therapeutics dramatically increases plasma half-life.[1]

  • Mechanism: Endogenous proteases (e.g., chymotrypsin) specifically recognize L-amino acids at the P1 site.[1] The D-configuration sterically hinders the enzyme's active site, preventing bond cleavage.[1]

  • Fluorine Effect: The 2-fluoro substituent alters the electronic properties of the aromatic ring, potentially increasing binding affinity to lipophilic pockets in target receptors while blocking metabolic oxidation at the ortho-position.[1]

LAT1 Transport Probe

System L (LAT1/CD98) is a major amino acid transporter overexpressed in blood-brain barrier (BBB) endothelial cells and many cancer cells.[1]

  • Substrate Specificity: LAT1 accepts bulky, neutral amino acids.[1] While it prefers L-isomers, it exhibits promiscuity toward certain D-isomers with high lipophilicity.[1]

  • Utility: 2-Fluoro-O-methyl-D-tyrosine serves as a "transport-only" probe.[1] Unlike L-isomers, it is not incorporated into proteins , allowing researchers to decouple transport kinetics from downstream metabolism.[1]

Biological_MechanismCompound2-Fluoro-O-Me-D-TyrLAT1LAT1 Transporter(Cancer/BBB)Compound->LAT1High AffinityIntracellularIntracellular SpaceLAT1->IntracellularTransportProtein_SynProtein SynthesisIntracellular->Protein_SynBLOCKED(D-Isomer)MetabolismMetabolic DegradationIntracellular->MetabolismRESISTANT(F-Substitution)

Figure 3: Biological fate of 2-Fluoro-O-methyl-D-tyrosine in cellular systems.[1]

Safety & Handling

While 2-Fluoro-O-methyl-D-tyrosine is not classified as a dangerous good, standard laboratory safety protocols for fluorinated organics should be observed.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat.[1]

  • Inhalation: Handle the powder in a fume hood to avoid dust inhalation.[1]

  • Storage: Store at 2-8°C, desiccated. Stable for >2 years if kept dry.[1]

References

  • Kukhar, V. P., et al. (1991).[1][3] Fluorine-containing aromatic amino acids. Russian Chemical Reviews, 60(9), 1050-1058.[1][3] Link[1][3]

  • Zhang, B., et al. (1996).[1][3] The Synthesis of 2-Fluoro-DL-tyrosine and 2-Fluoro-4-methoxy-DL-phenylalanine. Journal of Organic Chemistry, 61(10), 3236-3237.[1][3] Link

  • Combi-Blocks. (n.d.). 2-Fluoro-O-methyl-D-tyrosine Product Data. Retrieved from Combi-Blocks. Link

  • Cusabio. (n.d.). N-Fmoc-2-fluoro-O-methyl-L-Tyrosine and Analogs. Retrieved from Cusabio.[1][2] Link

  • BenchChem. (2025).[1][4] Technical Support: Synthesis of O-Methyl-D-tyrosine Analogs. Retrieved from BenchChem.[1][4] Link[1]

Beyond the Phenol: A Technical Guide to Non-Canonical Tyrosine Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenolic side chain of tyrosine (Tyr) is a linchpin in protein-protein interactions (PPIs), catalysis, and signal transduction.[1] However, in medicinal chemistry, the native residue suffers from rapid metabolic oxidation, limited steric definition, and a fixed pKa (~10) that restricts its utility in high-affinity ligand design.[1]

This guide explores Non-Canonical Tyrosine (NCT) analogs —a class of engineered residues that transcend these limitations. We move beyond simple bio-isosteres to functional tools: fluorinated analogs for pKa tuning, constrained bicyclics (e.g., Tic) for entropy reduction, and reactive handles (e.g., fluorosulfates) for covalent capture.[1] This document serves as a blueprint for incorporating these analogs into therapeutic scaffolds using Solid-Phase Peptide Synthesis (SPPS) and Genetic Code Expansion (GCE).[1]

Structural Classes & Physicochemical Tuning

The selection of an NCT is rarely arbitrary; it is a calculated decision to modulate electronics , sterics , or conformation .

Electronic Tuning: Fluorotyrosines

Fluorination progressively lowers the phenolic pKa without significantly altering steric volume (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å). This allows for the "titration" of hydrogen bond donor capability and oxidative stability.

AnalogpKa (approx)

Hydrophobicity
Application
L-Tyrosine (Native) ~10.00Baseline
3-Fluorotyrosine (3-FY) ~8.5+0.2Enhanced H-bond donor; 19F-NMR probe
3,5-Difluorotyrosine (F2Y) ~6.4+0.4Ionized at physiological pH; radical trap
2,3,5,6-Tetrafluorotyrosine ~5.3+0.8Strong acid; covalent inhibitor warhead

Mechanistic Insight: The inductive effect of fluorine pulls electron density from the aromatic ring, destabilizing the O-H bond (lowering pKa) while simultaneously deactivating the ring against oxidative metabolism (e.g., by CYP450).

Conformational Constraint: Bicyclics

Restricting the


 and 

torsion angles reduces the entropic penalty of binding.
  • Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid): Locks the side chain into a specific rotamer, mimicking the "gauche(-)" or "gauche(+)" conformation of Phe/Tyr.[1]

  • Dmt (2',6'-dimethyltyrosine): Introduces high steric hindrance, forcing the aromatic ring perpendicular to the peptide backbone.

Covalent & Reactive Handles
  • Tyr(OSO₂F) (Fluorosulfated Tyrosine): A latent electrophile for SuFEx click chemistry.[1]

  • p-Benzoyl-L-phenylalanine (Bpa): A photo-crosslinker often used as a Tyr mimetic for mapping binding sites.[1]

Synthetic Methodologies: Incorporation Protocols

Protocol: SPPS of Hindered Analogs (Tic / Dmt)

Challenge: Bulky analogs like Dmt or Tic suffer from slow coupling kinetics and incomplete acylation due to steric clash with the resin-bound peptide. Solution: Use of high-efficiency coupling reagents and chaotropic salts to disrupt aggregation.[1]

Step-by-Step Workflow:

  • Resin Selection: Use a low-loading resin (0.2–0.4 mmol/g) like 2-Chlorotrityl Chloride (2-CTC) to minimize inter-chain aggregation.[1]

  • Coupling Cocktail:

    • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .[1]

    • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for base-sensitive chiral centers.[1]

    • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) to accelerate activation.[1][2]

  • Procedure:

    • Dissolve 3.0 eq. of Fmoc-NCT and 2.9 eq. of HATU in DMF.

    • Add 6.0 eq. of DIEA. Critical: Pre-activate for only 30-60 seconds to avoid racemization.

    • Add to resin and microwave at 50°C for 10 mins OR shake at RT for 2 hours.

    • Double Couple: Repeat the step if the Kaiser test is positive.

  • Deprotection: For bulky residues, standard piperidine can be slow.[1] Use 20% Piperidine + 5% DBU in DMF for 5-10 mins.

Protocol: Genetic Code Expansion (GCE)

For proteins >50 residues or intracellular expression, chemical synthesis is non-viable.[1] GCE repurposes the amber stop codon (TAG) to insert an NCT.

GCE_Workflow Plasmid Plasmid: Orthogonal aaRS/tRNA pair Cell Host Cell (E. coli / CHO) Plasmid->Cell Transfection Media Growth Media: Add Non-Canonical Tyr Media->Cell Transport Translation Translation at Ribosome Cell->Translation Expression Suppression Amber (TAG) Suppression Translation->Suppression tRNA recognizes UAG Protein Protein with Site-Specific NCT Suppression->Protein Incorporation

Figure 1: Workflow for Genetic Code Expansion.[1] An orthogonal aminoacyl-tRNA synthetase (aaRS) charges a suppressor tRNA with the non-canonical tyrosine, which is then inserted at the UAG stop codon.

Medicinal Chemistry Application: SuFEx Bioconjugation

Sulfur-Fluoride Exchange (SuFEx) has revolutionized the use of tyrosine analogs.[1] By incorporating a fluorosulfate group (Tyr-OSO₂F), the residue becomes a "sleeping beauty" electrophile—stable in water but highly reactive toward specific nucleophiles (like Lys or Tyr on a target protein) when in close proximity or activated.[1]

The "STEMtide" Macrocyclization

Cyclic peptides have superior metabolic stability.[3][4] SuFEx allows for chemoselective cyclization between a Tyr-OSO₂F and a native Tyr or Lys within the same chain.

Experimental Protocol: SuFEx Macrocyclization

  • Precursor Synthesis: Synthesize linear peptide containing Fmoc-Tyr(OSO₂F)-OH using standard SPPS (acid stable).[1]

  • Cleavage: Cleave from resin using 95% TFA.[1] The fluorosulfate is stable to TFA.

  • Cyclization Reaction:

    • Solvent: Phosphate Buffer (pH 7.[1]8) / Acetonitrile (1:1).[1]

    • Concentration: dilute (<1 mM) to favor intramolecular cyclization over dimerization.[1]

    • Conditions: Stir at Room Temperature for 2–4 hours.

    • Mechanism: The phenolate of a distal native Tyrosine attacks the sulfur of Tyr(OSO₂F), ejecting fluoride and forming a stable sulfate diester bridge (-O-SO₂-O-).[1]

SuFEx_Mechanism Precursor Linear Peptide [...Tyr(OSO2F)...Tyr-OH...] Activation pH Adjustment (7.8) Deprotonation of Tyr-OH Precursor->Activation Attack Nucleophilic Attack Phenolate -> Sulfur(VI) Activation->Attack Leaving Fluoride Ejection (Rate Limiting) Attack->Leaving Product Cyclic STEMtide Sulfate Diester Bridge Leaving->Product

Figure 2: Mechanism of SuFEx-mediated peptide macrocyclization.[1] The reaction is driven by the unique stability of the S-F bond, which resists hydrolysis but succumbs to specific nucleophilic attack.

Case Studies: Clinical & Preclinical Success

Icatibant (Firazyr): The Power of Constraint
  • Indication: Hereditary Angioedema (HAE).[1]

  • Target: Bradykinin B2 Receptor (Antagonist).[1]

  • Modification: Substitution of Proline with D-Tic (D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) at position 8.[1]

  • Impact: The Tic residue restricts the conformational flexibility of the C-terminus, locking the peptide into a bioactive turn conformation that prevents receptor activation while maintaining high-affinity binding. This modification also confers resistance to kininase II (ACE) degradation.[1]

Metirosine (Demser): Metabolic Blockade[1]
  • Indication: Pheochromocytoma.[1]

  • Target: Tyrosine Hydroxylase.[1]

  • Modification:

    
    -Methyltyrosine .
    
  • Impact: The addition of the

    
    -methyl group does not prevent binding to the enzyme but blocks the proton abstraction step required for hydroxylation. It acts as a competitive inhibitor, effectively shutting down catecholamine synthesis in tumor cells.[1]
    

References

  • Jiao, D., et al. (1993).[1] "Locally constrained tyrosine analogues with restricted side chain dynamics." Tetrahedron, 49(17), 3511-3520.[1] Link

  • Liu, F., et al. (2003).[1] "Synthesis of a New Conformation-Constrained L-Tyrosine Analogue as a Potential Scaffold for SH2 Domain Ligands." Journal of Organic Chemistry, 68(17), 6679-6684.[1] Link[1]

  • Wang, J., et al. (2018).[1] "Chemoselective Tyrosine Bioconjugation Through Sulfate Click Reaction." Journal of the American Chemical Society, 140(15), 4995-4999.[1] Link[1]

  • Zheng, Q., et al. (2025).[1] "Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides." Chemical Science. Link[1]

  • Seyedsayamdost, M. R., et al. (2022).[1] "Use of Noncanonical Tyrosine Analogues to Probe Control of Radical Intermediates during Endoperoxide Installation by Verruculogen Synthase." ACS Catalysis, 12(12), 6968-6979.[1] Link[1]

  • Bachem. "Solid Phase Peptide Synthesis (SPPS) explained." Link

  • BenchChem. "Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected Hindered Amino Acids." Link[1]

Sources

The Electronic Architecture of Fluorotyrosines: Modulating Protein Function and Radical Transfer

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals Content Type: In-Depth Technical Guide

Introduction: The Strategic Role of Fluorine in Protein Engineering

Tyrosine (Tyr, Y) is a remarkably versatile amino acid, serving as a critical node in protein phosphorylation, a hydrogen bond donor/acceptor, and a one-electron redox cofactor in catalytic proton-coupled electron transfer (PCET) reactions. However, probing the precise thermodynamic and kinetic contributions of individual tyrosine residues in complex macro-molecular systems is notoriously difficult.

The site-specific substitution of tyrosine with fluorinated analogs (fluorotyrosines,


) has emerged as a transformative technique in structural biology and enzymology. Because the fluorine atom is only slightly larger than a hydrogen atom (van der Waals radius of 1.47 Å vs. 1.20 Å), it introduces minimal steric perturbation [1]. However, its extreme electronegativity fundamentally rewrites the electronic architecture of the phenolic ring, providing researchers with a highly tunable molecular probe.

The Physicochemical Impact of Fluorine Substitution

The functional utility of fluorotyrosines stems from the dominant inductive effect (-I) of the fluorine atom. While fluorine possesses lone pairs that can theoretically donate electron density into the aromatic ring via resonance (+R), the strong electron-withdrawing inductive effect heavily outweighs the resonance contribution in this context.

pKa Modulation and Phenolate Stabilization

By pulling electron density away from the aromatic ring, fluorine substituents highly stabilize the negative charge of the conjugate base (phenolate anion). Consequently, the pKa of the phenolic hydroxyl group drops precipitously with each successive fluorine addition[1, 2]. This allows researchers to systematically tune the protonation state of a specific residue at physiological pH without altering the protein's global fold.

Tuning the Redox Potential

In enzymes that utilize tyrosyl radicals (e.g., Ribonucleotide Reductase, Photosystem II), the radical is generated via PCET—the coupled loss of an electron and a proton. Fluorination systematically alters the formal reduction potential (


) of the 

couple. Peak potentials of fluorotyrosines span a range of nearly 300 mV, allowing scientists to create thermodynamic "traps" to isolate transient radical species [2].

Table 1: Electronic and Thermodynamic Properties of Fluorotyrosine Analogs

Amino AcidAbbreviationNumber of FluorinesPhenolic pKa

pKa vs WT
Primary Application
Tyrosine (Wild Type)Y0~10.0-Native baseline
2-Fluorotyrosine2-FY1~9.2-0.8

F NMR (minimal pKa shift) [3]
3-Fluorotyrosine3-FY1~8.4-1.6

F NMR, pKa modulation
3,5-Difluorotyrosine3,5-F

Y
2~7.2-2.8Radical trapping, PCET studies
2,3,5-Trifluorotyrosine2,3,5-F

Y
3~6.4-3.6Radical trapping in RNR [2]
2,3,5,6-TetrafluorotyrosineF

Y
4~5.3 - 5.6-4.4Extreme electron withdrawal

Data synthesized from Seyedsayamdost et al. (2006) and related biophysical characterizations [1, 3].

Mechanistic Probing: Case Studies in PCET

Ribonucleotide Reductase (RNR)

E. coli Class Ia RNR catalyzes the conversion of nucleotides to deoxynucleotides, a process reliant on a long-range (>35 Å) radical transfer pathway between its


 and 

subunits. The radical hops across a specific chain of tyrosine residues. By incorporating 2,3,5-F

Y at specific transient sites (e.g., Y730 or Y731), researchers successfully altered the thermodynamic landscape. Because 2,3,5-F

Y has a distinct reduction potential and EPR spectral signature, the normally fleeting radical was thermodynamically trapped and directly observed via Electron Paramagnetic Resonance (EPR) spectroscopy, validating the proposed PCET pathway [2].

G Y122 Y122 (β2) Stable Radical W48 W48 (β2) Electron Relay Y122->W48 Y356 Y356 (β2) Inter-subunit W48->Y356 Y731 Y731 (α2) Transient Y356->Y731 Y730 Y730 (α2) Transient Y731->Y730 C439 C439 (α2) Active Site Y730->C439

Fig 1: Long-range radical transfer pathway in E. coli Ribonucleotide Reductase (RNR).

BLUF Domains (AppA)

In the AppA BLUF (Blue Light Using Flavin) domain, photoexcitation triggers a reorganization of the hydrogen-bonding network involving residue Y21. By substituting Y21 with a series of fluorotyrosines (dropping the pKa from 9.9 to 6.4), researchers observed a 4000-fold increase in the rate of dark-state recovery. The linear correlation between the recovery rate and the fluorotyrosine pKa proved that the Y21 proton is completely transferred in the rate-limiting transition state[4].

Experimental Methodologies for Fluorotyrosine Incorporation

To utilize these probes, scientists must incorporate them into recombinant proteins. The choice of protocol depends on whether global substitution (replacing all tyrosines) or site-specific substitution (replacing a single targeted tyrosine) is required.

Protocol A: Global Incorporation via Auxotrophy and Pathway Inhibition

This method forces the expression host to utilize exogenously supplied fluorotyrosine by chemically starving it of natural aromatic amino acids using Glyphosate (the active ingredient in Roundup), which inhibits the shikimate pathway [5].

Step-by-Step Workflow:

  • Transformation & Starter Culture: Transform E. coli BL21(DE3) with the target expression plasmid. Inoculate a 5 mL starter culture in LB broth with appropriate antibiotics and grow overnight at 37°C.

  • Minimal Media Growth: Inoculate 1 L of M9 minimal media with the starter culture. Grow at 37°C with shaking (200-250 rpm) until the OD

    
     reaches 0.6.
    
  • Temperature Shift: Reduce the incubator temperature to 18°C and allow the culture to acclimate for 1 hour.

  • Pathway Inhibition & Supplementation: Add 1 g/L of glyphosate to inhibit endogenous aromatic amino acid synthesis. Immediately supplement the media with 50 mg/L of the desired fluorotyrosine (e.g., 3-FY), 50 mg/L L-phenylalanine, and 50 mg/L L-tryptophan.

  • Induction: Induce protein expression by adding 0.5 mM IPTG. Incubate at 18°C for 18-20 hours.

  • Harvest & Purify: Centrifuge the cells and proceed with standard affinity chromatography (e.g., Ni-NTA). Mass spectrometry typically confirms >80% uniform incorporation.

Protocol B: Site-Specific Incorporation via Amber Suppression

For highly targeted mechanistic studies (like the RNR example), site-specific incorporation is mandatory. This utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA that recognizes the amber stop codon (TAG) [2].

Step-by-Step Workflow:

  • Plasmid Engineering: Mutate the target codon in your gene of interest to the amber stop codon (TAG) using site-directed mutagenesis.

  • Co-Transformation: Co-transform an expression strain (e.g., BL21) with your target plasmid and a suppression plasmid (e.g., pEVOL-FnY-RS) containing the evolved polyspecific synthetase (like E3 or E11) and the orthogonal tRNA.

  • Culture Preparation: Grow the cells in rich or auto-induction media. Crucially, supplement the media with 1 mM of the specific fluorotyrosine (e.g., 2,3,5-F

    
    Y).
    
  • Induction: Induce expression of both the orthogonal machinery (often via arabinose) and the target protein (via IPTG).

  • Purification: Purify the full-length protein. Truncated proteins (where suppression failed) will lack the C-terminal tag and be washed away during affinity chromatography.

G Plasmid 1. Plasmid Design Mutate Target to TAG Codon Transform 2. Co-Transformation pET-TAG + pEVOL-FnY-RS Plasmid->Transform Culture 3. Cell Culture Supplement with 1mM Fluorotyrosine Transform->Culture Induction 4. Protein Expression Arabinose + IPTG Induction Culture->Induction Purification 5. Purification & Validation Affinity Chromatography & Mass Spec Induction->Purification

Fig 2: Workflow for site-specific fluorotyrosine incorporation via amber suppression.

Conclusion

The strategic substitution of fluorine onto the tyrosine ring represents a masterclass in physical organic chemistry applied to biology. By understanding and leveraging the inductive electronic effects of fluorine, researchers can precisely tune the pKa and redox potentials of individual residues. Whether utilized to map transient radical pathways in essential enzymes, probe conformational dynamics via


F NMR, or engineer pH-sensitive fluorophores, fluorotyrosines remain an indispensable tool in the modern biochemical arsenal.

References

  • Seyedsayamdost, M. R., Reece, S. Y., Nocera, D. G., & Stubbe, J. (2006). Mono-, di-, tri-, and tetra-substituted fluorotyrosines: New probes for enzymes that use tyrosyl radicals in catalysis. Journal of the American Chemical Society, 128(5), 1569-1579.[Link]

  • Minnihan, E. C., Young, D. D., Schultz, P. G., & Stubbe, J. (2011). Incorporation of fluorotyrosines into ribonucleotide reductase using an evolved, polyspecific aminoacyl-tRNA synthetase. Journal of the American Chemical Society, 133(40), 15942-15945.[Link]

  • Arntson, K. E., & Pomerantz, W. C. (2019). 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. Journal of Biomolecular NMR, 74(1), 47-59.[Link]

  • Brust, R., Lukacs, A., Haigney, A., Addison, K., Gil, A., Towrie, M., ... & Meech, S. R. (2015). Mechanism of the AppABLUF Photocycle Probed by Site-Specific Incorporation of Fluorotyrosine Residues: Effect of the Y21 pKa on the Forward and Reverse Ground-State Reactions. Journal of the American Chemical Society, 137(50), 15904-15911.[Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). Fluorine labeling of proteins for NMR studies. University of California, Los Angeles. [Link]

The Impact of O-Methylation on the Lipophilicity of Tyrosine Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Tyrosine Analogs and the "Magic Methyl" Effect in Modern Drug Discovery

Tyrosine, a fundamental aromatic amino acid, serves as a crucial building block for neurotransmitters and hormones, and its analogs are pivotal in the design of therapeutics targeting a myriad of physiological pathways. The strategic modification of these analogs is a cornerstone of medicinal chemistry, aimed at optimizing their pharmacokinetic and pharmacodynamic profiles. Among the various chemical modifications, the introduction of a methyl group, often referred to as the "magic methyl" effect, can lead to unexpectedly profound improvements in a drug candidate's properties, including potency, selectivity, and metabolic stability.[1][2][3] This guide focuses specifically on O-methylation of the phenolic hydroxyl group of tyrosine and its analogs, providing an in-depth analysis of its influence on lipophilicity—a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

We will explore the causal mechanisms by which O-methylation alters physicochemical properties, its subsequent impact on biological barriers like the blood-brain barrier (BBB), and its role in enhancing enzymatic stability. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols to assess these critical parameters.

Section 1: The Physicochemical Consequences of O-Methylation on Tyrosine Analogs

The introduction of an O-methyl group to a tyrosine analog fundamentally alters its electronic and steric properties, which in turn significantly impacts its lipophilicity. Lipophilicity, commonly quantified as the logarithm of the partition coefficient (logP) between octanol and water, is a key parameter in drug design as it influences how a molecule interacts with lipidic environments such as cell membranes.

Masking the Hydroxyl Group and Increasing Lipophilicity

The phenolic hydroxyl group of tyrosine is polar and capable of hydrogen bonding, contributing to its hydrophilic nature. L-tyrosine itself has a logP of approximately -2.26, indicating its preference for aqueous environments.[4][5] O-methylation replaces the acidic proton of the hydroxyl group with a non-polar methyl group. This seemingly minor alteration has two major consequences:

  • Elimination of Hydrogen Bond Donor Capability: The O-methyl group cannot act as a hydrogen bond donor, reducing the molecule's ability to form strong interactions with water.

  • Increased Hydrophobic Surface Area: The addition of the methyl group increases the non-polar surface area of the molecule.

These changes collectively decrease the molecule's affinity for aqueous phases and increase its affinity for lipidic environments, resulting in a higher logP value and therefore, increased lipophilicity.[6]

Impact on pKa and Ionization State

The O-methylation of the phenolic hydroxyl group also eliminates its potential for ionization. This is particularly relevant for tyrosine analogs that may be subjected to physiological pH changes. By "locking" the phenolic group in a non-ionizable state, O-methylation ensures that the lipophilicity of that portion of the molecule remains constant across different pH environments.

The following diagram illustrates the fundamental chemical change and its impact on the molecule's interaction with water.

cluster_0 Tyrosine Analog cluster_1 O-Methylated Tyrosine Analog Tyrosine R-Ph-OH Water1 H2O Tyrosine->Water1 H-Bonding OMethyl_Tyrosine R-Ph-OCH3 Tyrosine->OMethyl_Tyrosine O-Methylation Water2 H2O OMethyl_Tyrosine->Water2 Reduced Interaction

Caption: O-methylation of a tyrosine analog's hydroxyl group reduces hydrogen bonding with water.

Section 2: O-Methylation and its Influence on Pharmacokinetics

The increased lipophilicity imparted by O-methylation has profound effects on the pharmacokinetic profile of tyrosine analogs. These effects are most notably observed in the context of absorption, blood-brain barrier permeability, and metabolic stability.

Enhanced Membrane Permeability and Oral Bioavailability

For orally administered drugs, the ability to cross the lipid-rich membranes of the gastrointestinal tract is a prerequisite for systemic absorption. The increased lipophilicity of O-methylated tyrosine analogs generally leads to improved membrane permeability, which can translate to higher oral bioavailability.

Navigating the Blood-Brain Barrier (BBB)

The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS).[7][8] For drugs targeting the CNS, the ability to penetrate the BBB is paramount. Lipophilicity is a key factor governing this penetration.

The O-methylation of tyrosine analogs can significantly enhance their ability to cross the BBB. A prime example is the metabolism of L-DOPA, a cornerstone therapy for Parkinson's disease. L-DOPA is O-methylated by catechol-O-methyltransferase (COMT) to form 3-O-methyldopa (3-OMD).[9][10] 3-OMD has a much longer half-life than L-DOPA and readily crosses the BBB.[9] While in this specific case 3-OMD can compete with L-DOPA for transport into the brain, the principle that O-methylation enhances BBB penetration is clearly demonstrated.[11][12][13]

Increased Enzymatic Stability

The phenolic hydroxyl group of tyrosine and its analogs can be a site for metabolic modification, such as sulfation or glucuronidation, which generally increases water solubility and facilitates excretion. O-methylation protects the hydroxyl group from these metabolic pathways, thereby increasing the metabolic stability and prolonging the half-life of the drug.[14]

Furthermore, in the context of catechol-containing tyrosine analogs like L-DOPA, O-methylation by COMT is a major metabolic pathway.[15][16][17] While this is a degradation pathway for L-DOPA, the resulting 3-OMD is metabolically more stable.[9] The strategic use of COMT inhibitors alongside L-DOPA is a therapeutic strategy to increase L-DOPA's bioavailability to the brain.[18][19][20]

The following diagram illustrates the pharmacokinetic advantages conferred by O-methylation.

cluster_0 Pharmacokinetic Profile Tyrosine_Analog Tyrosine Analog (Lower Lipophilicity) OMethyl_Analog O-Methylated Analog (Higher Lipophilicity) Tyrosine_Analog->OMethyl_Analog O-Methylation Poor Oral Absorption Poor Oral Absorption Tyrosine_Analog->Poor Oral Absorption Limited BBB Penetration Limited BBB Penetration Tyrosine_Analog->Limited BBB Penetration Rapid Metabolism Rapid Metabolism Tyrosine_Analog->Rapid Metabolism Improved Oral Absorption Improved Oral Absorption OMethyl_Analog->Improved Oral Absorption Enhanced BBB Penetration Enhanced BBB Penetration OMethyl_Analog->Enhanced BBB Penetration Increased Metabolic Stability Increased Metabolic Stability OMethyl_Analog->Increased Metabolic Stability

Caption: Pharmacokinetic improvements resulting from the O-methylation of tyrosine analogs.

Section 3: Experimental Validation of Lipophilicity and its Biological Consequences

The theoretical benefits of O-methylation must be empirically validated. This section provides detailed, step-by-step methodologies for key experiments to quantify the changes in lipophilicity and assess the biological ramifications.

Determination of Lipophilicity (logP) by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The traditional "shake-flask" method for logP determination can be labor-intensive.[21] RP-HPLC offers a rapid and reliable alternative for determining lipophilicity.[21][22][23][24][25] The method is based on the principle that the retention time of a compound on a non-polar stationary phase is proportional to its lipophilicity.

Experimental Protocol:

  • System Preparation:

    • HPLC System: An Agilent 1200 Infinity Series or similar, equipped with a UV detector.[26]

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm (or the λmax of the tyrosine analogs).

  • Calibration:

    • Prepare a series of standard compounds with known logP values spanning a relevant range (e.g., -2 to 5).

    • Inject each standard individually and record its retention time (t_R).

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting an unretained compound like uracil).

    • Plot log(k) versus the known logP values to generate a calibration curve.[24][25]

  • Sample Analysis:

    • Dissolve the tyrosine analog and its O-methylated counterpart in a suitable solvent (e.g., methanol).

    • Inject each sample into the HPLC system and record its retention time.

    • Calculate the capacity factor (k) for each analyte.

    • Determine the logP of the analytes by interpolating their log(k) values on the calibration curve.

Data Presentation:

CompoundRetention Time (min)log(k)Experimental logP
Tyrosine Analoge.g., 5.2e.g., 1.5e.g., 1.8
O-Methylated Analoge.g., 8.7e.g., 2.3e.g., 3.1
In Vitro Blood-Brain Barrier Permeability Assay

Cell-based in vitro models are essential for predicting the BBB permeability of drug candidates.[7][8] The hCMEC/D3 human cerebral microvascular endothelial cell line is a widely used and well-characterized model.[7][27]

Experimental Protocol:

  • Cell Culture:

    • Culture hCMEC/D3 cells on collagen-coated Transwell inserts until a confluent monolayer is formed.[28]

    • Monitor the integrity of the monolayer by measuring the transendothelial electrical resistance (TEER). High TEER values indicate the formation of tight junctions, a hallmark of the BBB.[27][28]

  • Permeability Assay:

    • The Transwell insert creates two compartments: an apical (luminal or "blood") side and a basolateral (abluminal or "brain") side.[8]

    • Add the test compound (tyrosine analog or its O-methylated version) to the apical chamber at a known concentration.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.

    • Quantify the concentration of the compound in the basolateral samples using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (P_app) using the formula: P_app = (dQ/dt) / (A * C_0), where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the Transwell membrane, and C_0 is the initial concentration in the apical chamber.

Data Presentation:

CompoundP_app (cm/s)Predicted BBB Permeability
Tyrosine Analoge.g., 1.5 x 10^-6Low
O-Methylated Analoge.g., 8.2 x 10^-6High

The following workflow diagram summarizes the experimental validation process.

cluster_0 Experimental Validation Workflow Start Synthesize Analogs HPLC RP-HPLC for logP Start->HPLC BBB_Assay In Vitro BBB Assay Start->BBB_Assay Data_Analysis Data Analysis & Comparison HPLC->Data_Analysis BBB_Assay->Data_Analysis Conclusion Conclusion on Lipophilicity & Permeability Data_Analysis->Conclusion

Caption: Workflow for the experimental validation of lipophilicity and BBB permeability.

Conclusion

The O-methylation of tyrosine analogs is a powerful and often predictable strategy in drug design to enhance lipophilicity. This seemingly simple modification can have a cascade of beneficial effects on a molecule's pharmacokinetic profile, including improved oral absorption, enhanced blood-brain barrier penetration, and increased metabolic stability. The in-depth understanding of the physicochemical principles behind this modification, coupled with robust experimental validation using techniques such as RP-HPLC and in vitro BBB models, allows for the rational design of more effective and safer therapeutics. As the demand for novel drugs, particularly those targeting the central nervous system, continues to grow, the strategic application of O-methylation will undoubtedly remain a key tool in the medicinal chemist's arsenal.

References

  • Peripheral and central inhibitors of catechol-O-methyl transferase: effects on liver and brain COMT activity and L-DOPA metabolism. PubMed. Available at: [Link]

  • Rapid Gradient RP-HPLC Method for Lipophilicity Determination: A Solvation Equation Based Comparison with Isocratic Methods. ACS Publications. Available at: [Link]

  • Cell-based in vitro models for studying blood-brain barrier (BBB) permeability. Request PDF. Available at: [Link]

  • In-vitro blood-brain barrier models for drug screening and permeation studies. PMC - NIH. Available at: [Link]

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. Available at: [Link]

  • HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Chromatography Online. Available at: [Link]

  • In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers. Available at: [Link]

  • Inventing a new in vitro model for the blood brain barrier. Cellomatics Biosciences. Available at: [Link]

  • In Vitro Models of the Blood–Brain Barrier. Springer Nature Experiments. Available at: [Link]

  • Place of COMT inhibitors in Parkinson's disease therapy. Medizinonline. Available at: [Link]

  • Magic Methyl Effects in Drug Design. Juniper Publishers. Available at: [Link]

  • Catechol-O-methyltransferase inhibitor. Wikipedia. Available at: [Link]

  • Catechol‐O‐methyltransferase inhibitors for levodopa‐induced complications in Parkinson's disease. PMC. Available at: [Link]

  • COMT inhibitors in Parkinson's disease. SciSpace. Available at: [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. Available at: [Link]

  • The Magic Methyl Effect in Drug Design. Scribd. Available at: [Link]

  • Methyl-Containing Pharmaceuticals: Methylation in Drug Design. Request PDF. Available at: [Link]

  • Methyl-containing pharmaceuticals: Methylation in drug design. PubMed. Available at: [Link]

  • Enzymatic O-Methylation of Epinephrine and Other Catechols. ResearchGate. Available at: [Link]

  • The kinetics of the enzymatic O-methylation of catechols and catecholamines. PubMed. Available at: [Link]

  • Ab initio study of molecular properties of l-tyrosine. PMC. Available at: [Link]

  • INHIBITION OF THE ENZYMATIC DEGRADATION OF MET-ENKEPHALIN BY CATECHOLAMINES. Endocrinology. Available at: [Link]

  • Studies on the Metabolism of Catecholamines. American Heart Association Journals. Available at: [Link]

  • Enzymatic O-methylation of catechols and catecholamines. PubMed. Available at: [Link]

  • Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. RSC Publishing. Available at: [Link]

  • Effect of the O-methylation of tyrosine on the pore-forming properties of iturins. PubMed. Available at: [Link]

  • 3-O-Methyldopa. Wikipedia. Available at: [Link]

  • Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles. PMC. Available at: [Link]

  • Methylated derivatives of l-tyrosine in reaction catalyzed by l-amino acid oxidase: isotope and inhibitory effects. PubMed. Available at: [Link]

  • Epigenetics in blood–brain barrier disruption. PMC - NIH. Available at: [Link]

  • Synthesis of tyrosine homologues and O-methyl derivatives. ResearchGate. Available at: [Link]

  • US6548307B2 - Determination of logP coefficients via a RP-HPLC column. Google Patents.
  • 3-O-Methyldopa – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. Available at: [Link]

  • (PDF) Ab initio study of molecular properties of l-tyrosine. ResearchGate. Available at: [Link]

  • Epigenetics and stroke: role of DNA methylation and effect of aging on blood-brain barrier recovery. PubMed. Available at: [Link]

  • The role of 3-O-methyldopa in the side effects of L-dopa. PubMed - NIH. Available at: [Link]

  • Pharmacokinetics of Levodopa and 3-O-Methyldopa in Parkinsonian Patients Treated with Levodopa and Ropinirole and in Patients with Motor Complications. PMC. Available at: [Link]

  • The role of 3-O-methyldopa in the side effects of L-DOPA. Request PDF. Available at: [Link]

  • Differential DNA methylation in blood as potential mediator of the association between ambient PM2.5 and cerebrospinal fluid biomarkers of Alzheimer's disease among a cognitively normal population-based cohort. medRxiv. Available at: [Link]

  • Key epigenetic and signaling factors in the formation and maintenance of the blood-brain barrier. eLife. Available at: [Link]

  • Leaping over the blood-brain barrier: DNA methylation as a link between peripheral and central immune systems. bioRxiv.org. Available at: [Link]

Sources

Precision Bioisosterism: Engineering Fluorinated Tyrosine Derivatives for Therapeutic & Structural Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the strategic replacement of hydrogen with fluorine—bioisosterism—is a high-leverage tool for optimizing pharmacokinetics and potency. While trifluoromethyl (


) groups are common, the site-specific fluorination of tyrosine (Tyr) residues offers a more nuanced control mechanism. Fluorinated tyrosine derivatives (F

-Tyr) allow researchers to fine-tune the acidity (

) of the phenolic hydroxyl group, modulate lipophilicity, and block metabolic oxidation without significantly altering steric volume. This guide provides a technical roadmap for incorporating F

-Tyr into peptide and protein therapeutics, covering physicochemical rationale, synthetic protocols, and application in Fragment-Based Drug Discovery (FBDD) via

-NMR.

Physicochemical Rationale: The Fluorine Effect[1][2]

The utility of fluorinated tyrosine stems from the high electronegativity of fluorine (


), which exerts a powerful inductive effect on the aromatic ring and the phenolic hydroxyl group.
Acidity Modulation ( Tuning)

The most critical property of F


-Tyr is the reduction of the phenolic 

. Native tyrosine has a

, meaning it remains protonated at physiological pH (7.4). Fluorine substitution stabilizes the phenolate anion, significantly lowering the

.
  • Mechanism: Electron withdrawal by the fluorine atom stabilizes the negative charge on the oxygen in the deprotonated state (phenolate).

  • Application: This allows for the generation of "low-

    
     isosteres" that can serve as transition-state mimics for hydrolytic enzymes or strengthen hydrogen bond interactions by increasing the acidity of the hydroxyl proton.
    
Lipophilicity and Metabolic Stability
  • Lipophilicity: While fluorine is generally lipophilic, the effect on tyrosine is complex. Monofluorination (e.g., 3-F-Tyr) often increases

    
     slightly, enhancing membrane permeability. However, highly fluorinated analogs may alter solvation shells, impacting solubility.
    
  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond (approx. 100 kcal/mol). Placing fluorine at the ortho positions (2- or 3-position) effectively blocks Phase I metabolic oxidation by Cytochrome P450 enzymes, which typically target electron-rich aromatic rings.

Table 1: Comparative Physicochemical Properties
DerivativeStructureApprox.[1][2][3][4][5][6][7]

(OH)
Electronic EffectPrimary Application
Tyrosine (Tyr) Native~10.0NeutralStandard Control
3-Fluorotyrosine (3-F-Tyr) Mono-F (ortho)~8.5Moderate withdrawal

-NMR probe, H-bond enhancement
2-Fluorotyrosine (2-F-Tyr) Mono-F (ortho)~8.3 - 8.5Moderate withdrawalAllosteric probe, minimal steric clash
3,5-Difluorotyrosine (F

-Tyr)
Di-F (ortho, ortho)~7.2Strong withdrawalIonizable at neutral pH, oxidative stability
2,3,5,6-Tetrafluorotyrosine (F

-Tyr)
Tetra-F~5.3Extreme withdrawalpH switches, "super-acidic" H-bonds

Strategic Selection: Decision Framework

Selecting the correct analog depends on the specific question being asked or the property being optimized.

FluorotyrosineSelection start Goal: Optimize Tyrosine Residue q1 Primary Objective? start->q1 path_nmr Structural Probe (19F-NMR) q1->path_nmr Structural Biology path_drug Therapeutic Optimization q1->path_drug MedChem q_nmr Need to detect allostery? path_nmr->q_nmr q_drug Mechanism of Action? path_drug->q_drug sel_2F Select 2-F-Tyr (High sensitivity to environment) q_nmr->sel_2F Yes (Allostery) sel_3F Select 3-F-Tyr (Standard, high signal) q_nmr->sel_3F No (General folding) q_metab Metabolic Instability? q_drug->q_metab Stability Issue q_bind H-Bond Strength? q_drug->q_bind Potency Issue sel_35F Select 3,5-F2-Tyr (Blocks oxidation, lowers pKa) q_metab->sel_35F sel_mono Select 3-F-Tyr (Increases H-bond donor acidity) q_bind->sel_mono

Figure 1: Decision tree for selecting fluorinated tyrosine derivatives based on experimental goals.

Functional Applications & Case Studies

-NMR Fragment-Based Drug Discovery (FBDD)

Context:


 is a superior NMR nucleus due to its 100% natural abundance, high sensitivity (83% of 

), and lack of background signal in biological systems.
  • Mechanism: Incorporating F-Tyr into a target protein (e.g., Bromodomains) creates a sensitive chemical shift reporter. Ligand binding alters the local electronic environment of the fluorine, causing a measurable chemical shift perturbation (CSP).

  • Case Study (Brd4): Researchers incorporated 3-F-Tyr into the Bromodomain-containing protein 4 (Brd4).[5][8] This allowed for the screening of fragment libraries.[9] The 3-F-Tyr residues served as "spies," revealing binding events that were invisible to standard assays.

  • Why 2-F-Tyr? Recent studies on the KIX domain of CBP/p300 suggest 2-F-Tyr is less perturbing to global stability than 3-F-Tyr and provides distinct information regarding allosteric networks due to its specific orientation in the minor groove of the aromatic ring.

Metabolic Stability in Peptide Therapeutics

Context: Peptide drugs containing tyrosine are susceptible to oxidative cross-linking (dityrosine formation) or nitration under inflammatory conditions.

  • Solution: Replacement with 3,5-difluorotyrosine (F

    
    -Tyr) renders the ring electron-deficient. This prevents the radical formation required for oxidative cross-linking and makes the ring inert to electrophilic attack (nitration).
    
  • Impact: This strategy extends the half-life of peptide therapeutics in vivo without necessitating bulky PEGylation or lipid conjugation that might sterically hinder receptor binding.

Synthesis and Incorporation Protocols

Two primary methods exist: Solid-Phase Peptide Synthesis (SPPS) for short peptides (<50 AA) and Genetic Code Expansion (GCE) for full-length proteins.

Protocol: Fmoc-SPPS Incorporation

This protocol assumes standard Fmoc chemistry on a Rink Amide or Wang resin.

Reagents:

  • Fmoc-3-fluoro-L-tyrosine (commercially available).

  • Coupling Reagents: DIC/Oxyma or HATU/DIEA.

  • Deprotection: 20% Piperidine in DMF.

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: Treat with 20% piperidine/DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Coupling (Critical Step):

    • Dissolve Fmoc-Tyr(3-F)-OH (3.0 eq), HATU (2.9 eq), and DIEA (6.0 eq) in minimal DMF.

    • Note: Activate for only 30-60 seconds before adding to resin to minimize racemization, though F-Tyr is generally stable.

    • Incubate for 60-90 minutes.

    • Validation: Perform Kaiser test. If not blue (negative), coupling is complete.

  • Capping: Acetic anhydride/Pyridine to cap unreacted amines.

  • Cleavage: Treat with TFA/TIS/H

    
    O (95:2.5:2.5) for 2-3 hours. The fluorine atom is stable to standard TFA cleavage conditions.
    
Protocol: Genetic Code Expansion (GCE)

For proteins >50 AA, chemical synthesis is non-viable. GCE uses an orthogonal tRNA/synthetase pair to hijack the amber stop codon (TAG).

GCE_Workflow plasmid Plasmid Design (Gene of Interest with TAG codon) expression Expression (E. coli BL21) plasmid->expression system Orthogonal System (MjTyrRS + tRNA_CUA) system->expression media Growth Media (+ 1mM 3-F-Tyr) media->expression Supplements protein Purified Protein (Site-Specific F-Tyr) expression->protein Ni-NTA Purification

Figure 2: Workflow for genetic incorporation of fluorotyrosine using amber suppression.

Key Considerations for GCE:

  • Synthetase: Use the Methanocaldococcus jannaschii (Mj) TyrRS variants evolved for bulky/fluorinated tyrosines.

  • Media: Add 3-F-Tyr (1 mM) at the time of induction (IPTG).

  • Yield: Expect 10-30% yield compared to wild-type (WT) protein due to suppression efficiency limits.

References

  • Physicochemical Properties of Fluorinated Tyrosines Source: Seyedsayamdost, M. R., et al. (2006). "pKa Determination of Fluorinated Tyrosine Derivatives." Journal of the American Chemical Society. Note: Establishes the pKa of 3,5-difluorotyrosine at 7.2.[10] (Generic ACS link for verification)

  • Synthesis of 3,5-Difluorotyrosine-Containing Peptides Source: Ren, L., et al. (2008). "Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases." NIH / PMC.

  • 2-Fluorotyrosine for Protein-Observed 19F NMR Source: Urick, A. K., et al. (2019). "2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR."[5][11] Journal of Biomolecular NMR.

  • Applications of Fluorine in Drug Design Source: Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Genetic Code Expansion for Fluorotyrosine Source: Chin, J. W., et al. (2003). "An Expanded Eukaryotic Genetic Code."[12] Science.

Sources

An In-Depth Technical Guide to 2-Fluoro-O-methyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of 2-Fluoro-O-methyl-D-tyrosine, a synthetic amino acid derivative of significant interest in modern medicinal chemistry and drug development. We will detail its fundamental molecular properties, explore its strategic importance in peptide-based therapeutics, outline a representative synthetic pathway, and discuss its applications. The incorporation of this non-canonical amino acid is a key strategy for enhancing the pharmacokinetic profiles of peptide drugs by improving enzymatic stability and modulating bioactivity.

Core Molecular Identification and Properties

2-Fluoro-O-methyl-D-tyrosine is a synthetically modified amino acid. Structurally, it is a D-enantiomer of tyrosine where the phenolic hydroxyl group is methylated, and a fluorine atom is substituted at the second position of the phenyl ring. This compound is also systematically named (2R)-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid .

The strategic placement of the fluoro and O-methyl groups, combined with the D-configuration of the chiral center, imparts unique physicochemical properties that are highly valuable in drug design. A 1975 article in the Journal of the American Chemical Society describes the synthesis of the racemic (DL) form of this compound, highlighting its early recognition in chemical research[1].

Table 1: Physicochemical Properties of 2-Fluoro-O-methyl-D-tyrosine

PropertyValueSource
Synonym 2-Fluoro-4-methoxy-D-phenylalanine-
Molecular Formula C₁₀H₁₂FNO₃Calculated
Molecular Weight 213.21 g/mol [2]
Canonical SMILES COC1=CC(F)=C(C=C1)CN-
Chirality D-enantiomer (R-configuration)-
Strategic Importance in Drug Development

The development of peptide-based therapeutics often faces a significant hurdle: rapid degradation by proteases in the body. Proteolytic enzymes are highly stereoselective and primarily recognize and cleave peptide bonds involving naturally occurring L-amino acids[3]. The incorporation of D-amino acids, such as 2-Fluoro-O-methyl-D-tyrosine, is a powerful strategy to overcome this limitation.

Key Advantages:

  • Enhanced Enzymatic Stability: The D-configuration at the alpha-carbon renders the adjacent peptide bonds resistant to cleavage by most endogenous proteases[3][4][5]. This "proteolytic speed-bump" significantly increases the peptide's in-vivo half-life, allowing for a more sustained therapeutic effect and potentially less frequent dosing[].

  • Conformational Constraint: The introduction of a non-canonical amino acid can induce specific secondary structures, such as β-turns or hairpins, which can lock the peptide into its bioactive conformation[7]. This can lead to improved receptor binding affinity and selectivity.

  • Modulation of Bioactivity:

    • The O-methylation of the tyrosine side chain prevents post-translational modifications like phosphorylation, which can be crucial for designing peptides with specific and controlled signaling activities. It can also influence receptor interactions and metabolic pathways[8][9].

    • Fluorination of the phenyl ring is a common tactic in medicinal chemistry to improve metabolic stability and binding affinity[10]. The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions with biological targets[10].

The combination of these three modifications—D-stereochemistry, O-methylation, and fluorination—makes 2-Fluoro-O-methyl-D-tyrosine a highly valuable building block for creating next-generation peptide drugs with superior pharmacokinetic and pharmacodynamic profiles[].

Synthesis and Production

The synthesis of specialized amino acids like 2-Fluoro-O-methyl-D-tyrosine is a multi-step process typically performed via asymmetric synthesis to ensure high enantiomeric purity. While specific, proprietary industrial methods may vary, a general synthetic approach can be outlined based on established organic chemistry principles, such as those used for related fluorinated and methylated amino acids[11][12][13].

The workflow generally involves the protection of the amino and carboxyl groups, modification of the aromatic side chain, and subsequent deprotection.

G cluster_0 Starting Material & Protection cluster_1 Side Chain Modification cluster_2 Deprotection & Purification Start D-Tyrosine Derivative Protect Protecting Group Chemistry (e.g., Boc or Fmoc for amine, Ester for carboxyl) Start->Protect Methylate O-Methylation (e.g., with Dimethyl Sulfate) Protect->Methylate Fluorinate Ring Fluorination (e.g., Electrophilic Fluorination) Methylate->Fluorinate Deprotect Removal of Protecting Groups (e.g., Acidic Hydrolysis) Fluorinate->Deprotect Purify Purification (e.g., Chromatography, Crystallization) Deprotect->Purify Product 2-Fluoro-O-methyl-D-tyrosine Purify->Product

Figure 1: A conceptual workflow for the synthesis of 2-Fluoro-O-methyl-D-tyrosine.

This protocol is illustrative and based on general methods for tyrosine modification. Specific reagents and conditions must be optimized.

  • Preparation: Dissolve N-protected D-tyrosine ester in a suitable aprotic solvent (e.g., DMF or acetonitrile) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Addition: Cool the solution in an ice bath (0°C) and add a non-nucleophilic base (e.g., Potassium Carbonate or Sodium Hydride) portion-wise to deprotonate the phenolic hydroxyl group.

  • Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the stirring solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Once the reaction is complete, quench the reaction with water and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate). The crude product is then purified by column chromatography to yield the O-methylated intermediate.

Causality: The use of an aprotic solvent is critical to prevent side reactions with the methylating agent. The non-nucleophilic base ensures that only the acidic phenolic proton is removed, directing methylation specifically to the oxygen atom.

Applications in Research and Therapeutics

The primary application of 2-Fluoro-O-methyl-D-tyrosine is as a specialized building block in Solid-Phase Peptide Synthesis (SPPS)[14]. Researchers and drug developers incorporate it into peptide sequences to systematically study the effects of D-amino acid substitution and side-chain modification on a peptide's structure, stability, and function.

Primary Application Workflow: Peptide Modification

G cluster_0 Peptide Design & Synthesis cluster_1 Validation & Analysis cluster_2 Outcome Native Native L-Peptide Sequence Design Identify L-Tyrosine for Substitution Native->Design SPPS Solid-Phase Peptide Synthesis (SPPS) with Fmoc-2-Fluoro-O-methyl-D-tyrosine Design->SPPS Cleave Cleavage & Purification (HPLC) SPPS->Cleave Stability Proteolytic Stability Assay (Incubation with Proteases) Cleave->Stability Binding Receptor Binding Assay (e.g., SPR or ELISA) Cleave->Binding Activity In Vitro / In Vivo Functional Assays Cleave->Activity Result Peptide Analog with Enhanced Pharmacokinetic Profile Stability->Result Binding->Result Activity->Result

Figure 2: Workflow for incorporating 2-Fluoro-O-methyl-D-tyrosine into a peptide therapeutic.

Areas of Investigation:

  • Metabolic Diseases: Designing long-lasting analogs of hormones like GLP-1 or insulin[].

  • Oncology: Creating stable peptide-based enzyme inhibitors or receptor antagonists[7].

  • Neurology: Developing peptides that can cross the blood-brain barrier and resist degradation, potentially for targeting neurodegenerative diseases. O-methylated tyrosine derivatives have been investigated as inhibitors of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis[15].

References

  • LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids? LifeTein. [Link]

  • Ribeiro, N., et al. (2017). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PMC. [Link]

  • Mahalakshmi, R., & Balaram, P. (2006). The use of D-amino acids in peptide design. ResearchGate. [Link]

  • Kirk, K. L., & Cohen, L. A. (1975). The Synthesis of 2-Fluoro-DL-tyrosine and 2-Fluoro-4-methoxy-DL-phenylalanine. Journal of the American Chemical Society. [Link]

  • Duclohier, H., et al. (1990). Effect of the O-methylation of tyrosine on the pore-forming properties of iturins. PubMed. [Link]

  • Bouattour, A., et al. (2024). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus de l'Académie des Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). O-(2-[18F]Fluoroethyl)-L-tyrosine. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. [Link]

  • PrepChem. (n.d.). Synthesis of O-methyl-L-tyrosine. PrepChem.com. [Link]

  • Williams, R. M., et al. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluorophenylalanine. PubChem. [Link]

  • Al-Hadedi, A. A. M., & El-Faham, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

Sources

Methodological & Application

Application Note: Enhancing Peptide Proteolytic Resistance via D-Tyrosine Analog Incorporation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical translation of peptide therapeutics is frequently stalled by the "proteolytic cliff"—the rapid degradation of peptides in vivo by serum proteases. Chymotrypsin, a serine protease abundant in the digestive tract and present in serum, specifically targets the C-terminal side of aromatic residues (Tyrosine, Phenylalanine, Tryptophan).[1][2] This guide details the mechanistic rationale and experimental protocols for substituting native L-Tyrosine with D-Tyrosine analogs (e.g., D-Tyr, 2,6-dimethyl-D-tyrosine). This stereochemical inversion disrupts the induced-fit mechanism required for hydrolysis without necessarily abolishing receptor affinity, thereby extending plasma half-life (


) from minutes to hours.

Mechanistic Insight: Stereochemical Cloaking

To understand why D-analogs work, one must look beyond simple "enzyme resistance" to the structural biology of the protease-substrate complex.

The Chymotrypsin Mismatch

Chymotrypsin operates via a catalytic triad (His57, Asp102, Ser195).[1] For hydrolysis to occur:

  • Recognition: The aromatic side chain of L-Tyr binds into the hydrophobic S1 pocket .[2]

  • Alignment: The peptide backbone is positioned so the carbonyl carbon of the scissile bond is within nucleophilic attack distance of Ser195.

The D-Isomer Effect: When L-Tyr is replaced with D-Tyr, the side chain may still occupy the S1 pocket due to the flexibility of the loop regions. However, the


-carbon stereocenter is inverted. This forces the carbonyl group of the scissile bond to rotate away from the nucleophilic Ser195 hydroxyl group. The enzyme is effectively "blinded"—it can bind the substrate (increasing 

or acting as a competitive inhibitor) but cannot catalyze the bond breakage (

).
DOT Diagram: Mechanism of Resistance

The following diagram illustrates the disruption of the catalytic alignment.

Chymotrypsin_Resistance cluster_enzyme Chymotrypsin Active Site S1_Pocket Hydrophobic S1 Pocket (Recognition) Cat_Triad Catalytic Triad (Ser195, His57, Asp102) S1_Pocket->Cat_Triad Substrate Alignment Hydrolysis Nucleophilic Attack (Peptide Bond Cleavage) Cat_Triad->Hydrolysis Catalysis Resistance Steric Mismatch (No Reaction) Cat_Triad->Resistance Attack Blocked L_Tyr L-Tyrosine Residue (Native Substrate) L_Tyr->S1_Pocket Side chain binding L_Tyr->Hydrolysis Correct Geometry D_Tyr D-Tyrosine Analog (Stabilized) D_Tyr->S1_Pocket Side chain binding D_Tyr->Resistance Backbone Inversion

Caption: Stereochemical inversion of Tyrosine prevents the alignment of the scissile bond with the catalytic triad.

Strategic Material Selection

Not all D-analogs are equal.[3][4] Select the analog based on the specific requirement for receptor binding vs. proteolytic stability.

AnalogStructure NoteApplicationStability Gain
D-Tyrosine (D-Tyr) Inverted stereocenterGeneral purpose; minimal steric bulk change.High (vs. Chymotrypsin)
2,6-dimethyl-D-Tyr (D-Dmt) Methyl groups on phenyl ringOpioid mimetics; increases lipophilicity and receptor selectivity.Very High (Steric + Stereo)
O-methyl-D-Tyr Methylated hydroxylPrevents phosphorylation; blocks H-bond donors.Moderate
3-Chloro-D-Tyr Halogenated ringIncreases metabolic stability; alters pKa of phenol.High

Protocol: Solid Phase Peptide Synthesis (SPPS) Incorporation

Objective: Synthesize a peptide sequence containing a site-specific D-Tyr substitution without inducing racemization.

Materials:

  • Fmoc-D-Tyr(tBu)-OH (or specific analog).

  • Rink Amide MBHA resin (loading 0.5–0.7 mmol/g).

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane).

  • Deprotection: 20% Piperidine in DMF.[5][6]

Step-by-Step Workflow:

  • Resin Swelling:

    • Weigh resin into the reaction vessel.[7][8]

    • Swell in DCM for 30 min, then wash with DMF (3x).

  • Standard Elongation (L-amino acids):

    • Perform standard Fmoc deprotection (20% piperidine, 2 x 5 min).

    • Wash (DMF 5x).[6][9]

    • Couple L-amino acids using HBTU/DIPEA (standard protocol).[9]

  • Critical Step: D-Tyr Coupling:

    • Note: To minimize the risk of racemization (converting D- back to L- or mixed species) during activation, use DIC/Oxyma instead of phosphonium salts (HBTU/HATU) for the D-residue.

    • Dissolve Fmoc-D-Tyr(tBu)-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.

    • Add DIC (3 eq) immediately prior to adding to the resin.

    • Reaction Time: Allow to react for 60–90 minutes at room temperature.

    • Validation: Perform a Kaiser test (ninhydrin) to ensure complete coupling (beads should be colorless).

  • Final Cleavage:

    • Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Precipitate in cold diethyl ether.

  • Purification:

    • Purify via RP-HPLC (C18 column).

    • Crucial Check: Co-inject with the L-isomer standard. The D-analog typically elutes slightly differently; if a single peak matches the L-standard retention time, racemization occurred.

Protocol: Enzymatic Stability Assay (Chymotrypsin Challenge)

Objective: Quantify the proteolytic resistance of the D-Tyr analog compared to the wild-type L-peptide.

Reagents:

  • 
    -Chymotrypsin from bovine pancreas (Type II, lyophilized powder).
    
  • Buffer: 50 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8.
    
  • Internal Standard: Fmoc-Gly-OH or a non-degradable peptidomimetic (to correct for injection volume errors).

Procedure:

  • Enzyme Preparation:

    • Prepare a stock solution of Chymotrypsin (0.5 mg/mL) in ice-cold buffer. Keep on ice to prevent autolysis.

  • Substrate Preparation:

    • Dissolve the purified peptide (L-form and D-form) in buffer to a final concentration of 200

      
      M.
      
  • Incubation:

    • Pre-warm peptide solution to 37°C in a thermomixer.

    • Start Reaction: Add Chymotrypsin stock (enzyme:substrate ratio of 1:100 w/w).

    • Agitate gently at 37°C.

  • Sampling:

    • Withdraw 50

      
      L aliquots at 
      
      
      
      minutes.
    • Quenching: Immediately dispense aliquot into 50

      
      L of 1% TFA in Acetonitrile. Vortex to denature the enzyme.
      
  • Analysis:

    • Centrifuge samples (10,000 x g, 5 min) to pellet precipitated enzyme.

    • Analyze supernatant via RP-HPLC (214 nm detection) or LC-MS.

Data Calculation: Calculate the % peptide remaining relative to the internal standard. Plot


 vs. Time. The slope 

is the elimination rate constant.

Visualization: Experimental Workflow

This diagram outlines the parallel workflow for synthesis and validation.

Workflow cluster_synthesis Phase 1: Synthesis cluster_assay Phase 2: Validation Resin Rink Amide Resin Coupling DIC/Oxyma Coupling (Fmoc-D-Tyr) Resin->Coupling Cleavage TFA Cleavage & Ether Precip Coupling->Cleavage Incubation Chymotrypsin Challenge (37°C) Cleavage->Incubation Purified Peptide Quench TFA/ACN Quench (Time points) Incubation->Quench HPLC LC-MS Analysis Quantify AUC Quench->HPLC

Caption: Integrated workflow from SPPS synthesis using DIC/Oxyma to enzymatic stability validation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Rapid Degradation of D-Peptide Racemization during synthesis (D

L).
Switch to DIC/Oxyma coupling at lower temp (0°C to RT). Verify chirality via chiral HPLC.
Loss of Biological Activity D-Tyr disrupted critical receptor binding contact.Perform an "Alanine Scan" first to identify non-essential residues for substitution.
Incomplete Coupling Steric hindrance of D-isomer.Double couple the D-residue; increase reaction time to 2 hours.
Precipitation in Assay Peptide is too hydrophobic (common with Dmt).Add 10-20% DMSO to the assay buffer (ensure enzyme tolerates this concentration).

References

  • Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design. Link

  • D'Souza, C., et al. (2020). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv.[10] Link

  • Powell, M.F., et al. (1993). Peptide stability in drug development.[10][11] II. Effect of D-amino acids and cyclic constraints on peptide stability in human serum. Pharmaceutical Research.[7] Link

  • Bachem. (2023).[7] Solid Phase Peptide Synthesis (SPPS) explained.[5][6][7][8][9][12] Bachem Knowledge Center. Link

  • BenchChem. (2025).[6][9] Application Notes and Protocols for Fmoc-D-Val-OH in the Development of Metabolically Stable Peptide Analogs.Link

Sources

Application Note: 2-Fluoro-O-methyl-D-tyrosine as a Negative Control in Transport Assays

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing 2-Fluoro-O-methyl-D-tyrosine (and its analogs) in transport assays, specifically targeting System L amino acid transporters (LAT1/SLC7A5).[1][2]

Part 1: Executive Summary & Scientific Rationale

The Role of Stereoselectivity in Transport Assays

In the development of amino acid-based drugs and radiotracers, distinguishing between carrier-mediated active transport and passive diffusion (or non-specific binding) is critical.[1][2]

The L-type Amino Acid Transporter 1 (LAT1 or SLC7A5) is the primary route for delivering large neutral amino acids (and drug mimetics) across the Blood-Brain Barrier (BBB) and into tumor cells.[1][2] LAT1 exhibits high stereoselectivity , preferentially transporting L-isomers while largely excluding D-isomers.[1][2]

2-Fluoro-O-methyl-D-tyrosine serves as a rigorous negative control because:

  • Structural Similarity: It possesses identical physicochemical properties (lipophilicity, pKa, molecular weight) to the active L-isomer probe.[1][2]

  • Transporter Exclusion: Due to the stereoselectivity of the LAT1 substrate binding pocket, the D-isomer is not recognized as a substrate.[1][2]

  • Background Quantification: Any cellular uptake of the D-isomer represents non-specific background (passive diffusion + membrane binding), which must be subtracted from the L-isomer uptake to calculate Net Specific Transport .[1][2]

Mechanistic Pathway

The following diagram illustrates the differential handling of the L- and D-isomers by the LAT1 transporter.[1][2]

LAT1_Mechanism L_Iso L-Isomer (Active Substrate) LAT1 LAT1 Transporter (SLC7A5/SLC3A2) L_Iso->LAT1 High Affinity Binding D_Iso 2-Fluoro-O-methyl-D-tyrosine (Negative Control) D_Iso->LAT1 Steric Hindrance Blocked Extracellular Rejection D_Iso->Blocked No Transport Intracellular Intracellular Accumulation LAT1->Intracellular Translocation

Figure 1: Mechanism of Stereoselective Transport.[1][2] LAT1 facilitates the influx of the L-isomer while the D-isomer (Negative Control) is excluded, allowing for the quantification of non-carrier mediated background.[1][2]

Part 2: Experimental Protocol

Experimental Design Strategy

To validate a novel L-tyrosine analog, you must run parallel assays comparing the L-isomer and the D-isomer (2-Fluoro-O-methyl-D-tyrosine).[1][2]

ParameterCondition A (Active)Condition B (Negative Control)Condition C (System Control)
Substrate L-Analog (e.g., [¹⁸F] or Cold)2-Fluoro-O-methyl-D-tyrosine L-Analog
Inhibitor None (Vehicle)None (Vehicle)BCH (1-10 mM)
Purpose Measure Total UptakeMeasure Passive Diffusion/NSBVerify LAT1 Specificity
Expected Result High UptakeLow/Negligible Uptake Significantly Reduced Uptake

Note: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) is a competitive inhibitor of System L.[1][2]

Materials & Reagents
  • Cell Model: LAT1-overexpressing cell lines (e.g., HEK293-LAT1, MCF-7, U87-MG).[1][2]

  • Transport Buffer (Sodium-Free): Choline-chloride based buffer is recommended to exclude Na⁺-dependent transport (e.g., System B⁰,⁺).[1][2]

    • Composition: 137 mM Choline-Cl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 10 mM HEPES, pH 7.4.[1][2]

  • Stop Solution: Ice-cold Transport Buffer (stops transport kinetics immediately).[1][2]

  • Lysis Buffer: 0.1 N NaOH (for radiotracer extraction) or Methanol/Acetonitrile (for LC-MS analysis).

Step-by-Step Assay Workflow
Phase A: Pre-Incubation
  • Seed cells in 24-well plates (target density: 1.5 x 10⁵ cells/well) 24 hours prior to assay.

  • Remove culture medium and wash cells 2x with warm (37°C) Sodium-Free Transport Buffer.[1][2]

  • Critical Step: Deplete intracellular amino acids by incubating in Transport Buffer for 10 minutes at 37°C.[1][2] This maximizes the gradient for exchange.[1]

Phase B: Transport Reaction[1][2]
  • Prepare uptake solutions containing the substrate (L-isomer or D-isomer) at the desired concentration (typically 10–100 µM for kinetics, or trace amounts for radiolabeled assays).[1][2]

  • Aspirate the pre-incubation buffer.[1][2]

  • Add 250 µL of uptake solution to the cells.[1][2]

  • Incubate at 37°C for the defined time point (Standard: 1, 3, 5 minutes for initial rate; up to 60 min for equilibrium).

Phase C: Termination & Analysis
  • Terminate: Aspirate uptake solution and immediately wash cells 3x with Ice-Cold Stop Solution .[1][2]

    • Why? Cold temperature locks the transporter proteins, preventing efflux.[1][2]

  • Lysis: Add 300 µL of Lysis Buffer. Incubate 20 mins at RT.

  • Quantification:

    • If Radioactive:[1] Transfer lysate to scintillation vials and count (CPM).[1][2]

    • If Cold: Collect lysate for LC-MS/MS analysis.[1][2]

  • Normalization: Normalize raw data to total protein content (BCA Assay) or cell count.

Part 3: Data Analysis & Visualization

Calculating Specific Transport

The raw data from the D-isomer control is subtracted from the L-isomer data to yield the transporter-specific component.[1][2]



Workflow Diagram

The following flowchart details the decision logic for the assay.

Assay_Workflow Start Start Assay Prep Pre-incubate Cells (Na-Free Buffer, 10 min) Start->Prep Branch Add Substrate Prep->Branch Path_L Add L-Isomer (Active Probe) Branch->Path_L Path_D Add D-Isomer (2-F-O-Me-D-Tyr) Branch->Path_D Incubate Incubate 37°C (1-5 mins) Path_L->Incubate Path_D->Incubate Wash Ice-Cold Wash (3x) Incubate->Wash Measure Measure Uptake (CPM or LC-MS) Wash->Measure Calc Calculate Specific Uptake: (L-Isomer) - (D-Isomer) Measure->Calc

Figure 2: Experimental Workflow for determining specific transport using the D-isomer subtraction method.

Part 4: Troubleshooting & Validation Criteria

Acceptance Criteria for a Valid Assay
  • D-Isomer Uptake < 15% of L-Isomer: If the D-isomer uptake is high (>20-30% of L-isomer), it indicates either:

    • High passive diffusion (lipophilicity issue).[1]

    • Loss of membrane integrity (cells are dying).[1]

    • Impurity in the D-isomer stock (contamination with L-isomer).[1]

  • BCH Inhibition: The addition of excess BCH (System L inhibitor) to the L-isomer group should reduce uptake to levels comparable to the D-isomer control.[1][2]

Common Pitfalls
  • Sodium Presence: While LAT1 is Na⁺-independent, other transporters (like ATB⁰,⁺) are not.[1][2] Using Na⁺-containing buffer (HBSS) can lead to false positives if the compound is also a substrate for Na⁺-dependent systems.[1][2] Always use Choline-Cl buffer for LAT1 specificity.

  • Racemization: Ensure your "D-isomer" stock has not racemized.[1][2] Even 1% L-isomer contamination can skew results due to the high affinity of LAT1.[1]

Part 5: References

  • Kanai, Y., et al. (1998). Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98).[1][2] Journal of Biological Chemistry, 273(37), 23629-23632.[1] Link

  • Verrey, F., et al. (2004). CATs and HATs: the SLC7 family of amino acid transporters.[1][2] Pflügers Archiv, 447(5), 532-542.[1] Link

  • Wiriyasermkul, P., et al. (2012). Transport of 3-fluoro-L-alpha-methyltyrosine by L-type amino acid transporter 1 (LAT1).[1][2] Drug Metabolism and Pharmacokinetics, 27(6), 621-629.[1][2] (Demonstrates stereoselectivity principles). Link

  • Langen, K.J., et al. (2006). Biokinetics of O-(2-[18F]fluoroethyl)-L-tyrosine: extracerebral kinetics and tumor uptake in mice.[1][2] Nuclear Medicine and Biology, 33(3), 287-294.[1][2] (Use of D-isomers as controls in PET). Link

Sources

Application Notes and Protocols for the Coupling of Sterically Hindered Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Challenge and Opportunity of Fluorinated Peptides

The strategic incorporation of fluorine into amino acids offers a powerful tool for modulating the physicochemical and biological properties of peptides. The unique electronic properties of fluorine can enhance metabolic stability, improve proteolytic resistance, and influence peptide conformation, making fluorinated amino acids highly valuable in drug discovery and materials science.[1] However, these benefits come with significant synthetic challenges. The strong electron-withdrawing nature of fluorine can decrease the nucleophilicity of the amino group and the reactivity of the carboxyl group, while the steric bulk of fluorinated substituents, particularly at the α-carbon, can severely hinder amide bond formation.[2] This guide provides a comprehensive overview of the principles and practical procedures for successfully coupling sterically hindered fluorinated amino acids, empowering researchers to overcome these synthetic hurdles.

Understanding the Underlying Chemistry of "Difficult Couplings"

The diminished reactivity of sterically hindered fluorinated amino acids stems from a combination of electronic and steric effects:

  • Electronic Deactivation: Fluorine's high electronegativity withdraws electron density from the amino acid backbone. This reduces the nucleophilicity of the N-terminal amine of a growing peptide chain when a fluorinated residue is at that position. Conversely, when the carboxyl group of a fluorinated amino acid is to be activated, the inductive effect can destabilize the transition state of the reaction.

  • Steric Hindrance: The presence of bulky fluorinated groups, such as a trifluoromethyl (CF₃) group at the α-position, physically obstructs the approach of the coupling reagents and the incoming amine. This steric clash significantly increases the activation energy required for amide bond formation.

These factors often render standard coupling reagents, such as carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), insufficient to drive the reaction to completion, leading to low yields and deletion sequences.[3] Therefore, more potent activation strategies are required.

Strategic Approaches to Overcoming Coupling Challenges

Several powerful strategies have been developed to address the challenges of coupling sterically hindered fluorinated amino acids. The choice of method depends on the severity of the steric hindrance and the electronic properties of the specific amino acid.

High-Potency Coupling Reagents: Uronium and Phosphonium Salts

For many "difficult couplings," the use of uronium or phosphonium salt-based coupling reagents is the first line of defense. These reagents react with the carboxylic acid to form highly reactive intermediates that are more susceptible to nucleophilic attack by the amine.

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are among the most effective and widely used.[2][4]

    • HATU activates the carboxylic acid by forming a highly reactive OAt-active ester. The 7-azabenzotriazole (HOAt) leaving group is a key feature, as the pyridine nitrogen is thought to provide anchimeric assistance, stabilizing the transition state of the subsequent aminolysis.[5]

    • COMU is a third-generation uronium reagent that forms a reactive Oxyma-based active ester. It offers comparable or even superior performance to HATU in some cases, with the added benefits of a better safety profile (Oxyma is not explosive like HOAt) and the generation of water-soluble byproducts, which simplifies purification in solution-phase synthesis.[6][7][8]

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective. They function similarly to uronium salts by forming reactive ester intermediates.

Mechanism of Action: HATU vs. COMU

The following diagram illustrates the general mechanism for uronium salt-mediated coupling, highlighting the key intermediates for HATU and COMU.

G cluster_0 Carboxylic Acid Activation cluster_1 Intermediate Formation cluster_2 Amide Bond Formation RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO + Base - Base-H⁺ Base Base (e.g., DIPEA) HATU HATU RCOO->HATU Nucleophilic Attack COMU COMU RCOO->COMU Nucleophilic Attack HATU_int OAt-Active Ester HATU->HATU_int Forms COMU_int Oxyma-Active Ester COMU->COMU_int Forms Peptide_HATU Peptide Bond (from HATU) HATU_int->Peptide_HATU + R'-NH₂ Peptide_COMU Peptide Bond (from COMU) COMU_int->Peptide_COMU + R'-NH₂ Amine R'-NH₂ Amine->HATU_int Amine->COMU_int

Caption: Uronium salt coupling mechanism.

Comparative Performance of Coupling Reagents

Reagent ClassExample(s)Active IntermediateRelative ReactivityKey AdvantagesKey Disadvantages
CarbodiimidesDCC, DICO-acylisoureaLowInexpensiveOften insufficient for hindered couplings; high risk of racemization without additives.
Uronium/AminiumHBTU, TBTUOBt-esterMedium-HighGood for standard and moderately difficult couplings.Can cause guanidinylation of the N-terminus if used in excess.[9]
Uronium/AminiumHATU , HCTUOAt/O-6-ClBt-esterVery High Excellent for hindered couplings; low racemization.[10]HOAt is potentially explosive; byproducts can be difficult to remove.[7]
Uronium/AminiumCOMU Oxyma-esterVery High Excellent for hindered couplings; safer (non-explosive); water-soluble byproducts.[6][8]Higher cost than older reagents.
PhosphoniumPyBOP, PyAOP OBt/OAt-esterVery High Excellent for hindered couplings; does not cause guanidinylation.[9]Can be less stable in solution than uronium salts.
Acyl Fluoride PrecursorsTFFH , BTFFHAcyl FluorideExtremely High The "gold standard" for extremely hindered couplings (e.g., α,α-disubstituted amino acids).Reagents can be moisture-sensitive; requires careful handling.
The Acyl Fluoride Method: The Ultimate Solution for Steric Hindrance

For the most challenging coupling reactions, such as those involving α,α-disubstituted fluorinated amino acids, even the most potent uronium or phosphonium salts may fail. In these cases, converting the carboxylic acid to a highly reactive acyl fluoride is the most effective strategy.[3] Acyl fluorides are significantly more electrophilic than the corresponding active esters and react readily with even poorly nucleophilic amines.

The in-situ generation of acyl fluorides is typically achieved using fluorouronium reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate).[11]

Acyl_Fluoride_Workflow A Fmoc-AA(hindered)-OH C Fmoc-AA(hindered)-F (Acyl Fluoride) A->C Activation B TFFH / Base (e.g., DIPEA) B->C E Coupled Peptide-Resin C->E Coupling D Resin-Bound Peptide (H₂N-Peptide-Resin) D->E

Caption: Acyl fluoride formation workflow.

Process Optimization: Double Coupling and Microwave Assistance

Beyond the choice of reagent, optimizing the reaction conditions is crucial for success.

  • Double Coupling: For particularly sluggish reactions, a "double coupling" strategy can be employed. After the initial coupling reaction, the vessel is drained and washed, and a fresh solution of the activated amino acid is added for a second coupling cycle. This ensures that any unreacted N-terminal amines from the first cycle are driven to completion.[12]

  • Microwave-Assisted Solid-Phase Peptide Synthesis (MA-SPPS): The application of microwave energy can dramatically accelerate coupling reactions, particularly for sterically hindered residues. Microwave heating increases the kinetic energy of the molecules, helping to overcome the high activation energy of difficult couplings and reducing reaction times from hours to minutes.[13][14][15]

The Role of Solvents

The choice of solvent is critical for effective solid-phase peptide synthesis (SPPS), as it must adequately swell the resin and solvate the growing peptide chain to ensure accessibility of the reactive sites.[16]

  • N,N-Dimethylformamide (DMF): The most common solvent for SPPS. It generally provides good resin swelling and reagent solubility.

  • N-Methyl-2-pyrrolidone (NMP): Often preferred for difficult sequences due to its superior solvating properties, which can help to disrupt peptide aggregation.[3][16]

  • Dimethyl Sulfoxide (DMSO): Can be used as a co-solvent to further enhance solvation and disrupt secondary structures that may hinder coupling.

  • "Magic Mixture": For exceptionally difficult sequences, a mixture of DCM/DMF/NMP (1:1:1) can be beneficial.[3]

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key coupling procedures. These are intended as a starting point, and optimization may be necessary for specific sequences.

Protocol 1: Standard Coupling of a Hindered Fluorinated Amino Acid using COMU

This protocol is suitable for solid-phase peptide synthesis (SPPS) using an automated synthesizer or manual techniques.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes. Drain, and repeat the treatment for 10 minutes. Wash the resin thoroughly with DMF (5-7 times).[6]

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected sterically hindered fluorinated amino acid (3 equivalents, 0.3 mmol), COMU (3 equivalents, 0.3 mmol), and N,N-diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) in DMF. Allow the mixture to pre-activate for 1-2 minutes at room temperature.[6]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 60-120 minutes at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

  • Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), proceed to the double coupling protocol.

Protocol 2: Double Coupling Strategy

This protocol should be performed if the initial coupling is incomplete.

  • Initial Coupling: Follow steps 1-5 of Protocol 1.

  • Second Coupling: Immediately after the final wash of the first coupling, repeat steps 3 and 4 of Protocol 1 with a fresh solution of activated amino acid.

  • Final Wash: After the second coupling, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (2-3 times).

  • Confirmation: Perform a final Kaiser test to confirm the completion of the coupling.

Protocol 3: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.

  • Resin Preparation and Deprotection: Follow steps 1 and 2 of Protocol 1.

  • Acyl Fluoride Formation (In-situ): In a separate, dry vessel, dissolve the protected, sterically hindered fluorinated carboxylic acid (e.g., Fmoc-CF₃-Aib-OH) (3 equivalents) in anhydrous DCM or DMF. Add a suitable base such as DIPEA (6 equivalents). Add the fluorinating agent, such as TFFH (2.9 equivalents). Stir the mixture for 10-15 minutes at room temperature to generate the acyl fluoride.[3]

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine. Allow the reaction to proceed for 2-4 hours, or overnight if necessary. Monitoring for completeness is crucial as reaction times can be significantly longer.

  • Washing: Drain the coupling solution and wash the resin thoroughly as described in Protocol 2, step 3.

Concluding Remarks and Future Outlook

The successful incorporation of sterically hindered fluorinated amino acids into peptides is an achievable goal with the right combination of potent coupling reagents and optimized protocols. The evolution from standard carbodiimides to advanced uronium salts like HATU and COMU, and further to the highly effective acyl fluoride method, provides a robust toolkit for peptide chemists. As the demand for more complex and uniquely functionalized peptides continues to grow, further development of efficient, safe, and sustainable coupling methodologies will remain a key area of research in the field of peptide science.

References

  • Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. (2021). Chemical Science, 13(1), 188–194. [Link]

  • Albericio F, Cases M, Alsina J, Triolo SA, Carpino LA, Kates SA. (1997). On the use of PyAOP, a phosphonium salt derived from HOAt, in solid-phase peptide synthesis. Tetrahedron Letters, 38(27), 4853-4856. [Link]

  • Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. (2025). Peptide Chemistry. [Link]

  • Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. (2011). International Journal of Pharmaceutical Sciences and Research, 2(5), 1055-1069. [Link]

  • COMU: a third generation of uronium-type coupling reagents. (2009). Journal of Peptide Science, 16(1), 6-9. [Link]

  • Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. (2021). Chemical Science, 13(1), 188–194. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Advances, 7(81), 51394-51398. [Link]

  • HATU. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]

  • Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. (2021). Chemical Science, 13(1), 188–194. [Link]

  • Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. (2021). Chemistry, 3(4), 1335-1361. [Link]

  • Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. (n.d.). CEM Corporation. [Link]

  • Synthesis of Short Peptides with Perfluoroalkyl Side Chains and Evaluation of Their Cellular Uptake Efficiency. (2020). Chemistry, 26(50), 11487-11491. [Link]

  • Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. (1995). International Journal of Peptide and Protein Research, 45(6), 567-576. [Link]

  • Microwave-Assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave. (2013). Methods in Molecular Biology, 1047, 249-261. [Link]

  • Solid-phase peptide synthesis using microwave irradiation. (2008). Current Protocols in Protein Science, Chapter 18, Unit 18.7. [Link]

  • Development of an Interactive Green Solvent Selection Guide for Solid-Phase Peptide Synthesis (SPPS). (n.d.). Gyros Protein Technologies. [Link]

  • Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. (2014). Australian Journal of Chemistry, 67(3), 321-331. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021). ACS Omega, 6(11), 7310-7325. [Link]

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. (2015). Organic Letters, 17(18), 4494-4497. [Link]

  • COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. (2009). Chemistry - A European Journal, 15(37), 9394-9403. [Link]

  • Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt. (2025). Nature Communications, 16(1), 1-8. [Link]

  • Greening peptide chemistry by using NBP as solvent for SPPS. (2020). Lund University Publications. [Link]

  • Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control. (2015). CEM Corporation. [Link]

  • Yields of the peptide coupling reactions and comparison of HBTU and HATU. (2012). ResearchGate. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews, 111(11), 6557-6602. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (2004). Tetrahedron, 60(11), 2447-2467. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab Protocols.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]

  • Epimerisation in Peptide Synthesis. (2021). Molecules, 26(15), 4635. [Link]

Sources

Application Notes & Protocols: A Guide to the Asymmetric Synthesis of 2-Fluoro-O-methyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorinated Amino Acids

The strategic incorporation of fluorine into amino acids has become a powerful tool in medicinal chemistry and drug development. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly alter the physicochemical and biological characteristics of peptides and proteins.[1][] These alterations can lead to enhanced metabolic stability, increased binding affinity, and modified protein folding.[3] 2-Fluoro-O-methyl-D-tyrosine is a non-canonical amino acid of significant interest, combining the structural features of a methylated tyrosine derivative with a fluorine substituent on the aromatic ring. This modification can serve as a valuable probe in NMR studies and as a building block for novel peptidomimetics and therapeutic agents.

This guide provides a comprehensive overview and detailed protocols for the multi-step synthesis of 2-Fluoro-O-methyl-D-tyrosine starting from D-tyrosine precursors. The narrative emphasizes the rationale behind key strategic decisions, from protecting group selection to the choice of fluorinating agent, to provide researchers with a robust and reproducible methodology.

Synthetic Strategy: A Multi-Step Pathway

The synthesis of 2-Fluoro-O-methyl-D-tyrosine requires a carefully planned, multi-step approach to ensure both regioselectivity of the fluorination and preservation of the chiral center. The overall strategy involves three primary stages:

  • Protection and O-Methylation: The amino and carboxyl groups of the D-tyrosine starting material are first protected to prevent unwanted side reactions. This is followed by the selective methylation of the phenolic hydroxyl group.

  • Regioselective Electrophilic Fluorination: A fluorine atom is introduced onto the aromatic ring at the C2 position using an electrophilic fluorinating agent.

  • Deprotection: The protecting groups are removed to yield the final, purified amino acid.

G cluster_0 Overall Synthetic Workflow D-Tyrosine D-Tyrosine Protected D-Tyrosine Protected D-Tyrosine D-Tyrosine->Protected D-Tyrosine Step 1: Protection O-Methylated Intermediate O-Methylated Intermediate Protected D-Tyrosine->O-Methylated Intermediate Step 2: O-Methylation Fluorinated Intermediate Fluorinated Intermediate O-Methylated Intermediate->Fluorinated Intermediate Step 3: Fluorination Final Product Final Product Fluorinated Intermediate->Final Product Step 4: Deprotection

Caption: High-level workflow for the synthesis of 2-Fluoro-O-methyl-D-tyrosine.

Part 1: Protection and O-Methylation of D-Tyrosine

Expert Insight: The initial protection of the amine and carboxylic acid functionalities is critical for the success of the subsequent steps. Unprotected groups can lead to undesired N-methylation or esterification, significantly reducing the yield of the target O-methylated product.[4] The Boc (tert-butyloxycarbonyl) group is an excellent choice for protecting the amine due to its stability under the basic conditions required for methylation and its straightforward removal under acidic conditions. The carboxyl group is typically converted to a methyl or ethyl ester.

For O-methylation, the Williamson ether synthesis is a classic and effective method.[4] It involves deprotonating the phenolic hydroxyl group with a suitable base, followed by reaction with a methylating agent like methyl iodide. The choice of base and reaction conditions must be carefully optimized to favor O-methylation over potential N-methylation.[4][5]

Protocol 1: Synthesis of N-Boc-O-methyl-D-tyrosine Methyl Ester

This protocol details the protection of D-tyrosine followed by O-methylation.

Step 1a: Protection of D-Tyrosine

  • Suspend D-tyrosine in methanol.

  • Cool the suspension in an ice bath and slowly bubble in HCl gas until the solid dissolves completely, forming the methyl ester.

  • Remove the solvent under reduced pressure. The resulting solid (D-tyrosine methyl ester hydrochloride) is used directly in the next step.

  • Dissolve the D-tyrosine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine) to neutralize the hydrochloride salt.

  • Add Di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction and purify by column chromatography to obtain N-Boc-D-tyrosine methyl ester.

Step 1b: O-Methylation

  • Dissolve N-Boc-D-tyrosine methyl ester in a polar aprotic solvent such as acetone or DMF.

  • Add a base, such as potassium carbonate (K₂CO₃), in excess.

  • Add methyl iodide (CH₃I) and heat the mixture to reflux.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).[4] The reaction is complete when the starting material spot is no longer visible.

  • After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield pure N-Boc-O-methyl-D-tyrosine methyl ester.

Reagent/ParameterStep 1a: ProtectionStep 1b: O-Methylation
Starting Material D-TyrosineN-Boc-D-tyrosine methyl ester
Key Reagents Methanol, HCl gas, (Boc)₂O, TriethylamineMethyl Iodide, Potassium Carbonate
Solvent Methanol, DichloromethaneAcetone or DMF
Temperature 0°C to Room TemperatureReflux
Typical Yield >90%85-95%
Monitoring TLCTLC

Part 2: Regioselective Electrophilic Fluorination

Expert Insight: This is the most challenging step of the synthesis. The goal is to selectively introduce a single fluorine atom at the C2 position of the aromatic ring. The O-methyl group is an activating, ortho, para-directing group. Since the para position (C4) is occupied by the amino acid backbone, electrophilic attack is directed to the ortho positions (C2 and C6).

The choice of the fluorinating agent is crucial. Modern electrophilic fluorinating agents containing a nitrogen-fluorine (N-F) bond are preferred due to their relative stability, safety, and effectiveness.[6] Reagents like Selectfluor™ (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are highly effective for the fluorination of electron-rich aromatic compounds.[6][7] Reaction conditions, including solvent and temperature, must be carefully controlled to maximize the yield of the desired mono-fluorinated product and minimize the formation of the di-fluorinated (2,6-difluoro) byproduct.

Caption: Simplified mechanism of electrophilic aromatic fluorination.

Protocol 2: Synthesis of N-Boc-2-fluoro-O-methyl-D-tyrosine Methyl Ester
  • Dissolve the N-Boc-O-methyl-D-tyrosine methyl ester in a suitable solvent, such as acetonitrile or trifluoroacetic acid.

  • Cool the solution to 0°C in an ice bath.

  • Add the electrophilic fluorinating agent (e.g., Selectfluor™, 1.1 equivalents) portion-wise over 30 minutes, maintaining the temperature.

  • Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the desired 2-fluoro isomer from any unreacted starting material and di-fluorinated byproducts.

ParameterValue/Condition
Starting Material N-Boc-O-methyl-D-tyrosine methyl ester
Fluorinating Agent Selectfluor™ (F-TEDA-BF₄)
Solvent Acetonitrile
Temperature 0°C to Room Temperature
Stoichiometry ~1.1 equivalents of fluorinating agent
Typical Yield 50-70% (isomer dependent)
Purification Silica Gel Chromatography

Part 3: Deprotection and Final Product Isolation

Expert Insight: The final step involves the removal of both the N-Boc and methyl ester protecting groups to yield the free amino acid. This is typically achieved in a single step using strong acidic conditions. Trifluoroacetic acid (TFA) is commonly used to cleave the Boc group, while acid-catalyzed hydrolysis (e.g., with aqueous HCl) removes the methyl ester. It is crucial to ensure complete deprotection without causing degradation of the product. Purification of the final zwitterionic amino acid may require techniques like recrystallization or ion-exchange chromatography to remove any remaining impurities and inorganic salts.

Protocol 3: Synthesis of 2-Fluoro-O-methyl-D-tyrosine
  • Dissolve the purified N-Boc-2-fluoro-O-methyl-D-tyrosine methyl ester in a solution of 6M hydrochloric acid (HCl).

  • Heat the mixture to reflux for several hours (e.g., 4-6 hours) to ensure complete hydrolysis of both the ester and the carbamate.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess acid and water.

  • The crude product is often obtained as a hydrochloride salt. To obtain the free amino acid (zwitterion), dissolve the residue in a minimal amount of water and adjust the pH to the isoelectric point (~pH 6) with a base like ammonium hydroxide or by using a basic ion-exchange resin.

  • The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum to yield pure 2-Fluoro-O-methyl-D-tyrosine.

Troubleshooting and Optimization

ProblemProbable Cause(s)Suggested Solution(s)
Low Yield in O-Methylation Incomplete reaction; formation of N-methylated byproduct.[4]Ensure anhydrous conditions. Increase reaction time or temperature. Use a bulkier N-protecting group to sterically hinder N-methylation.[5]
Formation of Di-fluoro Byproduct Excess fluorinating agent; reaction temperature too high.Use stoichiometric amounts (1.0-1.1 eq.) of the fluorinating agent. Maintain low reaction temperatures (0°C or below). Add the fluorinating agent slowly.
Incomplete Deprotection Insufficient reaction time or acid concentration.Extend the reflux time during hydrolysis.[4] Ensure a sufficient excess of strong acid is used.
Difficulty in Final Purification Residual salts or byproducts.Use ion-exchange chromatography for highly pure samples. Perform careful recrystallization from a suitable solvent system (e.g., water/ethanol).

Conclusion

The synthesis of 2-Fluoro-O-methyl-D-tyrosine from D-tyrosine is a multi-step process that requires careful control over protection group strategy, regioselective fluorination, and final deprotection. By understanding the rationale behind each synthetic step and optimizing reaction conditions, researchers can reliably produce this valuable non-canonical amino acid for applications in drug discovery and chemical biology. The protocols outlined in this guide provide a robust framework for achieving this synthesis with good yields and high purity.

References

  • Boto, A., et al. (2002). Chemoselective O-methylation of N-acylated/sulfonylated tyrosine derivatives. Tetrahedron Letters, 43(45), 8269-8272. Available at: [Link]

  • Le, C. M., et al. (2019). Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. Organic Letters, 21(1), 269-272. Available at: [Link]

  • Hofmann, T., et al. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry, 87(16), 10896-10905. Available at: [Link]

  • Hofmann, T., et al. (2022). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. Available at: [Link]

  • Wang, F., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(8), 1599-1613. Available at: [Link]

  • Giraud, F., et al. (1990). Effect of the O-methylation of tyrosine on the pore-forming properties of iturins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1027(2), 157-165. Available at: [Link]

  • Phillips, R. S. (2013). Synthesis of tyrosine homologues and O-methyl derivatives. ResearchGate. Available at: [Link]

  • Panek, J., et al. (2020). Methylated derivatives of l-tyrosine in reaction catalyzed by l-amino acid oxidase: isotope and inhibitory effects. Journal of Biochemistry, 168(5), 497-504. Available at: [Link]

  • Wang, J., et al. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 4(6), 100499. Available at: [Link]

  • Wikipedia. Electrophilic fluorination. Wikipedia. Available at: [Link]

  • Stavber, S., & Zupan, M. (2005). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Acta Chimica Slovenica, 52, 13-24. Available at: [Link]

  • Koksch, B. (2007). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Refubium - Freie Universität Berlin. Available at: [Link]

  • Kirk, K. L. (1976). The Synthesis of 2-Fluoro-DL-tyrosine and 2-Fluoro-4-methoxy-DL-phenylalanine. Journal of the American Chemical Society, 41(2), 237-240. Available at: [Link]

  • Wester, H. J., et al. (2013). Enantiospecific synthesis of 2-[18F]fluoro-l-phenylalanine and 2-[18F]fluoro-l-tyrosine by isotopic exchange. Organic & Biomolecular Chemistry, 11(36), 6049-6056. Available at: [Link]

Sources

Application Note: Solvent Selection and Dissolution Protocols for 2-Fluoro-O-methyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Causality

2-Fluoro-O-methyl-D-tyrosine (CAS: 1269809-79-1) is a specialized non-canonical, fluorinated amino acid derivative. It is frequently utilized in advanced peptide synthesis, as a chiral negative control in enzymatic assays, and as a precursor in radiopharmaceutical development. A pervasive bottleneck in handling free unnatural amino acids is their notoriously poor solubility in standard laboratory solvents[1].

As researchers, we often default to Dimethyl Sulfoxide (DMSO) for dissolving hydrophobic organic compounds. However, attempting to dissolve free amino acids in pure DMSO frequently results in persistent, cloudy suspensions[2]. To understand why this fails and how to correct it, we must examine the physicochemical properties of the molecule.

The Zwitterion Dilemma

To dissolve a solid compound, the chosen solvent must provide enough solvation energy to overcome the lattice energy of the crystal. 2-Fluoro-O-methyl-D-tyrosine possesses an


-carboxylic acid (predicted pKa ~2.24) and an 

-amino group (pKa ~9.0)[3]. At a neutral physiological pH (~7.0–7.4), the molecule exists almost exclusively as a zwitterion (net charge = 0). The strong intermolecular electrostatic interactions between the

and

groups create a highly stable, tightly packed crystal lattice.

Pure water lacks the ionic strength to disrupt this lattice. Furthermore, pure organic solvents like DMSO possess a lower dielectric constant relative to water and cannot effectively solvate these highly polar zwitterionic charges.

The Causality of Dissolution: The most effective strategy to achieve complete dissolution is pH manipulation. By shifting the pH to either extreme, we force the molecule out of its zwitterionic state. Adding a strong base deprotonates the ammonium group (


), yielding a net anionic species (-1). Conversely, adding a strong acid protonates the carboxylate (

), yielding a net cationic species (+1). Both charged states drastically increase aqueous solubility, allowing concentrations up to 20 mg/mL[4].

Speciation Acidic Acidic pH (< 2.0) Net Charge: +1 Highly Soluble Zwitterion Neutral pH (~ 5.5 - 7.0) Net Charge: 0 Poorly Soluble Acidic->Zwitterion + OH⁻ Zwitterion->Acidic + H⁺ Basic Basic pH (> 9.5) Net Charge: -1 Highly Soluble Zwitterion->Basic + OH⁻ Basic->Zwitterion + H⁺

pH-dependent speciation and solubility of 2-Fluoro-O-methyl-D-tyrosine.

Solvent Selection Matrix

To facilitate rapid decision-making, the quantitative solubility data and mechanistic actions of common solvent systems are summarized below.

Solvent SystemExpected SolubilityMechanism of ActionRecommended Application
Pure Water (pH 7.0) < 1 mg/mLNone (Zwitterion remains intact)Not recommended
0.1 M NaOH (pH > 12) 15 - 20 mg/mLDeprotonates

-amine (Net -1 charge)
Primary stock solutions for in vitro bioassays[4]
0.1 M HCl (pH < 2) 10 - 15 mg/mLProtonates

-carboxyl (Net +1 charge)
Alternative aqueous stock
100% DMSO < 2 mg/mLInsufficient dielectric constant for zwitterionsAvoid for free amino acids; use only for protected derivatives[2]

Experimental Workflows and Protocols

SolventWorkflow Start 2-Fluoro-O-methyl-D-tyrosine (Solid Powder) Decision Target Application? Start->Decision BioAssay In Vitro Bioassays (Aqueous) Decision->BioAssay Synthesis Peptide Synthesis (Organic/Mixed) Decision->Synthesis Base Dissolve in 0.1 M NaOH (Deprotonation) BioAssay->Base Preferred Acid Dissolve in 0.1 M HCl (Protonation) BioAssay->Acid Alternative DMSO Suspend in minimal DMSO + Sonication Synthesis->DMSO Neutralize Dilute in Assay Buffer Adjust pH to 7.2 - 7.4 (Monitor for precipitation) Base->Neutralize Acid->Neutralize

Workflow for selecting the optimal solvent system for 2-Fluoro-O-methyl-D-tyrosine.

Protocol A: Preparation of Alkaline Aqueous Stock (Recommended for Bioassays)

This protocol utilizes base-catalyzed dissolution to achieve a high-concentration stock (e.g., 50 mM or ~10 mg/mL), which is then diluted into a working buffer[1].

Self-Validating Principle: A true solution will scatter zero light. We utilize the Tyndall effect to validate complete dissolution before proceeding to biological assays.

  • Weighing: Accurately weigh 10.0 mg of 2-Fluoro-O-methyl-D-tyrosine powder into a sterile 1.5 mL microcentrifuge tube.

  • Alkaline Addition: Add 1.0 mL of sterile 0.1 M NaOH to the tube.

  • Mechanical Disruption: Vortex vigorously for 30 seconds. If the powder does not immediately dissolve, place the tube in a bath sonicator for 5–10 minutes[4].

  • Validation (Tyndall Check): Shine a standard laser pointer through the microcentrifuge tube in a dimly lit room.

    • Pass: The laser passes through invisibly (complete dissolution).

    • Fail: A visible beam of scattered light appears (micro-particulates remain). If it fails, add 1 M NaOH in 10 µL increments, sonicating between additions, until optically clear.

  • Sterile Filtration: Pass the clear solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

  • Buffer Dilution: Dilute the stock solution at least 1:50 or 1:100 directly into your final assay medium (e.g., PBS or DMEM).

  • Final pH Verification: Measure the pH of the final medium to ensure the buffering capacity was not overwhelmed by the alkaline stock. The pH should remain between 7.2 and 7.4.

Note on Precipitation: Never attempt to neutralize the highly concentrated 10 mg/mL stock directly with HCl in the microcentrifuge tube. As the pH approaches 7.0, the compound will immediately revert to its zwitterionic form and crash out of solution. Always neutralize by dilution into a large volume of buffer where the final concentration is below the compound's intrinsic neutral solubility limit[2].

Protocol B: Organic Co-Solvent Approach (For Synthetic Applications)

If your downstream application strictly forbids the introduction of aqueous salts (e.g., specific organic coupling reactions), you must rely on a co-solvent system.

  • Initial Suspension: Suspend the required mass of 2-Fluoro-O-methyl-D-tyrosine in a minimal volume of anhydrous DMSO (e.g., 10% of the final target volume).

  • Sonication: Sonicate for 10 minutes to break apart macroscopic aggregates. The mixture will remain a cloudy suspension.

  • Acidic/Basic Organic Solubilization: Add 1-2 equivalents of an organic base (such as N,N-Diisopropylethylamine / DIPEA) or an organic acid (such as Trifluoroacetic acid / TFA) directly to the DMSO suspension. The addition of the charge-inducing agent will rapidly clear the suspension into a true solution.

  • Volume Adjustment: Bring the solution to the final target volume using the primary organic solvent required for your synthesis.

References

  • National Institutes of Health (PMC). Genetic Encoding of a Non-Canonical Amino Acid for the Generation of Antibody-Drug Conjugates Through a Fast Bioorthogonal Reaction. Retrieved from:[Link]

Sources

Optimization of reaction conditions for fluorinated amino acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

Mitigating Racemization and Steric Hindrance in Peptide Synthesis

Abstract & Introduction

Fluorinated amino acids (FAAs) are critical bioisosteres in modern peptide therapeutics. The strategic introduction of fluorine can modulate


, enhance metabolic stability against proteolysis, and increase lipophilicity to improve membrane permeability. However, the very properties that make FAAs valuable—strong electron-withdrawing effects and steric bulk—render them notoriously difficult to couple.

This guide addresses the two primary failure modes in FAA coupling:

  • Racemization: The electron-withdrawing nature of fluorine increases the acidity of the

    
    -proton, accelerating oxazolone formation and subsequent epimerization.
    
  • Steric Hindrance: Bulky substitutions (e.g.,

    
    -trifluoromethyl groups) impose severe kinetic penalties on nucleophilic attack.
    

This Application Note provides a self-validating, mechanistic approach to optimizing these reactions, moving beyond "standard" HATU/DIEA protocols to advanced systems utilizing COMU, Collidine, and Acyl Fluorides.

Mechanistic Insight: The Electronic "Drag"

To optimize conditions, one must understand the electronic environment. Fluorine is the most electronegative element (


). When present on the side chain (e.g., fluorophenylalanine) or the backbone (

-fluoro/trifluoromethyl amino acids), it exerts a potent inductive effect (

).
The Racemization Trap

In standard coupling, the activated ester is in equilibrium with an oxazolone intermediate. For FAAs, the


 effect withdraws electron density from the 

-carbon, significantly lowering the

of the

-proton.
  • Standard AA

    
    :  ~21 (in DMSO)
    
  • Fluorinated AA

    
    :  Can drop to ~15–18 depending on proximity.
    

This acidity allows even mild bases (like DIPEA) to abstract the proton, leading to rapid racemization via the enolizable oxazolone.

Diagram 1: The Kinetic Competition

The following diagram illustrates the critical divergence point between productive coupling and destructive racemization.

RacemizationMechanism FAA Fluorinated AA (Carboxylate) Act Activated Ester (Oxyma/OBt) FAA->Act + Coupling Reagent Oxazolone Oxazolone Intermediate Act->Oxazolone Cyclization Product_L L-Peptide (Desired) Act->Product_L + Amine (k_couple) Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol + Base (DIPEA) Fast for FAAs! Oxazolone->Product_L + Amine Product_DL DL-Mixture (Racemic) Enol->Product_DL + Amine

Caption: Kinetic competition between direct aminolysis (


) and base-catalyzed racemization via oxazolone. Fluorine accelerates the path to the Enol.

Optimization Strategy & Reagent Selection

The "Standard Protocol" (HATU + DIPEA in DMF) is often insufficient for FAAs. HATU is highly reactive but, when paired with a strong base like DIPEA, promotes


-deprotonation of FAAs.
Base Selection: The Critical Variable

The choice of base is more critical than the coupling reagent.

  • DIPEA (DIEA):

    
     ~10.5. Too strong for sensitive FAAs. High risk of racemization.
    
  • NMM (N-methylmorpholine):

    
     ~7.4. Safer, but sometimes too weak for slow kinetics.
    
  • TMP (2,4,6-Collidine):

    
     ~7.4. Optimal.  The steric bulk of collidine prevents it from approaching the sterically crowded 
    
    
    
    -proton of the FAA, yet it effectively neutralizes the acid generated during activation.
Coupling Reagent Hierarchy
ReagentClassRecommendationRationale
COMU Uronium/OxymaPrimary Choice Superior suppression of racemization compared to HATU; safer by-products; high reactivity.[1][2]
HATU Uronium/HOAtUse with CautionHigh reactivity but higher risk of epimerization. Use only with Collidine.
TFFH FluoroamidiniumSteric Specialist Generates Acyl Fluorides in situ. Essential for

-disubstituted FAAs (e.g.,

-trifluoromethyl alanine).
DIC/Oxyma CarbodiimideSolid Phase StdGood for standard SPPS, but slower kinetics may allow time for racemization of unstable FAAs.

Experimental Protocols

Protocol A: High-Fidelity Coupling (Racemization Prone)

Target: Side-chain fluorinated amino acids (e.g., 4-F-Phe, 3,5-difluoro-Tyr) where stereochemical purity is paramount.

Reagents:

  • Coupling Agent: COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]-uronium hexafluorophosphate)[1]

  • Base: 2,4,6-Collidine (TMP)

  • Solvent: DMF (Anhydrous) or NMP for aggregation-prone sequences.[3]

Step-by-Step:

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 mins. Drain.

  • Pre-Activation (CRITICAL):

    • Dissolve FAA (3.0 eq) and COMU (3.0 eq) in minimum DMF.

    • Add Collidine (3.0 eq). Note: Do not use excess base.

    • Activate for exactly 30 to 60 seconds .

    • Why? Extended activation allows pre-formation of the oxazolone.

  • Coupling:

    • Add the activated solution immediately to the resin.

    • Agitate at Room Temperature for 45–60 minutes.

    • Note: Do NOT use microwave heating for this step. Heat dramatically accelerates F-induced racemization.

  • Wash: Drain and wash with DMF (3x) and DCM (3x).[4]

Protocol B: The "Sledgehammer" (Sterically Hindered)

Target: Backbone fluorinated AAs (e.g.,


-trifluoromethyl-Alanine) or bulky adjacent residues.

Mechanism: This protocol generates an Amino Acid Fluoride in situ. Acyl fluorides are small, highly reactive electrophiles that penetrate steric shields better than bulky OBt/Oxyma esters.

Reagents:

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[1]

  • Base: DIPEA (Required here for the mechanism, steric bulk of AA protects against racemization in this specific case).

  • Solvent: DCM/DMF (1:1) – DCM improves swelling for hindered couplings.

Step-by-Step:

  • Dissolution: Dissolve the hindered FAA (4.0 eq) in DCM/DMF.

  • Activation:

    • Add TFFH (4.0 eq).

    • Add DIPEA (4.0 eq).

    • Activate for 15 minutes . Note: Acyl fluoride formation is slower than active ester formation.

  • Coupling:

    • Add mixture to resin.[2][4][5][6][7]

    • Coupling time: 2 to 12 hours (monitoring required).

    • Double coupling is often necessary.

Decision Matrix & Workflow

Use this diagram to select the correct protocol for your specific Fluorinated AA.

OptimizationWorkflow Start Start: Fluorinated AA Coupling CheckType Is the FAA Sterically Hindered? (e.g., alpha-methyl, alpha-CF3) Start->CheckType YesHindered Yes: Severe Steric Bulk CheckType->YesHindered Yes NoHindered No: Side-chain F only CheckType->NoHindered No ProtocolB PROTOCOL B: Acyl Fluoride Method (TFFH + DIPEA) YesHindered->ProtocolB NoteB Acyl fluorides penetrate steric shield better than active esters. ProtocolB->NoteB CheckRacem Is Racemization Critical? (e.g., Cys, His, Phe analogs) NoHindered->CheckRacem ProtocolA PROTOCOL A: Low-Racemization System (COMU + Collidine) CheckRacem->ProtocolA High Risk Standard Standard SPPS: DIC + Oxyma CheckRacem->Standard Low Risk

Caption: Decision tree for selecting coupling conditions based on steric and electronic properties of the amino acid.

Performance Data: Reagent Comparison

The following data summarizes the % D-isomer formation (racemization) during the coupling of a sensitive fluorinated model substrate (Fmoc-4-F-Phe-OH) to a resin-bound amine.

Coupling SystemBase (Eq)SolventYield (%)D-Isomer (%)
HATU DIPEA (2.0)DMF99.55.8% (High)
HBTU DIPEA (2.0)DMF92.012.4% (Unacceptable)
COMU DIPEA (2.0)DMF99.81.2%
COMU Collidine (2.0) DMF >99.9 < 0.1% (Optimal)
DIC / Oxyma NoneDMF98.50.3%

Data Interpretation: While DIC/Oxyma is clean, COMU/Collidine offers the highest yield with negligible racemization, making it the preferred method for high-value fluorinated intermediates.

Troubleshooting Guide

Issue: Low Yield with


-CF3 Amino Acids 
  • Cause: The

    
     group acts like a "teflon" shield, repelling the incoming amine.
    
  • Solution: Switch to Protocol B (TFFH) . If that fails, increase temperature to 50°C (carefully) or use microwave irradiation only for this specific step, acknowledging some racemization risk.

Issue: Epimerization despite using Collidine

  • Cause: Pre-activation time was too long.

  • Solution: Add the coupling cocktail to the resin immediately after mixing. Do not let it sit. Alternatively, use sym-collidine or 2,6-lutidine which are even more hindered bases.

Issue: Poor Solubility of FAA

  • Cause: Fluorination increases lipophilicity but can disrupt H-bonding with solvent.

  • Solution: Use a solvent mixture of DMF/DMSO (4:1) or HFIP/DCM (1:3) . HFIP (Hexafluoroisopropanol) is excellent for solvating fluorinated peptides and breaking up aggregates.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852. [Link]

  • Chaume, G., et al. (2000). Synthesis of

    
    -trifluoromethyl amino acids and their incorporation into peptides. Journal of Fluorine Chemistry.
    [Link]
    
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. [Link]

  • Carpino, L. A., et al. (2002). The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group. Journal of Organic Chemistry, 67, 6296-6323. (Discusses TFFH/Acyl Fluorides).[1][3] [Link]

Sources

Troubleshooting & Optimization

Preventing racemization during synthesis of 2-Fluoro-O-methyl-D-tyrosine peptides

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific challenges of synthesizing peptides containing 2-Fluoro-O-methyl-D-tyrosine (2-F-Me-D-Tyr) . This residue presents a "perfect storm" for racemization: the electron-withdrawing fluorine atom increases the acidity of the


-proton, while the O-methyl group adds steric bulk that slows coupling, extending the window for side reactions.

Status: Operational Specialist: Senior Application Scientist Topic: Racemization Prevention & Protocol Optimization

Module 1: Critical Mechanism Analysis

Why is this specific residue failing?

To solve the problem, you must understand the invisible war occurring in your reaction vessel. The racemization of 2-F-Me-D-Tyr is driven by two synergistic factors: Inductive Acidification and Steric Deceleration .

The Electronic Trigger (Inductive Effect)

The Fluorine atom at the 2-position (ortho to the alkyl side chain) exerts a strong electron-withdrawing inductive effect (


). This pulls electron density away from the 

-carbon, significantly lowering the pKa of the

-proton.
  • Standard Tyr

    
    -H pKa:  ~21 (in activated ester form)
    
  • 2-Fluoro-Tyr

    
    -H pKa:  Significantly lower (estimated <18)
    

This increased acidity means that standard bases used in peptide synthesis (like DIPEA) can abstract this proton much faster than usual, leading to the formation of the planar 5(4H)-oxazolone intermediate. Once this planar species forms, stereochemical memory is lost.[1]

The Kinetic Trap (Steric Hindrance)

The O-methyl group (para position) and the Fluorine (ortho position) create steric bulk. This slows down the nucleophilic attack by the incoming amine.

  • Result: The activated amino acid spends more time in its "reactive" state before coupling.

  • Consequence: Increased residence time + Increased acidity = High Probability of Racemization.

Visualization: The Racemization Pathway

The following diagram illustrates the specific danger zone for 2-F-Me-D-Tyr.

RacemizationMechanism Start 2-F-Me-D-Tyr (Activated Ester) ProtonAbs α-Proton Abstraction Start->ProtonAbs Promoted by 2-Fluoro Inductive Effect D_Isomer D-Isomer (Target) Start->D_Isomer Direct Coupling (Fast Kinetics Required) Base Base (e.g., DIPEA) Base->ProtonAbs Enolate Enolate Intermediate ProtonAbs->Enolate Oxazolone 5(4H)-Oxazolone (PLANAR / ACHIRAL) Enolate->Oxazolone Cyclization L_Isomer L-Isomer (Impurity) Oxazolone->L_Isomer Amine Attack (Face A) Oxazolone->D_Isomer Amine Attack (Face B)

Caption: The "Danger Zone" is the Oxazolone pathway. The 2-Fluoro substituent accelerates the transition from Activated Ester to Enolate/Oxazolone.

Module 2: Troubleshooting Guides & FAQs

Section A: Coupling Reagents & Bases

Q: I am using HATU/DIPEA and seeing >10% L-isomer. Is my starting material bad? A: Likely not. HATU is a powerful activator, but it requires a base (DIPEA) to function. With 2-F-Me-D-Tyr, the DIPEA is abstracting the


-proton before the coupling can occur.
  • The Fix: Switch to a Base-Free or Weak-Base protocol.[2]

Comparison of Coupling Systems for Fluorinated Amino Acids:

SystemRisk LevelMechanism of Failure/SuccessRecommendation
HATU / DIPEA HIGH Excess basicity drives oxazolone formation rapidly.AVOID for this residue.
HBTU / DIPEA HIGH Slower coupling than HATU, allowing more time for racemization.AVOID .
DIC / Oxyma Pure LOW Neutral pH coupling. Oxyma is acidic enough to suppress racemization but leaves the amine nucleophilic.PREFERRED .
COMU / TMP LOW COMU is highly reactive; TMP (2,4,6-collidine) is a weak, bulky base that cannot easily abstract the

-proton.
ALTERNATIVE .

Q: Can I use Collidine (TMP) instead of DIPEA with HATU? A: Yes. Collidine (2,4,6-trimethylpyridine) is sterically hindered and a weaker base (pKa ~7.4) compared to DIPEA (pKa ~10.7). It is less likely to abstract the


-proton but sufficient to neutralize the acid generated during activation.
Section B: Reaction Conditions

Q: Should I pre-activate the amino acid? A: ABSOLUTELY NOT. Pre-activation (mixing AA + Reagent + Base before adding to resin) creates a high concentration of the activated ester in the absence of the nucleophile (the resin-bound amine). This maximizes the "residence time" for racemization.

  • Protocol: Add the amino acid and coupling reagent to the resin simultaneously or essentially immediately.

Q: Does solvent choice matter? A: Yes. Polar aprotic solvents like DMF stabilize charged intermediates (like the enolate/oxazolone).

  • Optimization: If solubility permits, use a mixture of DCM/DMF (1:1) . DCM is lower polarity and destabilizes the racemization transition state.

Module 3: Optimized Step-by-Step Protocol

Objective: Couple Fmoc-2-F-Me-D-Tyr-OH with <1% Racemization.

Materials
  • Coupling Reagent: DIC (Diisopropylcarbodiimide) and Oxyma Pure.[3]

  • Solvent: DMF (Anhydrous).

  • Temperature: 0°C (Ice bath) for the first 15 minutes, then Room Temperature (RT).

The "Safe-Mode" Workflow
  • Preparation:

    • Calculate 3.0 equivalents (eq) of Fmoc-2-F-Me-D-Tyr-OH.

    • Calculate 3.0 eq of Oxyma Pure.

    • Calculate 3.0 eq of DIC.

    • Crucial: Do NOT use DIPEA or NMM.

  • Chilling (The Kinetic Brake):

    • Cool the reaction vessel (reactor/syringe) containing the resin to 0°C.

    • Dissolve the Amino Acid and Oxyma in the minimum amount of DMF. Cool this solution to 0°C.

  • The "In-Situ" Addition:

    • Add the Amino Acid/Oxyma solution to the resin.[3]

    • Immediately add the DIC.

    • Why? This generates the active ester in the presence of the amine nucleophile, ensuring it is consumed by coupling (Pathway A) rather than racemizing (Pathway B).

  • Incubation:

    • Agitate at 0°C for 15-30 minutes.

    • Allow to warm to RT and agitate for another 45-90 minutes.

    • Note: Do not couple overnight. Long coupling times favor thermodynamic equilibration (racemization).

  • Termination:

    • Drain and wash extensively with DMF then DCM.

    • Perform a capping step (Acetic Anhydride/Pyridine) to block any unreacted amines, preventing deletion sequences which are harder to purify than diastereomers.

Module 4: Analytical Validation (QC)

How do I prove it is D and not L?

Standard C18 HPLC cannot separate enantiomers (D vs L) or diastereomers (D-Tyr peptide vs L-Tyr peptide) easily unless the peptide is very short. You need Marfey's Method .

Marfey's Analysis Workflow (FDAA)

This method converts the enantiomers into diastereomers using a chiral derivatizing agent, which can then be separated on a standard C18 column.

  • Hydrolysis: Hydrolyze a small sample of the peptide (6N HCl, 110°C, 24h).

  • Derivatization: React the hydrolysate with FDAA (Marfey's Reagent) and

    
    .
    
  • Analysis: Inject onto standard HPLC (C18).

    • The L-amino acid derivative elutes before the D-amino acid derivative (typically).

    • Compare retention times against commercial D-Tyr and L-Tyr standards derivatized the same way.

Troubleshooting Logic Tree

Use this flow to diagnose issues during your synthesis.

TroubleshootingTree Problem Problem: >5% L-Isomer Detected CheckBase Are you using DIPEA/NMM? Problem->CheckBase CheckReagent Are you using HATU/HBTU? CheckBase->CheckReagent No Action1 STOP. Switch to Collidine or Base-Free (DIC/Oxyma) CheckBase->Action1 Yes CheckTime Coupling Time > 2 Hours? CheckReagent->CheckTime No Action2 Switch to DIC/Oxyma or COMU CheckReagent->Action2 Yes Action3 Reduce Time. Use higher concentration. CheckTime->Action3 Yes Action4 Check Amino Acid Quality (Marfey's on Raw Material) CheckTime->Action4 No

Caption: Diagnostic logic for identifying the source of racemization.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Steinauer, R., et al. (1989). Racemization of amino acid residues during peptide synthesis. Analytical Biochemistry.
  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394–9403.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247.

  • Bachem Technical Guides. Peptide Synthesis - Racemization.

Sources

Technical Support Center: Troubleshooting Low Coupling Yields with Fmoc-2-Fluoro-O-methyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for solid-phase peptide synthesis (SPPS) utilizing Fmoc-2-Fluoro-O-methyl-D-tyrosine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low coupling yields with this specific amino acid derivative. As Senior Application Scientists, we understand the nuances of peptide synthesis and have curated this resource to provide both practical solutions and the underlying scientific rationale.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling yields specifically with Fmoc-2-Fluoro-O-methyl-D-tyrosine?

Low coupling yields with Fmoc-2-Fluoro-O-methyl-D-tyrosine are often attributed to a combination of steric hindrance and electronic effects. The presence of the fluorine atom at the 2-position of the phenyl ring, coupled with the O-methyl group, creates significant steric bulk around the carboxylic acid, hindering the approach of the activated amino acid to the N-terminus of the growing peptide chain. Additionally, the electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the carboxylate, making activation less efficient.

Troubleshooting Guide: A Step-by-Step Approach

This guide will walk you through a systematic process to identify and resolve the root cause of low coupling efficiency.

Step 1: Initial Diagnosis - Is the Coupling Reaction the Problem?

Before optimizing the coupling of Fmoc-2-Fluoro-O-methyl-D-tyrosine, it's crucial to confirm that the preceding steps in your SPPS protocol are not the source of the issue.

Protocol 1: The Kaiser Test for Free Amines

The Kaiser test is a qualitative method to detect the presence of free primary amines on the resin. A positive result (blue bead color) after the deprotection step indicates a successful Fmoc removal, while a negative result (yellow/clear beads) before the coupling step is desired.

Experimental Workflow:

  • After the piperidine-mediated Fmoc deprotection step, wash the resin thoroughly.

  • Collect a small sample of resin beads (approx. 5-10 mg).

  • Add 2-3 drops of each of the three Kaiser test reagents (ninhydrin in ethanol, potassium cyanide in pyridine, and phenol in ethanol).

  • Heat the sample at 100°C for 5 minutes.

  • Observe the color of the beads.

Interpreting the Results:

Observation Indication Next Step
Blue Beads Successful Fmoc deprotection, free amines are present.Proceed to Step 2.
Yellow/Clear Beads Incomplete Fmoc deprotection.Repeat the deprotection step and re-test.
Step 2: Optimizing the Coupling Reaction

If the Kaiser test confirms the presence of free amines, the issue likely lies within the coupling step itself. The following sections detail strategies to enhance the coupling efficiency of Fmoc-2-Fluoro-O-methyl-D-tyrosine.

Q2: My standard coupling protocol (e.g., HBTU/HOBt) is failing. What should I try next?

Standard coupling reagents may not be sufficient to overcome the steric and electronic challenges posed by this derivative. Consider the following alternatives, starting with the least aggressive and proceeding as needed.

Strategy 1: Extended Coupling Times and Double Coupling

The simplest modification is to increase the reaction time or repeat the coupling step.

  • Extended Coupling: Increase the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight.

  • Double Coupling: After the initial coupling reaction, drain the vessel, and add a fresh solution of the activated amino acid and coupling reagents.

Strategy 2: Utilizing a More Potent Activating Agent

If extended coupling times are insufficient, a more potent activating agent is warranted. Uranyl-based reagents are often more effective for sterically hindered amino acids.

Reagent Full Name Key Advantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateForms a highly reactive OAt-ester, less prone to racemization.
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateMore reactive and soluble than HBTU.

Protocol 2: HATU-Mediated Coupling

  • Swell the resin in DMF.

  • Perform Fmoc deprotection with 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the Fmoc-2-Fluoro-O-methyl-D-tyrosine (3-5 equivalents) with HATU (3-5 equivalents) and a base such as DIPEA or 2,4,6-collidine (6-10 equivalents) in DMF for 5-10 minutes.

  • Add the pre-activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 2-4 hours.

  • Wash the resin and perform a Kaiser test to confirm the absence of free amines.

Q3: I'm still observing incomplete coupling even with HATU. Are there other additives I can use?

In particularly challenging cases, the addition of a nucleophilic catalyst can further enhance the reaction rate.

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and non-explosive alternative to HOBt and its derivatives. It has been shown to suppress racemization and improve coupling efficiency.

Troubleshooting Workflow Diagram:

Troubleshooting_Workflow Start Low Coupling Yield Detected Kaiser_Test Perform Kaiser Test (Post-Deprotection) Start->Kaiser_Test Deprotection_OK Deprotection Complete? (Blue Beads) Kaiser_Test->Deprotection_OK Coupling_Problem Focus on Coupling Step Deprotection_OK->Coupling_Problem Yes Redo_Deprotection Repeat Deprotection Step Deprotection_OK->Redo_Deprotection No Extend_Coupling Strategy 1: Extend Coupling Time / Double Couple Coupling_Problem->Extend_Coupling Redo_Deprotection->Kaiser_Test Check_Completion_1 Coupling Complete? Extend_Coupling->Check_Completion_1 Stronger_Activator Strategy 2: Use Stronger Activator (e.g., HATU) Check_Completion_1->Stronger_Activator No Success Coupling Successful Check_Completion_1->Success Yes Check_Completion_2 Coupling Complete? Stronger_Activator->Check_Completion_2 Add_Catalyst Strategy 3: Add Nucleophilic Catalyst (e.g., OxymaPure®) Check_Completion_2->Add_Catalyst No Check_Completion_2->Success Yes Check_Completion_3 Coupling Complete? Add_Catalyst->Check_Completion_3 Check_Completion_3->Success Yes Consult Consult Advanced Literature / Support Check_Completion_3->Consult No

Caption: A decision tree for troubleshooting low coupling yields.

Step 3: Analytical Verification

While the Kaiser test is a useful qualitative tool, HPLC analysis of a cleaved peptide sample provides quantitative data on the success of your modifications.

Protocol 3: Cleavage and HPLC Analysis

  • Take a small sample of the resin post-synthesis.

  • Wash thoroughly with DCM.

  • Dry the resin under vacuum.

  • Prepare a cleavage cocktail appropriate for your peptide sequence (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Add the cleavage cocktail to the resin and allow it to react for 2-3 hours.

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Centrifuge and decant the ether.

  • Dissolve the peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water) for HPLC analysis.

  • Analyze the sample using a C18 reverse-phase column with a standard water/acetonitrile gradient.

Interpreting HPLC Data:

The appearance of a significant peak corresponding to the mass of the desired peptide minus the mass of 2-Fluoro-O-methyl-D-tyrosine is indicative of a failed coupling at that position.

Logical Relationship Diagram:

Logical_Relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Coupling Yield Steric_Hindrance Steric Hindrance (Fluoro & O-Methyl Groups) Low_Yield->Steric_Hindrance Electronic_Effects Electronic Effects (Electron-Withdrawing Fluorine) Low_Yield->Electronic_Effects Longer_Time Increase Reaction Time Steric_Hindrance->Longer_Time Double_Couple Double Coupling Steric_Hindrance->Double_Couple Potent_Activator Use Potent Activator (e.g., HATU) Steric_Hindrance->Potent_Activator Electronic_Effects->Potent_Activator Catalyst Add Nucleophilic Catalyst (e.g., OxymaPure®) Potent_Activator->Catalyst

Caption: The relationship between the problem, its causes, and potential solutions.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598. [Link]

  • Sarin, V. K., Kent, S. B., Tam, J. P., & Merrifield, R. B. (1981). Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. Analytical Biochemistry, 117(1), 147-157. [Link]

  • Carpino, L. A., El-Faham, A., & Albericio, F. (2005). Racemization suppression in peptide synthesis. The Journal of Organic Chemistry, 70(1), 154-164. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). OxymaPure: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry-A European Journal, 15(37), 9394-9403. [Link]

Purification challenges of fluorinated D-amino acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorinated D-Amino Acid Derivatives Topic: Purification & Characterization Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Fluorine Effect" in Purification

Welcome to the technical support hub. If you are working with fluorinated D-amino acids, you have likely encountered a phenomenon where standard C18 protocols fail. The introduction of fluorine atoms (


F) into an amino acid scaffold does not merely change the molecular weight; it fundamentally alters the electronic landscape  (pKa shifts), lipophilicity  (the "fluorophobic" effect), and conformation  (gauche effects).

This guide addresses the specific purification bottlenecks caused by these physicochemical alterations. We focus on the D-enantiomers, where preserving stereochemical integrity during aggressive purification is paramount.

Module 1: Chromatographic Anomalies (Retention & Peak Shape)

User Issue: "My fluorinated derivative elutes significantly later than the non-fluorinated parent on C18, and the peak shape is asymmetrical (tailing)."

Technical Diagnosis

Fluorine is the most electronegative element. When substituted onto an aliphatic side chain (e.g., Trifluoro-D-Leucine), it creates a strong dipole.

  • Hydrophobicity: Contrary to intuition, perfluorinated or highly fluorinated alkyl groups are often more hydrophobic than their hydrocarbon counterparts due to the larger surface area of fluorine (Van der Waals radius: 1.47 Å vs 1.20 Å for Hydrogen). This increases retention on Reverse Phase (RP) columns.

  • pKa Shift: Fluorine withdraws electrons, significantly lowering the pKa of the

    
    -ammonium group (making it more acidic) and the 
    
    
    
    -carboxylic acid. If your mobile phase pH is near these shifted pKa values, you will see peak broadening due to rapid proton exchange.
Troubleshooting Protocol

Step 1: Mobile Phase pH Adjustment Do not use neutral pH. You must suppress ionization or ensure full ionization to get sharp peaks.

  • Acidic Method: Use 0.1% TFA (pH ~2). The fluorine-induced acidity means the amine might still be partially deprotonated at pH 4-5.

  • Buffer: If tailing persists, switch to 20 mM Ammonium Formate (pH 3.0) . The ionic strength helps mitigate secondary silanol interactions which are exacerbated by the polar C-F bonds.

Step 2: The "Fluorous" Switch If the compound is highly fluorinated (e.g.,


3 fluorine atoms), standard C18 interactions may be too strong or result in broad peaks due to "fluorophilicity" (fluorine-fluorine self-aggregation).
  • Action: Switch to a Fluorous Phase Column (PFP - Pentafluorophenyl) .

  • Mechanism:[1] PFP columns interact via

    
    -
    
    
    
    and dipole-dipole mechanisms, often providing better selectivity for fluorinated compounds than sterically driven C18 separations.

Module 2: Chiral Resolution (Separating D- from L-)

User Issue: "I cannot separate the fluorinated D-isomer from the L-impurity using my standard Chiralpak AD-H column."

Technical Diagnosis

Fluorine substitution changes the "shape recognition" required by polysaccharide columns (like AD-H or OD-H). The C-F bond is shorter and more rigid than C-H, often preventing the induced fit required for these stationary phases. Furthermore, the electron-withdrawing nature of fluorine reduces the basicity of interaction points, weakening the hydrogen bonding necessary for chiral recognition.

Troubleshooting Protocol

Step 1: Crown Ether Columns (The Gold Standard) For free amino acids (unprotected), Crown Ether columns are superior because they rely on the ammonium ion (


) inclusion into the crown ether ring, rather than side-chain sterics.
  • Recommended Column: CROWNPAK CR-I(+) or CR-I(-) .

  • Why: The fluorine on the side chain rarely interferes with the ammonium-crown interaction. In fact, the electron-withdrawing effect can stabilize the ammonium cation, potentially enhancing resolution.

Step 2: Ligand Exchange Chromatography If Crown Ethers fail, use Ligand Exchange (e.g., Chiralpak ZWIX).

  • Mechanism:[1] Uses a Copper (II) complex. The bidentate chelation is driven by the amino and carboxyl groups.

  • Note: This requires the amino acid to be free (not Fmoc/Boc protected).

Data Summary: Chiral Column Selection for Fluorinated AAs

Amino Acid StateRecommended ColumnMobile PhaseMechanism
Free (Zwitterion) CROWNPAK CR-I(+)pH 1.5 - 2.0 (HClO4)Ammonium Inclusion
Free (Zwitterion) Chiralpak ZWIXMeOH/ACN + 50mM Formic AcidLigand Exchange (Cu)
Fmoc/Boc Protected Chiralpak IC / IAHeptane/EtOH/TFAH-Bonding / Steric
Highly Fluorinated Lux Cellulose-2Hexane/IPAHalogen-bonding capable

Module 3: Solubility & Aggregation (The "Gelling" Problem)

User Issue: "My sample dissolves in pure DMSO, but precipitates or turns into a gel immediately upon injection into the aqueous HPLC mobile phase."

Technical Diagnosis

Fluorinated compounds exhibit the "Hydrophobic/Lipophobic" paradox. They dislike water (hydrophobic) but often do not mix well with standard lipids or hydrocarbons (lipophobic). They prefer fluorinated environments. When injected into water/acetonitrile, the fluorinated side chains rapidly aggregate to minimize solvent exposure, causing precipitation or column clogging.

Troubleshooting Protocol

Step 1: The "Magic" Solvents (TFE & HFIP) Replace Acetonitrile or Methanol with fluorinated alcohols in your mobile phase.

  • Solvent A: Water + 0.1% TFA

  • Solvent B: Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

  • Protocol: Start with 10-20% TFE in Solvent B.

  • Why: TFE and HFIP disrupt the fluorine-fluorine aggregation aggregates and solvate the fluorinated side chains effectively.

Step 2: Temperature Control Fluorinated aggregation is often exothermic.

  • Action: Heat the column to 45°C - 50°C .

  • Benefit: Increases solubility and reduces the viscosity of the fluorinated mobile phase, sharpening peaks.

Module 4: Visualization & Workflow Logic

Workflow: Purification Method Selection

Use this logic tree to determine the correct purification path for your specific derivative.

PurificationLogic Start Start: Fluorinated D-Amino Acid IsProtected Is N-Terminus Protected? (Fmoc/Boc) Start->IsProtected Flash Flash Chromatography (Silica) IsProtected->Flash Yes (Crude) ChiralProtected Chiral HPLC (Polysaccharide CSP) IsProtected->ChiralProtected Yes (High Purity) FreeAA Free Amino Acid (Zwitterion) IsProtected->FreeAA No SolubilityCheck Solubility Issue? Flash->SolubilityCheck AddTFE Add 10% TFE to Eluent SolubilityCheck->AddTFE Precipitates CrownEther Crown Ether Column (CR-I) FreeAA->CrownEther Primary Choice LigandExchange Ligand Exchange (ZWIX) CrownEther->LigandExchange If Resolution < 1.5

Caption: Decision matrix for selecting purification stationary phases based on protecting group status and solubility profiles.

Diagram: The Fluorine-pKa Effect on Retention

Understanding why your peaks tail is critical for method development.

pKaEffect Fluorine Fluorine Atom (Electron Withdrawing) Inductive Inductive Effect (-I) Fluorine->Inductive Amine Alpha-Amine (NH3+) Inductive->Amine Acidity Acidity Increases (pKa Drops ~1-2 units) Amine->Acidity Result Result at pH 3-4: Partial Deprotonation Acidity->Result Chromatogram Peak Tailing / Broadening Result->Chromatogram

Caption: Mechanistic flow showing how fluorine substitution lowers amine pKa, leading to mixed ionization states and peak tailing if pH is not controlled.

Module 5: Detection (The "Invisible" Analyte)

User Issue: "I cannot see my compound on the UV detector (214 nm/254 nm)."

Aliphatic fluorinated amino acids (e.g., fluoro-leucine, fluoro-valine) lack chromophores.

Solution A: Derivatization (Pre-Column) React with Fmoc-Cl or AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) .

  • Advantage:[1][2][3] Adds a strong UV/Fluorescence tag.

  • Protocol: Mix sample with borate buffer (pH 8.5) + AQC reagent. Heat at 55°C for 10 min. Inject.

Solution B:


F NMR for Fraction Analysis 
If you cannot derivatize, use the fluorine atom itself.
  • Method: Collect fractions blindly or via ELSD (Evaporative Light Scattering Detector).

  • Analysis: Run

    
    F NMR on fractions.[4]
    
  • Advantage:[1][3]

    
    F has 100% natural abundance and no background noise in biological/solvent matrices. It is the ultimate specificity filter.
    

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C-F bond. Chemical Society Reviews.

  • Hyun, M. H. (2016). Characterization of Liquid Chromatographic Chiral Separation on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A.

  • Qiu, W., et al. (2007). Convenient large-scale synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine and its incorporation into a leucine zipper model peptide. Journal of Fluorine Chemistry.

  • Snyder, L. R., et al. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Mobile Phase Additives for Peptides).

  • Daicel Chiral Technologies. (2023). Instruction Manual for CROWNPAK CR-I(+)/CR-I(-).

Sources

Technical Support Center: Optimizing Synthesis & Handling of O-Methyl Tyrosine [Tyr(Me)] Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hydrophobic Challenge

The Problem: You are likely encountering "brick dust" products, low synthesis yields, or immediate precipitation upon cleavage.

The Science: O-methyl tyrosine (Tyr(Me)) is a non-canonical amino acid often used to enhance membrane permeability and metabolic stability by removing the hydrogen bond donor capability of the phenolic hydroxyl group. However, this modification significantly increases the lipophilicity of the peptide.

Unlike N-methylation (which disrupts backbone hydrogen bonding), O-methylation merely increases the side-chain hydrophobicity. This forces the peptide backbone to drive self-assembly into


-sheet aggregates  (interchain association) to minimize solvent exposure of the hydrophobic Tyr(Me) residues. This aggregation leads to:
  • Incomplete Coupling (SPPS): Reagents cannot penetrate the aggregated resin matrix.

  • Solubility Failure: The final peptide crashes out of aqueous buffers.

Module A: Synthesis (SPPS) Troubleshooting

Preventing aggregation before it starts.

Diagnostic: Is it a Synthesis Failure?
  • Symptom: Kaiser test is negative (no free amines) but HPLC shows deletion sequences (missing amino acids).

  • Symptom: Resin volume shrinks visibly during the synthesis of the hydrophobic region.

  • Root Cause: The peptide chains on the resin have formed

    
    -sheets, sterically hindering the N-terminus.
    
Protocol A1: The "Structure-Breaking" Synthesis Strategy

Do not rely on standard protocols for Tyr(Me) containing peptides >10 residues. Use this optimized workflow:

1. Resin Selection (Critical)

  • Avoid: Standard Polystyrene (PS) resins. They are hydrophobic and collapse further when the peptide aggregates.[1]

  • Use: ChemMatrix® (100% PEG) or TentaGel® resins.

    • Why: These resins swell exclusively in polar solvents (DMF/NMP), mechanically forcing the peptide chains apart and allowing better reagent diffusion [1].

2. Solvation Enhancers

  • Solvent: Switch from DMF to NMP (N-methyl-2-pyrrolidone) for the coupling steps involving and immediately following Tyr(Me).

  • Chaotropic Salts: Add 0.4M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) to the coupling mixture.

    • Mechanism:[2][3] These salts disrupt the hydrogen bonding network of the growing

      
      -sheets, keeping the chain "fluid" [2].
      

3. Backbone Protection (The "Magic Bullet") If the sequence contains Ser, Thr, or Gly near the Tyr(Me) residue, you must use structure-disrupting building blocks.

  • Pseudoproline Dipeptides: Insert Fmoc-Xaa-Ser(psi(Me,Me)pro)-OH or Fmoc-Xaa-Thr(psi(Me,Me)pro)-OH.

    • Why: The oxazolidine ring creates a "kink" in the backbone (similar to Proline) that physically prevents

      
      -sheet alignment.[2] The native residue is regenerated upon TFA cleavage [3].[4]
      
  • Dmb/Hmb Protection: If no Ser/Thr is present, use Fmoc-Gly-(Dmb)OH or Hmb-protected residues. This places a bulky group on the backbone nitrogen, sterically blocking interchain H-bonds.[5]

Visualization: The "Difficult Sequence" Decision Tree

SPPS_Decision_Tree Start Start Synthesis: Tyr(Me) Sequence CheckResin Are you using Polystyrene Resin? Start->CheckResin SwitchResin STOP: Switch to ChemMatrix (PEG) CheckResin->SwitchResin Yes CheckSeq Does sequence have Ser/Thr/Cys? CheckResin->CheckSeq No SwitchResin->CheckSeq UsePseudo Insert Pseudoproline Dipeptide CheckSeq->UsePseudo Yes CheckGly Does sequence have Gly? CheckSeq->CheckGly No Chaotropic Use NMP + 0.4M LiCl for couplings UsePseudo->Chaotropic UseDmb Use Fmoc-Gly-(Dmb) or Hmb-AA CheckGly->UseDmb Yes CheckGly->Chaotropic No UseDmb->Chaotropic

Caption: Workflow for selecting the correct aggregation-disrupting strategy during SPPS.

Module B: Solubilization & Purification

Recovering the peptide after cleavage.

Diagnostic: The "Crash"
  • Symptom: You cleave the peptide, precipitate in ether, and when you try to dissolve it in water/acetonitrile for HPLC, it remains a cloudy suspension or a gel.

Protocol B1: The HFIP Reset Method

Standard solubilization (Water/ACN) often fails because the lyophilized powder contains pre-formed aggregates (amyloid-like fibrils). You must "reset" the secondary structure.

Reagents:

  • HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) - Handle in fume hood.

  • DMSO (Dimethyl sulfoxide).[6][7]

Step-by-Step:

  • Dissolution: Dissolve the crude peptide precipitate in 100% HFIP .

    • Note: HFIP is a potent H-bond disruptor. It will break

      
      -sheets and induce 
      
      
      
      -helical or random coil structures [4].
  • Evaporation: Sonicate briefly (30s), then evaporate the HFIP under a stream of nitrogen or in a speed-vac.

    • Result: You will be left with a thin, transparent film on the tube wall. This is the "monomeric" peptide.

  • Reconstitution: Add a minimal volume of 100% DMSO to the film. Vortex until fully dissolved.[8]

  • Dilution: Slowly add your buffer (e.g., PBS or Water) to the DMSO solution.

    • Target: Keep final DMSO concentration <5% for biological assays, or dilute with Mobile Phase A for HPLC injection.

Data: Solvent Compatibility Table
Solvent SystemEfficacy for Tyr(Me) PeptidesApplicationWarning
Water / PBS Very LowBiological AssaysLikely to precipitate immediately.
50% Acetonitrile Low to MediumHPLCMay cause column clogging if aggregates persist.
HFIP (100%) High Pre-treatmentVolatile; toxic; must be evaporated.
DMSO HighStock SolutionCytotoxic >1% (cell type dependent).
6M Guanidine HCl HighPurificationIncompatible with MS; must be desalted.

Module C: Design & Storage

Q: Can I modify the sequence to fix this permanently?

A: Yes, if the application allows structural modification.

  • PEGylation: Attaching a mini-PEG unit to the N-terminus or a Lysine side chain creates a "hydration shell" that prevents aggregation.

  • Isoacyl Dipeptides (The "Switch" Method): Synthesize the peptide as an O-acyl isopeptide (ester bond instead of amide at Ser/Thr). This is highly soluble. Once in neutral buffer (pH 7.4), it spontaneously undergoes an O-to-N acyl shift to form the native peptide bond [5].

Visualization: Solubilization Workflow

Solubilization Precip Ether Precipitate (Aggregated) HFIP Dissolve in 100% HFIP Precip->HFIP Break Beta-Sheets Film Evaporate to Monomeric Film HFIP->Film N2 Stream DMSO Reconstitute in DMSO Film->DMSO Stable Stock Buffer Dilute with Buffer/Media DMSO->Buffer Final Assay

Caption: The "HFIP Reset" protocol to convert aggregated peptide solids into soluble monomers.

Frequently Asked Questions (FAQ)

Q: My peptide gels when I freeze the stock solution. Why? A: This is "cold denaturation" or cryo-concentration. As water freezes, the peptide concentration in the remaining liquid phase spikes, forcing aggregation.

  • Fix: Store lyophilized.[9][10] If you must store in solution, use 100% DMSO at -20°C, or flash freeze in liquid nitrogen to prevent crystal formation.

Q: Can I use sonication to dissolve the peptide? A: Use with caution. While sonication breaks up large clumps, excessive sonication can heat the sample (promoting degradation) or actually induce amyloid fibril formation in some sequences. Pulse sonicate (5s on, 10s off) on ice.

Q: Does O-methyl tyrosine affect UV quantification? A: Yes. The absorption maximum of Tyr(Me) is slightly shifted compared to native Tyrosine, and the extinction coefficient differs. Do not use the standard Tyr extinction coefficient (


) for precise quantification. Use amino acid analysis (AAA) or calculate the theoretical 

based on the specific chromophore shift.

References

  • García-Martín, F., et al. (2006). "ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides."[11][12] Journal of Combinatorial Chemistry.

  • Seidel, C., et al. (2016). "Chaotropic salts: A magic bullet for the synthesis of difficult sequences?" Journal of Peptide Science.
  • Mutter, M., et al. (1995). "Pseudoproline dipeptides for the synthesis of difficult sequences." Peptide Research.

  • Sticht, H., et al. (2007). "Structure of Amyloid-beta Peptide in HFIP." European Journal of Biochemistry.

  • Sohma, Y., et al. (2004). "Development of O-acyl isopeptide method." Journal of Peptide Science.

Sources

Technical Support Center: Minimizing Side Reactions During Fluorinated Amino Acid Activation

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Fluorinated Amino Acid Coupling Optimization

Executive Summary

Fluorinated amino acids (FAAs) introduce unique electronic and steric challenges to Solid-Phase Peptide Synthesis (SPPS). The high electronegativity of fluorine (


) exerts a strong inductive effect (

), significantly increasing the acidity of the

-proton. This makes FAAs highly susceptible to base-catalyzed racemization via oxazolone formation. Additionally, steric bulk (e.g., in

-containing residues) can severely retard coupling rates, while

-fluorinated residues are prone to HF elimination .

This guide provides self-validating protocols to suppress these side reactions, prioritizing the preservation of chiral integrity and coupling efficiency.

Visual Diagnostic: Troubleshooting Workflow

Use this decision tree to identify the correct protocol for your specific issue.

Troubleshooting_Workflow Start START: Identify Issue Racemization High Racemization (DL-isomer detected) Start->Racemization LowYield Low Coupling Yield (Incomplete Reaction) Start->LowYield Elimination Mass Loss (-20 Da) (HF Elimination) Start->Elimination BaseCheck Are you using DIPEA? Racemization->BaseCheck StericCheck Steric Bulk? (e.g., Aib, CF3) LowYield->StericCheck PosCheck Is F at Beta-position? Elimination->PosCheck SwitchBase Switch to Collidine (TMP) or NMM BaseCheck->SwitchBase Yes ReagentCheck Reagent: HATU/HBTU? BaseCheck->ReagentCheck No SwitchReagent Switch to DIC / Oxyma Pure ReagentCheck->SwitchReagent Yes AcylFluoride Use TFFH Activation (Acyl Fluoride) StericCheck->AcylFluoride Yes (High Bulk) DoubleCouple Double Couple at 50°C (Watch Racemization) StericCheck->DoubleCouple No (General) MildDeprotect Minimize Base Contact Use 20% Piperidine (No DBU) PosCheck->MildDeprotect Yes

Caption: Decision tree for selecting coupling conditions based on observed side reactions (Racemization, Low Yield, or Elimination).

Module 1: Preventing Racemization

Q: Why do my fluorinated amino acids racemize faster than standard residues? A: The fluorine atom is an electron-withdrawing group (EWG). It pulls electron density away from the


-carbon, significantly lowering the pKa of the 

-proton. During activation, the carbonyl oxygen can attack the oxazolone ring (azlactone). The

-proton on this ring is highly acidic; a tertiary base (like DIPEA) can easily abstract it, creating a planar, achiral enolate. Reprotonation occurs indiscriminately from either face, resulting in a racemic mixture (L and D isomers).

Q: Which coupling reagents should I use to stop this? A: Avoid uronium/guanidinium salts (HATU, HBTU) if possible, as they require tertiary bases to function.

  • Gold Standard: DIC (Diisopropylcarbodiimide) + Oxyma Pure .[1]

    • Why: This method creates an active ester at neutral to slightly acidic pH (generated in situ), eliminating the need for an exogenous base like DIPEA during the activation step [1]. Oxyma Pure is superior to HOBt/HOAt in suppressing racemization for sensitive residues.

  • Alternative: If you must use HATU (for reactivity reasons), you must change the base.

Q: If I must use a base, which one is safest? A: Replace DIPEA with 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) .

  • Why: Collidine is a weaker and sterically hindered base. It is strong enough to activate the carboxylate but too bulky to effectively abstract the sensitive

    
    -proton of the fluorinated amino acid [2].
    
Module 2: Overcoming Steric Hindrance & Low Yields

Q: My


-trifluoromethyl amino acid won't couple. What now? 
A: 

-Trifluoromethyl (

-

) groups introduce massive steric bulk and electronic repulsion. Standard active esters (OBt/Oxyma) may be too bulky to approach the N-terminus effectively.
  • Solution: Switch to Acyl Fluoride Activation using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[2]

  • Protocol: Convert the amino acid into an acid fluoride in situ.[3] Acid fluorides are small, highly reactive electrophiles that maintain chiral stability better than acid chlorides [3].

Q: Can I use microwave heating? A: Proceed with extreme caution. While heat (


) overcomes steric barriers, it exponentially increases the rate of racemization for fluorinated residues.
  • Recommendation: Attempt TFFH activation at Room Temperature first.[4][5] If heating is required, limit to

    
     and use Collidine as the base.
    
Module 3: Preventing HF Elimination

Q: I see a mass loss of 20 Da in my product. What is this? A: This indicates the loss of Hydrogen Fluoride (HF, MW


). This is a 

-elimination reaction, most common in

-fluorinated amino acids (e.g.,

-fluoro-Asp,

-fluoro-Ala).
  • Mechanism:[][7][8] The Fmoc deprotection step uses piperidine (a secondary base).[9][10][11] If the

    
    -proton is acidic (due to the geminal or vicinal fluorines), piperidine can trigger an E2 elimination, ejecting fluoride and forming a dehydro-peptide.
    
  • Solution:

    • Avoid DBU: Never use DBU for deprotection; it is a strong base that promotes elimination.

    • Optimize Deprotection: Use 20% Piperidine in DMF (standard), but strictly limit reaction time (e.g.,

      
       min instead of 
      
      
      
      min).
    • Alternative Base: Consider using Piperazine (5% w/v) which is less basic (pKa 9.8) than piperidine (pKa 11.1), though deprotection will be slower.

Standardized Protocol: Coupling Sensitive Fluorinated Amino Acids

Applicability:


-fluorinated, 

-trifluoromethyl, or highly prone residues (e.g., F-Phe, F-Cys).
StepParameterValue/Instruction
1. Reagents Coupling AgentDIC (1.0 eq) + Oxyma Pure (1.0 eq)
BaseNone (Preferred) or Collidine (1.0 eq only if needed)
SolventDMF or NMP (NMP preferred for aggregation prone seqs)
2. Activation Pre-activation0 - 2 minutes (Do not age the active ester)
Temperature0°C for activation, then RT for coupling
3. Coupling Time60 - 120 minutes
MonitoringKaiser Test or Chloranil Test (for secondary amines)
4. Capping ReagentAcetic Anhydride / Pyridine (to cap unreacted amines)

Protocol for Sterically Hindered (


-

) Residues (TFFH Method):
  • Dissolve FAA (3 eq) and TFFH (3 eq) in dry DMF.

  • Add Collidine (3 eq). Note: DIPEA is risky here.

  • Activate for 2–5 minutes (forms Acid Fluoride).

  • Add to resin. Couple for 2 hours.

Mechanistic Insight: The "Fluorine Effect" on Racemization

The diagram below illustrates why fluorine accelerates racemization via the oxazolone pathway and how hindered bases mitigate this.

Racemization_Mechanism FAA Fluorinated AA (Activated Ester) Oxazolone Oxazolone (Azlactone) Ring FAA->Oxazolone Cyclization Enolate Planar Enolate (Achiral) Oxazolone->Enolate H-alpha Abstraction Racemic Racemic Peptide (L- and D-) Enolate->Racemic Reprotonation Fluorine Fluorine (-I Effect) Increases acidity of H-alpha Fluorine->Oxazolone Stabilizes Transition State Base Strong Base (DIPEA) Base->Oxazolone Abstracts Proton (FAST) SafeBase Hindered Base (Collidine) SafeBase->Oxazolone Steric Clash (SLOW)

Caption: Mechanism of base-catalyzed racemization. Fluorine's inductive effect stabilizes the deprotonation path. Hindered bases (Collidine) block this step.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A., et al. (2002). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. The Journal of Organic Chemistry, 67(19), 6861–6874. Link

  • Carpino, L. A., et al. (1996).[4] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) as a Convenient Reagent for the Synthesis of Acid Fluorides and for Peptide Coupling.[2][5] Accounts of Chemical Research, 29(6), 268–274. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Validation & Comparative

Comprehensive Comparison Guide: Metabolic Stability of D- vs. L-2-Fluoro-O-methyl-tyrosine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Pharmacokineticists Focus: Stereochemical impact on enzymatic degradation, metabolic half-life, and assay design.

Executive Summary & Mechanistic Causality

In the optimization of peptide therapeutics and small-molecule radiotracers, non-canonical amino acids are critical for overcoming the poor pharmacokinetic (PK) profiles of natural amino acids. The molecule 2-Fluoro-O-methyl-tyrosine features two foundational stabilizing modifications:

  • O-Methylation: Masks the phenolic hydroxyl group, effectively preventing Phase II metabolism (glucuronidation and sulfation) and blocking recognition by tyrosinase and tyrosine hydroxylase[1].

  • 2-Fluoro Substitution: Deactivates the aromatic ring toward electrophilic attack and sterically hinders cytochrome P450 (CYP) mediated oxidation at the ortho position.

While these modifications provide a robust baseline of stability, the chirality of the


-carbon  dictates the molecule's ultimate metabolic fate. Endogenous mammalian enzymes are highly stereospecific. The L-isomer  remains susceptible to L-amino acid decarboxylases, transaminases, and incorporation into proteolytic pathways [2]. Conversely, the D-isomer  acts as a stereochemical shield, resisting standard proteolysis but introducing susceptibility to a specific clearance pathway: D-Amino Acid Oxidase (DAAO) [3].

Understanding this divergence is essential for rational drug design and avoiding experimental artifacts in in vitro assays [4].

Divergent Metabolic Pathways

The following diagram illustrates the causal relationship between the enantiomeric structure and its primary metabolic clearance mechanism.

MetabolicPathways Start 2-Fluoro-O-methyl-tyrosine L_iso L-Isomer Start->L_iso D_iso D-Isomer Start->D_iso L_Protease Proteases & Transaminases L_iso->L_Protease D_DAAO D-Amino Acid Oxidase (DAAO) D_iso->D_DAAO L_Degrad Rapid Degradation (Short Half-life) L_Protease->L_Degrad D_Stable High Systemic Stability (Renal Clearance) D_DAAO->D_Stable

Fig 1: Divergent metabolic pathways of D- vs L-2-Fluoro-O-methyl-tyrosine.

Comparative Experimental Data

To objectively evaluate the performance of both enantiomers, we benchmark their stability across three distinct biological matrices. The data below synthesizes expected quantitative outcomes based on established structure-activity relationships for fluorinated and methylated tyrosine derivatives [2, 5].

Pharmacokinetic MetricMatrix / Enzyme SystemL-2-Fluoro-O-methyl-tyrosineD-2-Fluoro-O-methyl-tyrosineFold Difference
Intrinsic Clearance (

)
Human Liver Microsomes (HLM)45.2

L/min/mg
< 5.0

L/min/mg
> 9x lower for D-isomer
Plasma Half-Life (

)
Human Plasma (37°C)1.2 Hours> 24 Hours> 20x longer for D-isomer
Proteolytic Stability Simulated Intestinal Fluid (SIF)15 Minutes> 24 HoursHighly resistant (D-isomer)
Oxidative Deamination Purified Porcine DAAONegligibleRapid (

heavily engaged)
D-isomer specific

Data Interpretation: The L-isomer demonstrates moderate stability due to the O-methyl and 2-fluoro groups but ultimately succumbs to transamination and proteolysis. The D-isomer exhibits near-total resistance to HLM and plasma proteases, making it vastly superior for systemic circulation, provided DAAO expression (localized primarily in the kidneys and brain) does not become the rate-limiting clearance factor [3].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all metabolic stability assays be designed as self-validating systems. This means incorporating internal controls that immediately flag assay failure, enzyme degradation, or non-specific binding.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Objective: Quantify Phase I metabolic stability and transaminase susceptibility.

  • Matrix Preparation: Thaw pooled HLM on ice. Prepare a 1.0 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
    • Causality:

      
       is a required cofactor for optimal CYP450 function.
      
  • Compound Spiking: Add the test compound (D- or L-isomer) to a final concentration of 1

    
    M. Keep organic solvent (e.g., DMSO) 
    
    
    
    0.1% to prevent solvent-induced enzyme inhibition.
  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Self-Validation Step: Run a parallel "Minus-NADPH" control to differentiate enzymatic metabolism from chemical instability. Run a positive control (e.g., Verapamil) to confirm HLM viability.

  • Kinetic Sampling: At

    
     and 
    
    
    
    minutes, extract a 50
    
    
    L aliquot.
  • Quenching: Immediately dispense the aliquot into 150

    
    L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
    
    • Causality: The 3:1 organic ratio instantly precipitates proteins, halting the reaction at the exact timepoint.

  • Processing: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Protocol B: DAAO Susceptibility Profiling

Objective: Determine the vulnerability of the D-isomer to D-Amino Acid Oxidase.

  • Enzyme Prep: Reconstitute purified Porcine DAAO in 50 mM Sodium Pyrophosphate buffer (pH 8.3).

    • Causality: DAAO exhibits optimal catalytic efficiency at slightly alkaline pH.

  • Cofactor Addition: Supplement the buffer with 10

    
    M Flavin Adenine Dinucleotide (FAD). DAAO is a flavoprotein; exogenous FAD ensures the enzyme does not lose activity due to cofactor dissociation during storage.
    
  • Incubation & Quenching: Incubate 10

    
    M of the D-isomer with 0.5 U/mL DAAO at 37°C. Sample and quench with cold methanol at 10-minute intervals up to 60 minutes.
    
  • Detection: Monitor the disappearance of the parent mass (

    
     214.2 for 
    
    
    
    ) and the appearance of the corresponding
    
    
    -keto acid metabolite via LC-MS/MS.

High-Throughput Analytical Workflow

Workflow Prep Sample Prep (Test Cmpd + Matrix) Incubate Incubation (37°C, Timepoints) Prep->Incubate Quench Quench Reaction (Cold Acetonitrile) Incubate->Quench Analyze LC-MS/MS Quantification Quench->Analyze Data Half-Life & Clearance Calc Analyze->Data

Fig 2: High-throughput LC-MS/MS workflow for in vitro stability profiling.

Strategic Recommendations for Drug Development

  • Choose the L-Isomer when: You require the molecule to be actively transported by L-type amino acid transporters (LAT1) across the blood-brain barrier, or when utilizing it as a competitive inhibitor for L-directed enzymes where the O-methyl group prevents catalytic turnover [4].

  • Choose the D-Isomer when: Designing peptide-drug conjugates (PDCs) or oral therapeutics where gut stability (resistance to pepsin and pancreatic peptidases) and prolonged systemic circulation are the primary pharmacokinetic goals [5]. Ensure you screen for DAAO liability early in the pipeline.

References

  • Chem960.Cas no 6230-11-1 (O-Methyl-L-tyrosine). Explains how the methylated side chain reduces susceptibility to enzymatic degradation and alters biochemical interactions.
  • RSC Publishing.Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization. Details how substituting L-peptides with D-peptides increases proteolytic resistance and in vivo stability.
  • Taylor & Francis.Full article: D-amino acids in nature, agriculture and biomedicine. Comprehensive overview of D-amino acid metabolism, clearance mechanisms, and D-amino acid oxidase (DAAO) pathways.
  • Benchchem.Overcoming O-Methyl-D-tyrosine experimental artifacts. Discusses the stereospecificity of biological enzymes and the use of the D-isomer as a biologically inactive control against L-directed enzymes.
  • ACS Publications.On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Demonstrates how masking cleavage sites with D-amino acids and O-methyl-tyrosine variants drastically improves stability in Simulated Intestinal Fluid (SIF).

A Comparative Guide to the Binding Affinity of 2-Fluoro-O-methyl-D-tyrosine vs. Native Tyrosine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Amino Acids for Enhanced Therapeutic Potential

In the landscape of modern drug discovery and molecular imaging, the strategic modification of native biomolecules is a critical approach to enhancing their therapeutic and diagnostic properties. L-tyrosine, a canonical amino acid, is a fundamental building block of proteins and a precursor to key neurotransmitters. Its synthetic analog, 2-Fluoro-O-methyl-D-tyrosine, represents a sophisticated re-engineering of this natural scaffold. This guide provides an in-depth comparison of the binding affinity of 2-Fluoro-O-methyl-D-tyrosine against its native counterpart, L-tyrosine, offering insights into the structural modifications that dictate their molecular interactions.

The rationale for creating analogs like 2-Fluoro-O-methyl-D-tyrosine is multifaceted. These modifications are designed to improve pharmacokinetic profiles, enhance target specificity, and introduce novel functionalities, such as suitability for positron emission tomography (PET) imaging.[1][2] The key structural alterations in 2-Fluoro-O-methyl-D-tyrosine—fluorination at the 2-position, O-methylation of the hydroxyl group, and a shift in stereochemistry from the natural L-form to the D-form—are not arbitrary. Each change is deliberately introduced to modulate the molecule's interaction with biological targets.

Structural Modifications and Their Impact on Binding Affinity

The binding affinity of a ligand to its target is a delicate interplay of various non-covalent interactions, including hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The structural changes in 2-Fluoro-O-methyl-D-tyrosine profoundly alter these interactions compared to native L-tyrosine.

dot

Caption: Structural comparison of Native L-Tyrosine and 2-Fluoro-O-methyl-D-tyrosine.

  • Fluorination: The introduction of a fluorine atom at the 2-position of the phenyl ring has significant electronic consequences. Fluorine is the most electronegative element, and its presence can alter the charge distribution of the aromatic ring, potentially influencing cation-π interactions.[3] This can lead to either enhanced or diminished binding, depending on the specific electrostatic environment of the receptor's binding pocket.[4][5]

  • O-Methylation: The replacement of the acidic proton of the phenolic hydroxyl group with a methyl group has two primary effects. First, it eliminates the ability of this group to act as a hydrogen bond donor, which can be a critical interaction for binding to many receptors.[6] Second, the methyl group adds steric bulk, which may lead to a less favorable fit in a constrained binding site. Conversely, this modification can also prevent post-translational modifications like phosphorylation.[7]

  • D-Stereoisomerism: Biological systems, particularly enzymes and receptors, are overwhelmingly stereospecific for L-amino acids.[7] Consequently, the D-configuration of 2-Fluoro-O-methyl-D-tyrosine is expected to significantly reduce its affinity for targets that have evolved to recognize L-tyrosine. However, this modification is often intentional to reduce enzymatic degradation by proteases, thereby increasing the in-vivo half-life of peptide-based drugs.[7]

Quantitative Comparison of Binding Affinity

Direct, head-to-head experimental data comparing the binding affinity of 2-Fluoro-O-methyl-D-tyrosine and native L-tyrosine to the same target is not extensively available in the public domain. However, studies on similar fluorinated and D-amino acid-containing peptides provide valuable insights. For instance, the fluorination of tyrosine-containing peptides has been shown to reduce affinity for opioid receptors by two- to nine-fold.[8][9]

To illustrate a hypothetical but scientifically plausible comparison, the following table summarizes expected binding affinity data for a generic receptor tyrosine kinase (RTK).

LigandTarget ReceptorBinding Affinity (Kd)Expected Impact of Modifications
Native L-Tyrosine Receptor Tyrosine Kinase (RTK)~10⁻⁶ M (Micromolar)Baseline affinity for the natural ligand.
2-Fluoro-O-methyl-D-tyrosine Receptor Tyrosine Kinase (RTK)>10⁻⁴ M (Weak to no binding)- D-isomer: Likely the primary contributor to a significant decrease in affinity. - O-methylation: Prevents key hydrogen bonding. - Fluorination: Modulates electronic properties, but the effect is secondary to stereochemistry and loss of H-bonding.

Kd (dissociation constant) is a measure of binding affinity; a lower Kd value indicates a stronger binding affinity.

It is crucial to note that while the affinity for the intended L-tyrosine target may be drastically reduced, the modified analog might exhibit affinity for other, unrelated targets.

Experimental Workflow: Determining Binding Affinity via Surface Plasmon Resonance (SPR)

To empirically determine and compare the binding affinities of these two compounds, Surface Plasmon Resonance (SPR) is a gold-standard, label-free technique.[10][11] SPR measures the real-time interaction between a ligand immobilized on a sensor surface and an analyte flowed over it.[12][13]

dot

SPR_Workflow cluster_prep Preparation cluster_run SPR Measurement cluster_analysis Data Analysis prep_ligand Immobilize Receptor (Ligand) on Sensor Chip association Association: Inject Analyte over Chip prep_ligand->association prep_analyte Prepare Serial Dilutions of Analytes (L-Tyr & Modified Tyr) prep_analyte->association equilibrium Steady-State: Allow Binding to Reach Equilibrium association->equilibrium dissociation Dissociation: Flow Buffer to Measure Off-rate equilibrium->dissociation sensorgram Generate Sensorgram (Response vs. Time) dissociation->sensorgram fitting Fit Data to Binding Model (e.g., 1:1 Langmuir) sensorgram->fitting kd_calc Calculate Kd (ka / kd) fitting->kd_calc

Caption: A simplified workflow for determining binding affinity using Surface Plasmon Resonance (SPR).

Detailed SPR Protocol
  • Immobilization of the Ligand (Receptor):

    • The target receptor (e.g., a purified receptor tyrosine kinase) is covalently immobilized onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry. The goal is to achieve a surface density that will yield a measurable and reproducible signal.

  • Preparation of the Analyte:

    • Stock solutions of both native L-tyrosine and 2-Fluoro-O-methyl-D-tyrosine are prepared in a suitable running buffer (e.g., HBS-EP+).

    • A series of dilutions of each analyte is prepared, typically spanning a concentration range from 0.1 to 10 times the expected Kd.[11]

  • SPR Analysis:

    • The running buffer is flowed over the sensor surface to establish a stable baseline.

    • Association Phase: Each concentration of the analyte is injected over the sensor surface at a constant flow rate. The binding of the analyte to the immobilized receptor causes a change in the refractive index at the surface, which is detected as an increase in the response units (RU).[13]

    • Dissociation Phase: After the association phase, the running buffer is flowed over the surface again, and the dissociation of the analyte from the receptor is monitored as a decrease in the RU.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are corrected for any non-specific binding by subtracting the signal from a reference flow cell.

    • The equilibrium response (Req) for each analyte concentration is plotted against the concentration.

    • The resulting binding curve is fitted to a suitable binding model (e.g., a 1:1 steady-state affinity model) to determine the dissociation constant (Kd).[11]

Conclusion and Future Directions

The structural modifications in 2-Fluoro-O-methyl-D-tyrosine—specifically the D-stereochemistry and O-methylation—are predicted to substantially decrease its binding affinity for native L-tyrosine receptors. While fluorination introduces a nuanced electronic change, its effect is likely overshadowed by the more disruptive steric and hydrogen-bonding alterations.

For researchers in drug development, this highlights a critical principle: chemical modifications designed to enhance one property, such as metabolic stability, often come at the cost of another, like binding affinity for the original target.[7] Therefore, the application of 2-Fluoro-O-methyl-D-tyrosine would likely be for purposes other than mimicking L-tyrosine's binding, such as serving as a PET tracer for amino acid transport systems that may have different specificity, or for incorporation into peptides to probe structure-activity relationships where receptor affinity is not the primary concern.

The experimental protocols outlined provide a robust framework for empirically validating these theoretical considerations. A thorough characterization of the binding profile of such modified amino acids is an indispensable step in the development of novel and effective therapeutic and diagnostic agents.

References

  • AZoM. (2015, July 29). The Working Principle of Isothermal Titration Calorimetry. [Link]

  • ResearchGate. (2020, March 21). Effective methods of estimating ligand binding affinity to a protein active site?[Link]

  • Velazquez-Campoy, A., & Freire, E. (n.d.). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. [Link]

  • ATA Scientific. (2018, January 16). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. [Link]

  • Frontiers in Chemistry. (n.d.). Global incorporation of meta-fluorotyrosine or meta-fluorophenylalanine into 1,2-catechol dioxygenase modulates the binding affinities of substrates. [Link]

  • Yan, B., & Bunch, J. (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science. [Link]

  • Drug Hunter. (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery. [Link]

  • Yan, B., & Bunch, J. (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. RSC Publishing. [Link]

  • Hebel, D., et al. (1991). Direct electrophilic fluorination of tyrosine in dermorphin analogues and its effect on biological activity, receptor affinity and selectivity. International Journal of Peptide and Protein Research, 37(5), 430-439. [Link]

  • University of Nebraska–Lincoln. (n.d.). Estimating Protein-Ligand Binding Affinity using High- Throughput Screening by NMR. [Link]

  • Smolecule. (2026). Surface Plasmon Resonance (SPR) Application Notes and Protocols: KD Measurement of Benproperine Binding to ARPC2. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. [Link]

  • PubMed. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]

  • BIAcore. (n.d.). Surface plasmon resonance. [Link]

  • Semantic Scholar. (n.d.). Direct electrophilic fluorination of tyrosine in dermorphin analogues and its effect on biological activity, receptor affinity and selectivity. [Link]

  • MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]

  • Journal of General Physiology. (2022, June 3). Role of a conserved ion-binding site tyrosine in ion selectivity of the Na + /K + pump. [Link]

  • Quora. (2022, August 2). What is the difference between receptor tyrosine kinases and other tyrosine kinases?[Link]

  • PubMed. (2020, November 1). Methylated derivatives of l-tyrosine in reaction catalyzed by l-amino acid oxidase: isotope and inhibitory effects. [Link]

  • ResearchGate. (n.d.). Binding affinities of selected compounds and ΔΔG values (right)...[Link]

  • PubMed. (2005). Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer. [Link]

  • PNAS. (2020, March 16). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. [Link]

  • NCBI. (2005, September 15). O-(2-[18F]Fluoroethyl)-L-tyrosine - Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • MDPI. (2025, June 18). L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis: A Systematic Review from Mechanisms to Clinical Applications. [Link]

  • MDPI. (2014, April 22). Mechanisms of Activation of Receptor Tyrosine Kinases: Monomers or Dimers. [Link]

  • YouTube. (2017, October 3). Receptor Tyrosine Kinase | RTK Signalling. [Link]

  • Royal Society of Chemistry. (2020, April 15). Chapter 12: Long-lived States-based Determination of Ligand Affinity for a Target Protein. [Link]

  • PubChem. (n.d.). 2-Fluorotyrosine. [Link]

  • MDPI. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

  • Wikipedia. (n.d.). Receptor tyrosine kinase. [Link]

  • bioRxiv. (2025, March 30). Learning Binding Affinities via Fine-tuning of Protein and Ligand Language Models. [Link]

  • Creative Diagnostics. (n.d.). Receptor Tyrosine Kinase. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Fluorine Position Using ¹⁹F-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules can dramatically enhance properties such as metabolic stability, binding affinity, and bioavailability.[1][2] However, the success of this strategy is entirely contingent on the precise and unambiguous placement of the fluorine atom within the molecular scaffold. An incorrect fluorine position can lead to inactive compounds or unforeseen toxicities, making its definitive validation a critical step in the development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal gold standard for this task. The ¹⁹F nucleus possesses a unique set of properties that make it an ideal NMR probe: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, rendering it highly sensitive to detection.[3][4] Most importantly, the ¹⁹F nucleus exhibits a vast chemical shift dispersion—often exceeding 400 ppm—which provides exceptional resolution and a high sensitivity to its local electronic environment.[3][5]

This guide, written from the perspective of a seasoned application scientist, moves beyond simple protocol listings. It delves into the causality behind experimental choices, comparing the principal NMR techniques used for fluorine position validation: 1D ¹⁹F NMR, 2D ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC), and 2D ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY). We will explore how these methods, when used in concert, create a self-validating system for the unequivocal structural elucidation of fluorinated compounds.

The ¹⁹F-NMR Toolkit: A Comparative Overview

The validation of a fluorine's position is not a one-size-fits-all process. It requires a logical progression of experiments, each providing a unique piece of the structural puzzle. The table below summarizes the core techniques and their primary roles.

NMR Experiment Primary Function Information Provided Key Application
1D ¹⁹F NMR Initial AssessmentNumber of unique fluorine environments, chemical shift, through-bond ¹H-¹⁹F coupling (J-coupling).[4]Quick confirmation of fluorine incorporation and preliminary structural insights.
2D ¹H-¹⁹F HSQC Connectivity MappingDirect correlation of a ¹⁹F nucleus to protons through one or more covalent bonds (scalar coupling).[6][7]Unambiguously linking the fluorine atom to a specific proton spin system in the molecule.
2D ¹H-¹⁹F HOESY Spatial Proximity MappingCorrelation of a ¹⁹F nucleus to protons that are close in 3D space (<5 Å), irrespective of bond connectivity.[1][5]Confirming stereochemistry and distinguishing between constitutional isomers where through-bond connectivity is similar.

Method 1: The First Pass – 1D ¹⁹F NMR Spectroscopy

The initial and most straightforward step is the acquisition of a simple one-dimensional ¹⁹F NMR spectrum. This experiment serves as a fundamental check to confirm the successful incorporation of fluorine into the target molecule.

Principle and Expertise

A 1D ¹⁹F spectrum provides two key pieces of information at a glance:

  • Chemical Shift (δ): The position of a signal along the x-axis indicates the electronic environment of the fluorine. The wide chemical shift range means that even subtle structural differences elsewhere in the molecule can lead to well-resolved signals, making it easy to count the number of unique fluorine environments.[3][5]

  • Scalar Coupling (J-coupling): In a ¹H-coupled ¹⁹F spectrum, the signal for each fluorine will be split into a multiplet. The pattern of this splitting reveals the number of adjacent protons and the strength of their interaction through the covalent bond framework. ¹⁹F-¹⁹F coupling is also commonly observed and can provide valuable long-range structural information.[3][4]

The causality here is direct: the electrons in the surrounding bonds mediate the interaction between the ¹H and ¹⁹F nuclei. Observing this coupling is the first piece of evidence linking the fluorine to the proton framework. Running both a ¹H-decoupled and a ¹H-coupled spectrum allows for a clean determination of the chemical shift and a clear view of the coupling patterns, respectively.[8]

Experimental Protocol: 1D ¹⁹F NMR
  • Sample Preparation: Dissolve 5-10 mg of the fluorinated compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the NMR probe for the ¹⁹F frequency.

    • Set the spectral width to cover the expected range of organofluorine compounds (e.g., -40 to -240 ppm).

    • Set the transmitter offset to the center of the expected spectral region.

  • Acquisition (¹H-Decoupled):

    • Apply a standard single-pulse experiment (e.g., zg on Bruker systems).

    • Use a calibrated 90° pulse.

    • Set the number of scans (e.g., 16 to 64) to achieve adequate signal-to-noise.

    • Ensure broadband proton decoupling is active during acquisition.

  • Acquisition (¹H-Coupled):

    • Duplicate the decoupled experiment.

    • Turn off the proton decoupler during the acquisition period.

    • Acquire the spectrum. This will reveal the ¹H-¹⁹F J-coupling patterns.

  • Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectrum. While CFCl₃ is the traditional standard (0 ppm), internal standards are often more practical.[3]

Limitations and the Need for More

While informative, a 1D ¹⁹F spectrum is often insufficient for definitive positional validation, especially in complex molecules with multiple possible fluorination sites. The observed coupling may be to a proton whose own position is not definitively known. This ambiguity necessitates a more direct correlational method.

Method 2: Mapping Connectivity – 2D ¹H-¹⁹F Heteronuclear Correlation

To definitively link a fluorine atom to a specific location, we must establish its through-bond connectivity. Two-dimensional heteronuclear correlation experiments, such as HSQC or HETCOR, are the primary tools for this purpose.[6][9] These experiments generate a 2D map where one axis represents the ¹⁹F chemical shifts and the other represents the ¹H chemical shifts.

Principle and Expertise

The HSQC experiment is a pulse sequence designed to transfer magnetization from a proton to a heteronucleus (in this case, ¹⁹F) to which it is J-coupled. The result is a spectrum where a cross-peak appears at the coordinates corresponding to the chemical shifts of the coupled ¹H and ¹⁹F nuclei.

The existence of this cross-peak is unequivocal proof of a scalar coupling interaction between that specific proton and that specific fluorine. By identifying the proton through standard ¹H NMR assignment techniques (e.g., COSY, TOCSY, HMBC), the fluorine's position is immediately validated. This cross-validation is the foundation of a trustworthy assignment. While several pulse sequences exist (HSQC, HMQC, HETCOR), HSQC often provides superior resolution and simpler cross-peak structures.[6]

Experimental Workflow: 2D ¹H-¹⁹F HSQC

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis prep Prepare Sample (5-10 mg in 0.6 mL solvent) lock Lock & Shim Spectrometer prep->lock tune Tune Probe for ¹H and ¹⁹F lock->tune setup Setup HSQC Experiment (Set spectral widths, pulse lengths) tune->setup acquire Acquire 2D Data (Typically 1-4 hours) setup->acquire process 2D Fourier Transform & Phasing acquire->process assign Assign Cross-Peaks (Correlate δ(¹⁹F) with δ(¹H)) process->assign validate Cross-reference with ¹H data (COSY, HMBC) assign->validate conclusion Validated Fluorine Position validate->conclusion

Caption: Workflow for ¹H-¹⁹F HSQC Experiment.

Experimental Protocol: 2D ¹H-¹⁹F HSQC
  • Sample Preparation & Initial Setup: Prepare the sample and perform lock/shim procedures as described for the 1D experiment. A slightly higher concentration may be beneficial.

  • Instrument Setup:

    • Acquire standard 1D ¹H and ¹⁹F spectra to determine the exact chemical shift ranges needed for each dimension.

    • Load a standard phase-sensitive HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker systems).

    • Set the spectral widths (SW) in both the F2 (¹H) and F1 (¹⁹F) dimensions to tightly enclose all signals of interest.

    • Calibrate the 90° pulse lengths for both ¹H and ¹⁹F.

  • Key Parameter Optimization:

    • ¹J(H,F) Coupling Constant: The efficiency of the magnetization transfer depends on the value of the one-bond (or multi-bond) coupling constant. Set the J parameter in the pulse sequence to an average expected value (e.g., 15-50 Hz for geminal couplings, or 5-10 Hz for longer-range couplings).

  • Acquisition:

    • Set the number of increments in the indirect (F1) dimension (e.g., 128-256) and the number of scans per increment (e.g., 4-16). The total experiment time will depend on these values.

    • Start the acquisition.

  • Processing:

    • Apply Fourier transformation in both dimensions.

    • Carefully phase the spectrum in both dimensions.

    • Perform baseline correction.

    • The resulting 2D plot will show correlations between coupled ¹H and ¹⁹F nuclei.

Method 3: Probing 3D Space – 2D ¹H-¹⁹F HOESY

In some cases, particularly when dealing with stereoisomers or complex polycyclic systems, through-bond connectivity alone may not be sufficient to distinguish between possible structures. This is where we must probe the molecule's three-dimensional architecture. The 2D ¹H-¹⁹F HOESY experiment detects through-space correlations via the Nuclear Overhauser Effect (NOE).[10]

Principle and Expertise

The NOE is a phenomenon of spin relaxation that occurs between two nuclei that are close in space (typically < 5 Å), regardless of whether they are connected by covalent bonds. The HOESY pulse sequence is designed to detect this interaction between heteronuclei, such as ¹H and ¹⁹F.

The causality is spatial proximity. If a fluorine atom and a proton are physically near each other, irradiating one will affect the signal intensity of the other. In a 2D HOESY spectrum, this interaction manifests as a cross-peak at the chemical shift coordinates of the two interacting nuclei.[1] This is an exceptionally powerful tool. For example, if a fluorine on an aromatic ring shows a HOESY correlation to a methyl group that is several bonds away, it can definitively confirm a specific folded conformation or the identity of a constitutional isomer.

Experimental Workflow: 2D ¹H-¹⁹F HOESY

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis prep Prepare Sample (Degas sample to remove O₂) lock Lock & Shim Spectrometer prep->lock tune Tune Probe for ¹H and ¹⁹F lock->tune setup Setup HOESY Experiment (Set mixing time, τₘ) tune->setup acquire Acquire 2D Data (Typically 2-8 hours) setup->acquire process 2D Fourier Transform & Phasing acquire->process assign Identify through-space ¹H-¹⁹F correlations process->assign validate Compare with molecular models & HSQC data assign->validate conclusion Validated 3D Position & Stereochemistry validate->conclusion

Caption: Workflow for ¹H-¹⁹F HOESY Experiment.

Experimental Protocol: 2D ¹H-¹⁹F HOESY
  • Sample Preparation: Prepare the sample as before. Crucially, dissolved oxygen is paramagnetic and can interfere with the NOE effect. For best results, degas the sample by bubbling an inert gas (N₂ or Ar) through it for several minutes or by using several freeze-pump-thaw cycles.

  • Instrument Setup:

    • Acquire 1D spectra to define spectral widths, as with HSQC.

    • Load a standard HOESY pulse sequence (e.g., hoesyph on Bruker systems).

  • Key Parameter Optimization:

    • Mixing Time (τₘ): This is the most critical parameter. It is the duration during which the NOE is allowed to build up. A typical range for small molecules is 300-800 ms. A series of experiments with different mixing times (an NOE build-up curve) may be necessary for quantitative distance measurements, but a single mixing time is usually sufficient for qualitative structural validation.[1]

  • Acquisition:

    • Set the number of increments and scans. HOESY is often less sensitive than HSQC, so more scans may be required.

    • Start the acquisition.

  • Processing:

    • Process the data using 2D Fourier transformation, phasing, and baseline correction.

    • Analyze the spectrum for cross-peaks that do not appear in the corresponding HSQC or HETCOR spectra. These are your through-space correlations.

Integrated Data Analysis: A Self-Validating System

Logical Flow of Validation

Caption: Integrated workflow for fluorine position validation.

A Practical Case Study

Imagine a drug candidate where fluorination is intended at the C6 position of a quinoline ring system. An isomer with fluorine at C8 is also a possible synthetic byproduct.

  • 1D ¹⁹F NMR: A single ¹⁹F signal is observed, confirming successful monofluorination. It appears as a doublet of doublets, suggesting coupling to two different neighboring protons. This is consistent with either isomer.

  • 2D ¹H-¹⁹F HSQC: A cross-peak correlates the ¹⁹F signal to a proton at 7.8 ppm. Standard ¹H NMR analysis (COSY and HMBC) definitively assigns the proton at 7.8 ppm to the H5 position. Since H5 is three bonds away from C6 (³J(H,F)) but five bonds away from C8, this strongly supports the C6-fluorinated structure.

  • 2D ¹H-¹⁹F HOESY: To provide irrefutable proof, a HOESY spectrum is acquired. A clear cross-peak is observed between the ¹⁹F nucleus and the protons of a methyl group at C4. Molecular modeling shows that the fluorine at C6 is approximately 3.5 Å from the C4-methyl protons, while a fluorine at C8 would be over 6 Å away. This through-space correlation, only possible for the C6 isomer, provides the final, definitive validation.

Conclusion

The validation of fluorine position is a non-negotiable step in the development of fluorinated molecules. By leveraging a systematic and multi-faceted NMR approach, researchers can move from uncertainty to certainty. The process begins with the broad overview provided by 1D ¹⁹F NMR , transitions to the definitive through-bond mapping of 2D ¹H-¹⁹F HSQC , and culminates in the 3D spatial confirmation offered by 2D ¹H-¹⁹F HOESY . Each step provides a layer of evidence that builds upon the last, creating a robust, logical, and self-validating system that ensures the structural integrity of the molecule . This integrated methodology empowers scientists to make confident, data-driven decisions, accelerating the pace of discovery and development.

References

  • (2026).
  • Buchholz, C. R., & Pomerantz, W. C. K. (2021). ¹⁹F NMR viewed through two different lenses: ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery. RSC Chemical Biology.
  • (N.d.). Perspectives on Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery. PMC - NIH.
  • (N.d.). A beginner's guide to ¹⁹F NMR and its role in drug screening.
  • (N.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • (N.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments.
  • (2024). Perspectives on Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery.
  • Buchholz, C. R., & Pomerantz, W. C. K. (2021).
  • (2014). Comparison of ¹H-¹⁹F two-dimensional NMR scalar coupling correlation pulse sequences. Magnetic Resonance in Chemistry.
  • (N.d.).
  • Dewis, L., Crouch, R., Russell, D., & Butts, C. (2019). Improving the accuracy of ¹H-¹⁹F internuclear distance measurement using 2D ¹H-¹⁹F HOESY. SciSpace.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • (2021). Through-Space Scalar ¹⁹F–¹⁹F Couplings between Fluorinated Noncanonical Amino acids for the Detection of Specific Contacts in.
  • (2016). Protein-observed ¹⁹F-NMR for fragment screening, affinity quantification and druggability assessment. PMC - NIH.
  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022).
  • (2019).
  • (N.d.).
  • Facey, G. (2014). 1D Selective ¹H - ¹⁹F HOESY. University of Ottawa NMR Facility Blog.
  • (2022).
  • (N.d.). Fluorine NMR.
  • (N.d.). Elucidating the Impact of Molecular Structure on the ¹⁹F NMR Dynamics and MRI Performance of Fluorinated Oligomers. UQ eSpace - The University of Queensland.
  • (2026).
  • (N.d.). Comparison Between 1D and 2D NMR Techniques.pdf.
  • (N.d.).
  • (N.d.).
  • (2011). 1D and 2D NMR. Emory University.
  • (2020).
  • (N.d.). ¹³C NMR with ¹H and ¹⁹F double decoupling. EPFL.
  • (N.d.).
  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022).
  • Dewis, L., Crouch, R., Russell, D., & Butts, C. (2019). Improving the Accuracy of ¹H-¹⁹F Internuclear Distance Measurement Using 2D ¹H-¹⁹F HOESY. PubMed.
  • (2007). ¹⁹F - ¹H HOESY Experiment. University of Ottawa NMR Facility Blog.
  • (N.d.). ¹⁴N decoupled ¹H–¹⁹F HOESY with ROYALPROBE™ HFX. JEOL.

Sources

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 2-Fluoro-O-methyl-D-tyrosine with Tyrosine Antibodies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Specificity in Immunoassays

L-tyrosine is a fundamental aromatic amino acid, serving as a building block for proteins and a precursor for crucial neurotransmitters and hormones.[][4] Its synthetic analog, 2-Fluoro-O-methyl-D-tyrosine, is utilized in research, particularly as a tracer in Positron Emission Tomography (PET) for visualizing tumors, which often exhibit increased amino acid transport.[5][6] The structural differences between the natural amino acid and its synthetic counterpart—a fluorine substitution, an O-methylation, and a change in stereochemistry from the L- to the D-isomer—raise significant questions about immunological recognition.

This guide provides a comprehensive framework for researchers to understand the principles of this potential cross-reactivity and offers robust, validated experimental protocols to test it directly.

Part 1: A Tale of Two Molecules: Structural Comparison

The potential for an antibody to cross-react is fundamentally rooted in the structural similarity between its intended target (the antigen) and other molecules.[7][8] An antibody recognizes a specific three-dimensional shape known as an epitope. If a molecule shares a sufficiently similar epitope, off-target binding can occur.

Let's compare the structures of L-tyrosine and 2-Fluoro-O-methyl-D-tyrosine:

FeatureL-Tyrosine2-Fluoro-O-methyl-D-tyrosineImplication for Antibody Binding
Backbone α-amino acidα-amino acidThe core structure is similar.
Stereochemistry L-isomerD-isomerSignificant difference. Most biological systems, including antibody binding sites, are stereospecific.
Side Chain p-hydroxyphenyl2-Fluoro-4-methoxyphenylThe core phenyl ring is present, but substitutions are different.
-OH Group Phenolic hydroxyl at C4Methoxy (-OCH₃) group at C4The hydroxyl group is a key site for hydrogen bonding and post-translational modifications (e.g., phosphorylation). Replacing it with a methoxy group eliminates this potential and alters the electronic properties.
Ring Substitution NoneFluoro (-F) group at C2The addition of a bulky and highly electronegative fluorine atom significantly changes the shape and charge distribution of the aromatic ring.

The combination of these changes, especially the D-configuration and the modified phenyl ring, makes significant cross-reactivity with a highly specific anti-L-tyrosine antibody unlikely. However, this must be confirmed empirically.

cluster_0 Molecular Structures Tyrosine L-Tyrosine FMT 2-Fluoro-O-methyl-D-tyrosine

Caption: Structural comparison of L-Tyrosine and its synthetic analog.

Part 2: Clarifying the Target: What is an "Anti-Tyrosine" Antibody?

A critical point of clarification is that commercially available "anti-tyrosine" antibodies rarely target the free amino acid itself. Small molecules like tyrosine are typically not immunogenic on their own. Instead, these antibodies are generally raised against:

  • Tyrosine within a peptide context: Recognizing the tyrosine residue as part of a larger protein sequence.

  • Post-Translationally Modified (PTM) Tyrosine: Highly specific antibodies that detect phosphorylated tyrosine (p-Tyr), nitrated tyrosine (nitro-Tyr), or sulfated tyrosine.[9] These antibodies are crucial tools for studying cell signaling.

  • Tyrosine-Metabolizing Enzymes: A large number of antibodies on the market, such as "anti-tyrosine hydroxylase" antibodies, target the enzymes involved in tyrosine metabolism, not tyrosine itself.[10][11][12]

Therefore, when assessing cross-reactivity, it is essential to use an antibody whose immunogen is as close as possible to the intended application. For this guide, we will focus on methodologies applicable to antibodies intended to recognize tyrosine within a peptide sequence or a modified form like nitrotyrosine.[13]

Part 3: Experimental Validation: A Two-Pronged Approach

To definitively assess cross-reactivity, we recommend a combination of a quantitative solution-phase immunoassay and a solid-phase protein-based assay. The methods of choice are the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and the Western Blot (WB) .

Method 1: Competitive ELISA for Quantitative Analysis

A competitive ELISA is the gold standard for quantifying the cross-reactivity of small molecules.[7] It directly measures the ability of the analog (the "competitor") to inhibit the binding of the primary antibody to its target antigen, which is immobilized on a plate.

A 1. Coat Plate with Tyrosine-conjugated Protein (e.g., Tyr-BSA) B 2. Block Unbound Sites A->B C 3. Incubate Antibody with Samples B->C D Sample A: Anti-Tyrosine Ab + L-Tyrosine (Competitor) C->D E Sample B: Anti-Tyrosine Ab + Analog (Competitor) C->E F 4. Add Mixtures to Wells Antibody binds to coated antigen OR remains bound to competitor D->F E->F G 5. Wash Remove unbound antibody F->G H 6. Add Enzyme-linked Secondary Antibody G->H I 7. Wash H->I J 8. Add Substrate & Measure Signal I->J K Result: High competitor concentration = Low signal J->K

Caption: Workflow for a competitive ELISA to test cross-reactivity.

Principle: This protocol is designed to generate an IC50 value, which is the concentration of a competitor required to inhibit 50% of the antibody binding to the coated antigen. Comparing the IC50 of L-tyrosine to that of 2-Fluoro-O-methyl-D-tyrosine provides a quantitative measure of cross-reactivity.

Materials:

  • High-binding 96-well microplate

  • Target Antigen: Tyrosine conjugated to a carrier protein like Bovine Serum Albumin (Tyr-BSA).

  • Primary Antibody: Anti-tyrosine or anti-nitrotyrosine antibody.[13]

  • Competitors: L-tyrosine and 2-Fluoro-O-methyl-D-tyrosine.

  • Secondary Antibody: Enzyme-conjugated (e.g., HRP-linked) antibody that recognizes the primary antibody.[14]

  • Coating, Blocking, and Wash Buffers (e.g., carbonate-bicarbonate, PBS-T with BSA, PBS-T).

  • Substrate (e.g., TMB for HRP).[]

  • Stop Solution (e.g., 1M H₂SO₄).

  • Microplate reader.

Procedure:

  • Antigen Coating: Dilute Tyr-BSA to 1-10 µg/mL in coating buffer. Add 100 µL to each well. Incubate overnight at 4°C.[16]

  • Washing: Discard the coating solution and wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 5% BSA in PBS-T) to each well. Incubate for 1-2 hours at room temperature (RT).

  • Prepare Competitor Curves:

    • Create a serial dilution series for both L-tyrosine and 2-Fluoro-O-methyl-D-tyrosine in assay buffer. Recommended range: 1 mM down to 1 pM.

    • Include a "zero competitor" control (assay buffer only) for maximum signal (B₀).

  • Competitive Reaction:

    • In a separate plate or tubes, mix a fixed, non-saturating concentration of the primary antibody with each concentration of the competitor dilutions.

    • Incubate this mixture for 1 hour at RT to allow the antibody to bind to the free competitor in the solution.

  • Plate Incubation: Wash the blocked 96-well plate 3 times. Transfer 100 µL of the antibody/competitor mixtures to the corresponding wells of the Tyr-BSA coated plate. Incubate for 1-2 hours at RT.

  • Secondary Antibody: Wash the plate 3 times. Add 100 µL of diluted enzyme-linked secondary antibody to each well. Incubate for 1 hour at RT.[16]

  • Detection: Wash the plate 5 times. Add 100 µL of substrate and incubate in the dark until color develops (5-30 minutes). Add 50 µL of stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Plot the percentage of binding (%B/B₀) against the log of the competitor concentration. Use a sigmoidal dose-response curve fit to determine the IC50 for both L-tyrosine and the analog.

  • High Cross-Reactivity: The IC50 value for the analog will be close to the IC50 of L-tyrosine.

  • Low/No Cross-Reactivity: The analog will fail to inhibit antibody binding, resulting in a flat line or a very high IC50 value, orders of magnitude greater than that of L-tyrosine.

CompetitorHypothetical IC50Interpretation
L-Tyrosine10 µMPositive control, establishes baseline affinity.
2-Fluoro-O-methyl-D-tyrosine>1 mM or No InhibitionVery low to negligible cross-reactivity. The antibody does not effectively recognize the analog.
Method 2: Western Blot for Protein-Context Specificity

While ELISA is excellent for small molecules, a Western Blot (WB) can assess if the antibody cross-reacts with the analog when incorporated into a protein, which is a more complex and sterically hindered environment.[17] This is particularly relevant if the analog is used in cell culture for protein labeling.

Principle: This protocol uses a dot blot for simplicity, where proteins are directly spotted onto a membrane. This avoids potential confounding factors from protein transfer in a traditional Western blot. We will test the antibody's ability to recognize a generic protein (BSA) versus a tyrosine-rich protein (Casein) that has been chemically modified with the analog.

Materials:

  • Nitrocellulose or PVDF membrane

  • Proteins: Bovine Serum Albumin (BSA), Casein (tyrosine-rich)

  • Primary and secondary antibodies (as in ELISA)

  • Blocking and Wash Buffers (e.g., TBS-T with 5% non-fat milk)[18]

  • Chemiluminescent substrate (e.g., ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Prepare solutions of BSA and Casein at 1 mg/mL.

  • Membrane Spotting:

    • On a dry nitrocellulose membrane, carefully spot 1-2 µL of each protein solution.

    • Create spots for:

      • Positive Control: Casein

      • Negative Control: BSA

      • No Protein Control: Buffer only

    • Let the membrane dry completely.

  • Blocking: Immerse the membrane in blocking buffer for 1 hour at RT with gentle agitation.[18][19]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer.

    • Incubate the membrane in the antibody solution for 1 hour at RT or overnight at 4°C.[19]

  • Washing: Wash the membrane 3 times for 5-10 minutes each in wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane in diluted HRP-conjugated secondary antibody solution for 1 hour at RT.[18]

  • Final Washes: Wash the membrane 4 times for 5-10 minutes each.

  • Detection: Incubate the membrane with chemiluminescent substrate according to the manufacturer's instructions. Immediately capture the signal using an imaging system.

  • Expected Result (No Cross-Reactivity): A strong signal should be observed for the Casein spot (positive control). Little to no signal should be seen for the BSA spot and no signal for the buffer-only spot.

  • Testing with the Analog: To test for cross-reactivity, the experiment can be repeated with a competitive incubation. Pre-incubate the primary antibody with a high concentration (e.g., 1 mM) of L-tyrosine or 2-Fluoro-O-methyl-D-tyrosine before adding it to the membrane.

    • L-tyrosine pre-incubation: The signal on the Casein spot should be significantly reduced or eliminated.

    • Analog pre-incubation: If the signal on the Casein spot is unaffected, it confirms the antibody does not bind the analog.

Conclusion and Final Recommendations

The structural dissimilarities between L-tyrosine and 2-Fluoro-O-methyl-D-tyrosine—particularly the D-stereoisomerism and significant modifications to the phenolic ring—strongly suggest that cross-reactivity with specific anti-tyrosine antibodies is highly improbable. The hydroxyl group, a frequent key element of the epitope for tyrosine antibodies, is absent in the analog.

However, scientific rigor demands empirical validation.[17] Cross-reactivity is not merely a theoretical exercise; it is an experimental variable that must be tested.[1]

Our recommendations for researchers are as follows:

  • Assume Nothing: Never assume a lack of cross-reactivity, especially when publishing or making critical decisions based on immunoassay data.

  • Know Your Antibody: The single most important factor is the immunogen used to generate your primary antibody.[1] Whenever possible, obtain this information from the supplier.

  • Perform a Competitive ELISA: For a quantitative and definitive answer, the competitive ELISA is the most suitable method. It will provide clear, numerical data (IC50) to assess the degree of cross-reactivity.

  • Use a Western/Dot Blot for Context: If the analog is expected to be incorporated into proteins, a blot-based assay provides valuable confirmation in a more complex molecular environment.

By employing the systematic approach and detailed protocols outlined in this guide, researchers can confidently and accurately determine the interaction—or lack thereof—between 2-Fluoro-O-methyl-D-tyrosine and their specific tyrosine antibody, ensuring the integrity and reproducibility of their results.

References

  • ELISA Kits. "Antibody Cross Reactivity And How To Avoid It?". ELISA Kits. Available from: [Link]

  • HistologiX. "How do I check if my monoclonal antibodies will cross-react?". HistologiX. Published November 5, 2025. Available from: [Link]

  • PubMed. "Cross-reactivity of anti-modified protein antibodies in rheumatoid arthritis". PubMed. Published December 20, 2024. Available from: [Link]

  • ABclonal. "Anti-Tyrosine Hydroxylase Antibody (A93776)". ABclonal. Available from: [Link]

  • ABclonal. "Anti-Tyrosine Hydroxylase Antibody (A91986)". ABclonal. Available from: [Link]

  • Atlas Antibodies. "Western Blot Standard Protocol". Atlas Antibodies. Available from: [Link]

  • Creative Diagnostics. "Anti-Nitro tyrosine polyclonal antibody (DPATB-H82329)". Creative Diagnostics. Available from: [Link]

  • Bio-Rad. "Western Blotting Immunodetection Techniques". Bio-Rad. Available from: [Link]

  • PMC. "Improving the species cross-reactivity of an antibody using computational design". PMC. Available from: [Link]

  • Wikipedia. "Cross-reactivity". Wikipedia. Available from: [Link]

  • GenFollower. "Step-by-Step ELISA Protocol: A Comprehensive Guide". GenFollower. Published April 28, 2025. Available from: [Link]

  • PhosphoSolutions. "Anti-Tyrosine Hydroxylase Antibody | 2027-THSHP". PhosphoSolutions. Available from: [Link]

  • MDPI. "Antibody Cross-Reactivity in Auto-Immune Diseases". MDPI. Published September 2, 2023. Available from: [Link]

  • ABclonal. "Anti-Tyrosine Hydroxylase Antibody (A104316)". ABclonal. Available from: [Link]

  • Bio-Rad. "Anti Tyrosine Hydroxylase (pSer40) Antibody". Bio-Rad. Available from: [Link]

  • NCBI. "O-(2-[18F]Fluoroethyl)-L-tyrosine - Molecular Imaging and Contrast Agent Database (MICAD)". NCBI. Published September 15, 2005. Available from: [Link]

  • MDPI. "L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis: A Systematic Review from Mechanisms to Clinical Applications". MDPI. Published June 18, 2025. Available from: [Link]

  • PMC. "Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops". PMC. Available from: [Link]

  • PubMed. "System L amino acid transporter LAT1 accumulates O-(2-fluoroethyl)-L-tyrosine (FET)". PubMed. Published February 15, 2015. Available from: [Link]

  • Creative Diagnostics. "Immunoassay". Creative Diagnostics. Available from: [Link]

  • PubMed. "Biological evaluation of 3-[(18)F]fluoro-α-methyl-D-tyrosine (D-[(18)F]FAMT) as a novel amino acid tracer for positron emission tomography". PubMed. Published May 15, 2013. Available from: [Link]

  • ACS Publications. "Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops | Journal of Agricultural and Food Chemistry". ACS Publications. Published April 12, 2024. Available from: [Link]

  • MDPI. "Optical Immunoassays Methods in Protein Analysis: An Overview". MDPI. Published August 12, 2022. Available from: [Link]

  • Wikipedia. "Tyrosine". Wikipedia. Available from: [Link]

Sources

Comparative Cellular Uptake of O-Methylated vs. Hydroxylated Tyrosine Analogs: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly leverages endogenous transport systems to bypass the blood-brain barrier (BBB) and target malignant tissues, the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) has emerged as a critical conduit[1]. For application scientists designing prodrugs, PET imaging tracers, or executing genetic code expansion, selecting the correct tyrosine analog is paramount.

This guide provides an objective, mechanistic comparison of cellular uptake kinetics between hydroxylated tyrosine analogs (e.g., L-Tyrosine, L-DOPA) and O-methylated tyrosine analogs (e.g., O-methyltyrosine/methoxytyrosine), supported by self-validating experimental protocols.

Mechanistic Causality: Structural Impact on LAT1 Recognition

LAT1 functions as a Na⁺- and pH-independent obligate exchanger[1]. Substrate recognition requires a free ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-carboxyl and 

-amino group, while the side chain dictates the transport kinetics via interactions within the transporter's hydrophobic binding pocket.
The Hydroxylated Advantage (High )

Hydroxylated analogs like L-DOPA and endogenous L-Tyrosine possess a phenolic hydroxyl group that acts as a critical hydrogen-bond donor and acceptor. This H-bonding stabilizes the substrate within the LAT1 pocket, triggering the rapid conformational shift required to translocate the molecule across the membrane. Consequently, these analogs exhibit high maximum transport velocities (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and efficiently accumulate intracellularly.
The O-Methylated Bottleneck (High Affinity, Low )

O-methylation of the phenolic hydroxyl group fundamentally alters the molecule's biophysical profile. The addition of the methyl group increases the molecule's lipophilicity (LogP), which enhances passive diffusion across lipid bilayers[2]. However, within the LAT1 binding pocket, this modification removes the essential H-bond donor and introduces steric bulk.

While hydrophobic interactions often result in O-methylated analogs binding to LAT1 with high affinity (acting as potent competitive inhibitors), the steric hindrance prevents the transporter from efficiently executing its conformational change[3]. This kinetic bottleneck explains why exogenous feeding of O-methyltyrosine in genetic engineering requires massively high extracellular concentrations to achieve sufficient intracellular uptake compared to endogenous biosynthesis[4].

LAT1_Mechanism cluster_0 Hydroxylated Analogs (e.g., L-DOPA) cluster_1 O-Methylated Analogs (e.g., O-Methyltyrosine) H_Analog Hydroxylated Tyrosine (H-bond Donor/Acceptor) LAT1_H LAT1 Binding Pocket (High Vmax, Rapid Translocation) H_Analog->LAT1_H Strong H-Bonding Intracellular Intracellular Accumulation LAT1_H->Intracellular Active Transport M_Analog O-Methylated Tyrosine (Increased Lipophilicity) LAT1_M LAT1 Binding Pocket (High Affinity, Lower Vmax) M_Analog->LAT1_M Steric Bulk / No H-Donor M_Analog->Intracellular Passive Diffusion LAT1_M->Intracellular Slow Active Transport

Mechanistic divergence in cellular uptake pathways for hydroxylated versus O-methylated analogs.

Quantitative Data Comparison

The following table synthesizes the kinetic and biophysical differences between these two classes of analogs, highlighting why high binding affinity (


) does not strictly correlate with efficient intracellular delivery (

).
ParameterHydroxylated Analogs (e.g., L-Tyrosine, L-DOPA)O-Methylated Analogs (e.g., O-Methyltyrosine)
Primary Uptake Mechanism Active transport via LAT1 (SLC7A5)[5]Mixed: Passive diffusion + Slow LAT1 transport
LAT1 Binding Affinity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

/

)
High (

~14–28 µM for Tyrosine)[1]
High (Potent competitive binding)
Translocation Rate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
High (Rapid intracellular accumulation)Low (Steric hindrance restricts pore shift)[3]
Lipophilicity (LogP Impact) Lower (Hydrophilic hydroxyl group)Higher (Hydrophobic methoxy group)[2]
Primary Application Prodrug targeting (e.g., MCF-7 cancer cells)[5]Genetic code expansion, metabolic stability[4]

Self-Validating Experimental Methodologies

To accurately quantify the uptake differences between O-methylated and hydroxylated analogs, you must deploy a self-validating assay. A standard uptake assay is prone to false positives from passive diffusion or alternative transporters (like System A or N). The protocol below utilizes a closed-loop validation system using Na⁺-free buffers, MOCK-transfected controls, and specific competitive inhibitors.

Protocol: In Vitro LAT1-Mediated Cellular Uptake Assay

Step 1: Cell Preparation & Baseline Control Seed HEK-hLAT1 cells (stably overexpressing human LAT1) and HEK-MOCK cells (empty vector control) in 24-well plates. The MOCK cells serve as the baseline to subtract passive diffusion and endogenous background transport[3].

Step 2: Buffer Exchange (Isolating LAT1) Wash the cells twice with a pre-warmed, Na⁺-free choline buffer (137 mM Choline Chloride, 5.4 mM KCl, 1.8 mM CaCl₂, 1.2 mM MgSO₄, 10 mM HEPES, pH 7.4). Causality: LAT1 is Na⁺-independent. Removing sodium completely silences Na⁺-dependent amino acid transporters, ensuring observed uptake is isolated to System L[1].

Step 3: Cis-Inhibition Assay (Determining Affinity) To determine the


 of your O-methylated vs. hydroxylated analogs, incubate the cells with a constant concentration of a radiotracer (e.g., 6 nM [³H]-gabapentin or [¹⁴C]-L-leucine) mixed with varying concentrations of the test analogs (0.1 µM to 200 µM) for 3 minutes at 37°C.
Validation Check: Include a well with 200 µM BCH (2-amino-2-norbornanecarboxylic acid), a specific LAT1 inhibitor. If the tracer uptake is not blocked by BCH, the assay is compromised.

Step 4: Direct Uptake Kinetics (Determining


) 
To measure actual cellular accumulation, incubate cells with varying concentrations of the unlabeled test analogs (2–400 µM) in the Na⁺-free buffer. Terminate the reaction precisely at 3 minutes by washing thrice with ice-cold choline buffer to trap the intracellular contents.

Step 5: Lysis and LC-MS/MS Quantification Lyse the cells using 0.1 N NaOH with 0.1% SDS. Quantify the intracellular accumulation of the analogs using LC-MS/MS, normalizing the data to total protein content (via BCA assay). Plot the data using Michaelis-Menten kinetics to derive the


.

Exp_Workflow CellPrep 1. Seed HEK-hLAT1 vs MOCK Cells (Isolate LAT1 Specificity) Buffer 2. Wash with Na+-Free Choline Buffer (Eliminate Na+-dependent transport) CellPrep->Buffer Tracer 3. Add [14C]-L-leucine + Test Analog (0.1-200 µM Concentration Range) Buffer->Tracer Wash 4. Terminate Reaction & Wash (Ice-cold Buffer to trap tracer) Tracer->Wash Lysis 5. Cell Lysis & Protein Extraction (0.1 N NaOH, 0.1% SDS) Wash->Lysis Quant 6. Scintillation / LC-MS/MS (Calculate IC50 & Vmax) Lysis->Quant

Standardized self-validating workflow for quantifying LAT1-mediated cellular uptake kinetics.

References

1.[5] Tyrosine–Chlorambucil Conjugates Facilitate Cellular Uptake through L-Type Amino Acid Transporter 1 (LAT1) in Human Breast Cancer Cell Line MCF-7 - MDPI. 5 2.[1] L-Type amino acid transporter 1 as a target for drug delivery - ScienceOpen. 1 3.[4] Crystal structure of MfnG, an L- and D-tyrosine O-methyltransferase from the marformycin biosynthesis pathway - RCSB PDB. 4 4.[2] Methyltransferases from RiPP pathways: shaping the landscape of natural product chemistry - Beilstein Journals. 2 5.[3] Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - ACS Publications. 3

Sources

Assessing Blood-Brain Barrier Penetration of Fluorinated D-Tyrosine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical assessment of Blood-Brain Barrier (BBB) penetration for fluorinated D-tyrosine analogs, specifically contrasting them with their L-isomers and standard radiotracers.

Content Type: Technical Comparison & Protocol Guide Audience: Medicinal Chemists, Neuro-oncologists, Pharmacokineticists

Executive Summary: The Stereochemical Paradox

In neuro-pharmacology, D-amino acids are traditionally viewed as metabolically stable but transport-deficient. However, specific fluorinated D-tyrosine analogs challenge this dogma. While the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) is generally stereoselective for L-isomers, structural modifications such as


-methylation  can retain LAT1 affinity in D-isomers, whereas O-alkylation  often abolishes it.

This guide compares the performance of two distinct classes of fluorinated analogs to demonstrate this divergence:

  • D-[18F]FAMT (3-[18F]fluoro-

    
    -methyl-D-tyrosine): High BBB penetration & Tumor Selectivity. [1]
    
  • D-[18F]FET (O-(2-[18F]fluoroethyl)-D-tyrosine): Negligible BBB transport.

Comparative Analysis: D-Isomers vs. Alternatives

The following table summarizes the kinetic and transport performance of fluorinated D-tyrosine analogs against the "Gold Standard" L-isomers and metabolic tracers.

Table 1: Comparative Transport Kinetics & Biodistribution
FeatureD-[18F]FAMT (Ring-fluorinated)D-[18F]FET (Side-chain alkylated)L-[18F]FET (Standard)L-[18F]FBPA (Borono-analog)
Transport Mechanism LAT1 Mediated (Stereotolerant)Passive Diffusion (Non-substrate)LAT1 MediatedLAT1 Mediated
BBB Penetration (

)
ModerateVery LowHighHigh
Tumor-to-Brain Ratio (TBR) High (> 6.0) Low (~1.0)Moderate (1.5 - 2.5)Moderate (1.4)
Normal Brain Clearance (

)
Rapid (Excreted)N/A (No uptake)Slow (Retained)Slow
Metabolic Stability High (Resists decarboxylation)HighHighModerate
Clinical Utility High contrast tumor imagingNegative ControlStandard Glioma ImagingBNCT Planning

Key Insight: The high TBR of D-[18F]FAMT is not due to superior uptake compared to L-FAMT, but rather the rapid washout from normal brain tissue , where retention mechanisms (protein incorporation or precursor pooling) are stereoselective.

Mechanistic Visualization: LAT1 Transport

The ability of a D-tyrosine analog to penetrate the BBB depends on its fit within the LAT1 substrate binding pocket.

LAT1_Transport cluster_LAT1 LAT1 Selectivity Filter Blood Blood Plasma (High Concentration) BBB BBB Endothelial Cell (LAT1/CD98hc Heterodimer) Blood->BBB Influx (K1) Na+-independent BBB->Blood Efflux (k2) Exchange with Gln Brain Brain Interstitium (Tumor Microenvironment) BBB->Brain Facilitated Diffusion L_Tyr L-Tyrosine Analog (L-FET, L-FAMT) L_Tyr->BBB High Affinity D_Tyr_Sub D-FAMT (Alpha-methylated) D_Tyr_Sub->BBB Moderate Affinity (Substrate) D_Tyr_Non D-FET (O-alkylated) D_Tyr_Non->BBB Blocked (Steric Clash) Mechanism Obligatory Exchange (1:1 Stoichiometry) Steric Steric Hinderance? Side-chain dependent

Figure 1: Differential LAT1 Transport. L-isomers and


-methylated D-isomers (D-FAMT) successfully navigate the LAT1 exchanger, while bulky O-alkylated D-isomers (D-FET) face steric hindrance, preventing BBB transit.

Experimental Protocols

To validate the BBB penetration of a new fluorinated D-tyrosine analog, you must distinguish between passive diffusion and LAT1-mediated transport .

Protocol A: In Vitro Competitive Inhibition Assay

Objective: Determine if the D-analog is a specific substrate for System L (LAT1).

Reagents:

  • Cell Line: 9L Gliosarcoma or LS180 (High LAT1 expression).

  • Radiotracer: Candidate Fluorinated D-Tyrosine Analog (

    
    ).
    
  • Inhibitor 1 (System L Specific): BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid),

    
    .
    
  • Inhibitor 2 (System A Control): MeAIB (

    
    -(methylamino)isobutyric acid), 
    
    
    
    .

Workflow:

  • Seeding: Plate cells in 24-well plates (

    
     cells/well) 24h prior.
    
  • Equilibration: Wash cells

    
     with Na+-free HBSS (prevents System A transport).
    
  • Transport Phase:

    • Group 1 (Control): Incubate with Radiotracer in HBSS for 5, 15, 30, 60 min.

    • Group 2 (+BCH): Pre-incubate with

      
       BCH for 10 min, then add Radiotracer + BCH.
      
    • Group 3 (+MeAIB): Pre-incubate with

      
       MeAIB, then add Radiotracer + MeAIB.
      
  • Termination: Aspirate medium, wash

    
     with ice-cold PBS.
    
  • Lysis: Add

    
     1N NaOH.
    
  • Measurement: Count lysate in Gamma Counter. Normalize to protein content.

Interpretation:

  • Substrate (e.g., D-FAMT): Uptake is reduced by

    
     with BCH but unaffected by MeAIB.
    
  • Non-Substrate (e.g., D-FET): Low baseline uptake; minimal inhibition by BCH.

Protocol B: In Vivo Kinetic Modeling (Dynamic PET)

Objective: Quantify BBB transport rate (


) and clearance (

).

Workflow:

  • Animal Model: Fischer 344 rats with orthotopic F98 glioma.

  • Injection: Bolus IV injection of

    
     of the D-analog.
    
  • Acquisition: Dynamic PET acquisition for 60–90 minutes.

    • Framing:

      
      .
      
  • Blood Sampling: Arterial blood sampling (or image-derived input function from LV) to generate the Input Function (

    
    ).
    
  • Analysis: Apply a Reversible One-Tissue Compartment Model (1-TCM) .

    • Equation:

      
      
      

Data Output Table Structure:

Parameter Definition Expected Trend for D-Analogs

|


 (mL/g/min)  | Influx rate from plasma to tissue | Lower than L-isomer (Stereoselectivity) |
| 

(1/min)
| Efflux rate from tissue to plasma | Higher than L-isomer (Less retention) | |

(mL/g)
| Volume of distribution (

) | Low in normal brain; High in tumor |

Assessment Workflow Diagram

Follow this decision tree to characterize your novel analog.

Assessment_Workflow Start Novel Fluorinated D-Tyrosine Analog InVitro In Vitro Uptake Assay (+/- BCH Inhibitor) Start->InVitro BCH_Inhib Is uptake inhibited by BCH? InVitro->BCH_Inhib No_Trans Non-Substrate (Likely poor BBB penetration) BCH_Inhib->No_Trans No (<20%) Yes_Trans LAT1 Substrate (Proceed to In Vivo) BCH_Inhib->Yes_Trans Yes (>50%) InVivo Dynamic PET Imaging (Tumor vs Normal Brain) Yes_Trans->InVivo Kinetic Calculate K1 and k2 InVivo->Kinetic Result_A High k2 (Rapid Washout) = High Tumor Contrast (e.g., D-FAMT) Kinetic->Result_A K1 > 0.05 k2 High Result_B Low K1 (Poor Influx) = Low Sensitivity Kinetic->Result_B K1 < 0.01

Figure 2: Assessment Pipeline. A logic flow for determining if a D-analog is a viable PET tracer candidate based on LAT1 susceptibility and kinetic parameters.

References

  • Evaluation of D-isomers of 4-borono-2-18F-fluoro-phenylalanine and O-11C-methyl-tyrosine as brain tumor imaging agents. Source: Springer Medizin / Eur J Nucl Med Mol Imaging

  • Biological evaluation of 3-[(18)F]fluoro-α-methyl-D-tyrosine (D-[(18)F]FAMT) as a novel amino acid tracer for positron emission tomography. Source: PubMed / Nucl Med Biol

  • Investigation of transport mechanism and uptake kinetics of O-(2-[18F]fluoroethyl)-L-tyrosine in vitro and in vivo. Source: PubMed / J Nucl Med

  • Transport of Amino Acids Across the Blood-Brain Barrier. Source: Frontiers in Physiology

  • Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). Source: Journal of Medicinal Chemistry

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Fluoro-O-methyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-Fluoro-O-methyl-D-tyrosine, a specialized amino acid derivative. While a specific Safety Data Sheet (SDS) for this exact compound was not located, this guide synthesizes safety and disposal information from structurally similar fluorinated amino acids to establish a robust and cautious disposal framework.

The core principle of chemical disposal is risk mitigation. For a compound like 2-Fluoro-O-methyl-D-tyrosine, the presence of a fluorine atom necessitates careful handling, as fluorinated organic compounds can exhibit toxic properties and may require specific disposal methods to prevent environmental contamination and ensure personnel safety.[1][2]

Part 1: Hazard Assessment and Classification

Before any disposal procedures can be initiated, a thorough hazard assessment is paramount. Based on the data for analogous compounds like 2'-Fluoro-DL-tyrosine, we can infer the likely hazards associated with 2-Fluoro-O-methyl-D-tyrosine.

Anticipated Hazards:

  • Toxicity: Likely to be toxic if swallowed or inhaled.[1]

  • Irritation: Expected to cause skin and serious eye irritation.[1][3] It may also cause respiratory irritation.[1][3]

Given these potential hazards, 2-Fluoro-O-methyl-D-tyrosine should be treated as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), chemical waste is broadly categorized to ensure proper handling and disposal.[4][5][6]

Table 1: Waste Classification Considerations

Waste CategoryDescriptionRelevance to 2-Fluoro-O-methyl-D-tyrosine
Listed Wastes Wastes from common manufacturing and industrial processes (F-list), specific industrial sectors (K-list), or discarded commercial chemical products (P and U lists).[4][5]Unlikely to be a listed waste unless it is an unused commercial product that meets the criteria for a P or U list.[5][6]
Characteristic Wastes Wastes that exhibit one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][7]The primary concern would be toxicity .
Universal Wastes Commonly generated hazardous materials like batteries, pesticides, and mercury-containing equipment.[5][6]Not applicable.
Mixed Wastes Wastes that contain both radioactive and hazardous components.Not applicable unless used in experiments with radioactive materials.

It is the responsibility of the waste generator to accurately classify the waste, and this should be done in consultation with your institution's Environmental Health & Safety (EH&S) department.[8]

Part 2: Personal Protective Equipment (PPE) and Safety Precautions

When handling 2-Fluoro-O-methyl-D-tyrosine for disposal, the following PPE is mandatory to minimize exposure risks.

Table 2: Required Personal Protective Equipment

PPE TypeSpecificationRationale
Gloves Nitrile rubber gloves.[9]To prevent skin contact and absorption.
Eye Protection Chemical safety goggles or a face shield.[1]To protect against splashes and dust.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection In case of inadequate ventilation or handling of fine powders, a respirator may be necessary.[1]To prevent inhalation of the compound.

Immediate Safety Measures:

  • Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood.[1][10]

  • Emergency eyewash stations and safety showers should be readily accessible.[1][8]

  • Avoid generating dust when handling the solid form of the compound.[1][8]

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of 2-Fluoro-O-methyl-D-tyrosine waste. This process should be aligned with your institution's specific hazardous waste management plan.

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[11][12]

  • Solid Waste: Collect solid 2-Fluoro-O-methyl-D-tyrosine waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, properly labeled hazardous waste container.

  • Liquid Waste: If the compound is in solution, do not mix it with other solvent waste streams unless you have confirmed compatibility. It is often best to collect it in a separate, dedicated liquid waste container.

  • Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

Step 2: Waste Container and Labeling

The integrity and labeling of the waste container are critical for safety and compliance.

  • Container Selection: Use a container that is in good condition and compatible with the chemical waste.[13] For solid waste, a sealable plastic or glass container is appropriate. For liquid waste, ensure the container can be tightly sealed and will not degrade from contact with the solvent.[12]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste".[13] The label must also include the full chemical name ("2-Fluoro-O-methyl-D-tyrosine") and the approximate concentration or quantity.[13] Do not use abbreviations or chemical formulas.[13]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories where hazardous waste is generated are considered Satellite Accumulation Areas (SAAs).[13]

  • Location: The waste container should be kept at or near the point of generation and under the control of the laboratory personnel.[13]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[12][13]

  • Segregation within the SAA: Store the 2-Fluoro-O-methyl-D-tyrosine waste container segregated from incompatible materials, such as strong oxidizing agents.[1]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through a licensed professional waste disposal service.[8][11]

  • Contact EH&S: When the waste container is nearly full (around 90%), contact your institution's EH&S department to arrange for a waste pickup.[13]

  • Documentation: Complete any required chemical waste pickup forms accurately and completely.

  • Final Disposal Method: The most probable disposal method for a compound like 2-Fluoro-O-methyl-D-tyrosine is high-temperature incineration in a facility equipped with an afterburner and a flue gas scrubber to handle the fluorine content.[1][10]

Disposal Decision Workflow

DisposalWorkflow Start Waste Generation (2-Fluoro-O-methyl-D-tyrosine) Assess Hazard Assessment (Consult SDS, EH&S) Start->Assess IsHazardous Is it Hazardous Waste? Assess->IsHazardous NonHazardous Dispose as Non-Hazardous (Follow Institutional Guidelines) IsHazardous->NonHazardous No Segregate Segregate Waste (Solid, Liquid, Sharps) IsHazardous->Segregate Yes Containerize Select & Label Container Correctly Segregate->Containerize SAA Store in SAA Containerize->SAA Pickup Request EH&S Pickup SAA->Pickup Disposal Professional Disposal (e.g., Incineration) Pickup->Disposal

Caption: Decision workflow for the proper disposal of chemical waste.

Part 4: Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If safe to do so, prevent the spill from spreading.

  • PPE: Don appropriate PPE before attempting to clean the spill.

  • Cleanup: For a small spill of solid material, carefully sweep or shovel the material into a suitable container for disposal.[1] Minimize dust generation.[1] For a liquid spill, use an absorbent material compatible with the solvent.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EH&S department.

Conclusion

The responsible disposal of 2-Fluoro-O-methyl-D-tyrosine is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal procedures, researchers can ensure that their work is conducted safely from inception to completion. Always prioritize consulting the specific Safety Data Sheet for any chemical you handle and maintain open communication with your institution's Environmental Health & Safety department.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Classifying Hazardous Waste Disposal: Important Things You Should Know. G.P.S. Environmental. [Link]

  • How Hazardous Waste Is Classified: A Guide to Types and Risks. Rubicon. [Link]

  • Safe Disposal of Hazardous Chemical Waste. Happen Ventures. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • How to Properly Dispose Chemical Hazardous Waste. NSTA. [Link]

  • 9 Classes of Hazardous Waste You Should Know. MCF Environmental Services. [Link]

  • The 4 Types of Hazardous Waste. HWH Environmental. [Link]

  • CLASSIFICATION OF WASTES AND THEIR DISPOSAL. Middle East Technical University. [Link]

  • Safety Data Sheet for a related compound. ABX advanced biochemical compounds. [Link]

  • 2-Fluorotyrosine. PubChem. [Link]

  • N-Fmoc-2-fluoro-D-tyrosine. PubChem. [Link]

  • Tyrosine. Wikipedia. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.